Vicadrostat
描述
属性
CAS 编号 |
1868065-21-7 |
|---|---|
分子式 |
C15H12ClN3O3 |
分子量 |
317.72 g/mol |
IUPAC 名称 |
2-chloro-4-[(6R)-6-(hydroxymethyl)-6-methyl-4-oxo-7H-pyrano[3,4-d]imidazol-3-yl]benzonitrile |
InChI |
InChI=1S/C15H12ClN3O3/c1-15(7-20)5-12-13(14(21)22-15)19(8-18-12)10-3-2-9(6-17)11(16)4-10/h2-4,8,20H,5,7H2,1H3/t15-/m1/s1 |
InChI 键 |
MCVIVPZYYMNCAW-OAHLLOKOSA-N |
手性 SMILES |
C[C@@]1(CC2=C(C(=O)O1)N(C=N2)C3=CC(=C(C=C3)C#N)Cl)CO |
规范 SMILES |
CC1(CC2=C(C(=O)O1)N(C=N2)C3=CC(=C(C=C3)C#N)Cl)CO |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Chemical Synthesis of Vicadrostat: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicadrostat (BI 690517) is a novel, potent, and highly selective non-steroidal inhibitor of aldosterone (B195564) synthase (CYP11B2), an enzyme responsible for the final steps of aldosterone biosynthesis. Developed by Boehringer Ingelheim, this compound is under investigation for the treatment of chronic kidney disease (CKD) and heart failure. Elevated aldosterone levels are implicated in the pathophysiology of various cardiovascular and renal diseases, driving inflammation, fibrosis, and hypertension. By selectively targeting aldosterone production, this compound offers a promising therapeutic strategy to mitigate these deleterious effects. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and detailed chemical synthesis of this compound, along with a summary of its pharmacological properties and experimental protocols.
Introduction: The Rationale for Aldosterone Synthase Inhibition
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, fluid, and electrolyte balance.[1] However, chronic activation of the RAAS and subsequent excessive aldosterone production contribute to end-organ damage, particularly in the heart and kidneys.[2] Aldosterone's harmful effects extend beyond its influence on blood pressure, promoting inflammation, oxidative stress, and fibrosis.[3]
While mineralocorticoid receptor antagonists (MRAs) are effective in blocking the effects of aldosterone, they can be associated with side effects such as hyperkalemia and hormonal disturbances due to their non-specific binding to other steroid receptors.[4] Furthermore, MRAs do not prevent the formation of aldosterone, which may have deleterious effects independent of mineralocorticoid receptor activation. This has led to the development of aldosterone synthase inhibitors as a more targeted therapeutic approach.[5]
This compound (BI 690517) emerged from Boehringer Ingelheim's research program focused on identifying potent and selective inhibitors of aldosterone synthase (CYP11B2) with a favorable safety profile.[3][6] A key challenge in this endeavor was to achieve high selectivity for CYP11B2 over the closely related enzyme cortisol synthase (CYP11B1), which is essential for cortisol production.[7]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of aldosterone synthase (CYP11B2). This enzyme catalyzes the final two steps in the biosynthesis of aldosterone from 11-deoxycorticosterone. By blocking this enzyme, this compound effectively reduces the production of aldosterone in the adrenal glands.
Chemical Synthesis of this compound
The chemical synthesis of this compound is detailed in patent WO2016014736A1, filed by Boehringer Ingelheim. The synthesis involves a multi-step process, with the core pyrano[3,4-d]imidazole scaffold being constructed from key intermediates. The following is a representative synthetic scheme based on the information provided in the patent.
Experimental Protocol: Synthesis of 2-chloro-4-[6-(iodomethyl)-6-methyl-4-oxo-7H-pyrano[3,4-d]imidazol-3-yl]benzonitrile (Intermediate I-07e from patent WO2016014736A1)
To a stirring solution of 5.0 g (15 mmol) of the precursor olefin (I-05e) in 125 mL of a 3:1 mixture of THF/H₂O is added 0.83 g (19 mmol) of LiOH hydrate. After 16 hours, an additional 80 mL of 3:1 THF/H₂O is added. After another 8 hours, 10 mL of EtOH is added. After a total of 40 hours, the mixture is concentrated and acidified by the addition of acetic acid. The resulting precipitate is collected via filtration and dried to yield 4.0 g (13 mmol) of the iodomethyl intermediate (I-07e).[8]
Note: This represents a single step in the multi-step synthesis of compounds related to this compound as described in the patent. The exact synthesis of this compound may involve variations of this procedure.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Selectivity vs. CYP11B1 | Reference |
| IC₅₀ (Aldosterone Synthase, CYP11B2) | Human | 19 nM | 250-fold | [7] |
| IC₅₀ (Aldosterone Production) | Cynomolgus Monkey | 25 nM | >2000-fold | [7] |
Table 2: Preclinical and Clinical Pharmacokinetic Parameters of this compound
| Parameter | Species | Route of Administration | Value | Reference |
| Tₘₐₓ (Median) | Human (Healthy Males) | Oral | 0.50 - 1.75 h | Phase 1 Study Data |
| Half-life (Mean) | Human (Healthy Males) | Oral | 4.4 - 6.3 h | Phase 1 Study Data |
Table 3: Clinical Efficacy of this compound in Chronic Kidney Disease
| Endpoint | Dose | Treatment Duration | Result | Reference |
| Reduction in Albuminuria | 10 mg (on top of empagliflozin) | 14 weeks | Up to 39.5% reduction vs. placebo | [6] |
| Reduction in Urine Albumin-to-Creatinine Ratio (UACR) | 10 mg | 14 weeks | ~40% reduction vs. placebo | [9] |
Key Experimental Protocols
In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay
-
Enzyme Source: Recombinant human CYP11B2 expressed in a suitable host system (e.g., fission yeast or V79 cells).[2]
-
Substrate: Corticosterone or 11-deoxycorticosterone.
-
Incubation: The enzyme, substrate, and various concentrations of this compound are incubated in a suitable buffer system at 37°C.
-
Detection: The formation of aldosterone is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Pharmacodynamic Assessment in Cynomolgus Monkeys
-
Animal Model: Male cynomolgus monkeys are used as a non-human primate model due to the high homology between human and monkey CYP11B enzymes.[7]
-
Treatment: this compound is administered orally at various doses.
-
ACTH Challenge: To stimulate steroidogenesis, an adrenocorticotropic hormone (ACTH) challenge is administered.
-
Blood Sampling: Blood samples are collected at multiple time points before and after this compound administration and the ACTH challenge.
-
Bioanalysis: Plasma concentrations of aldosterone, cortisol, and their precursors are measured using LC-MS/MS.
-
Data Analysis: The dose-dependent inhibition of aldosterone production is determined, and the selectivity versus cortisol production is assessed.
Conclusion
This compound is a promising novel aldosterone synthase inhibitor with a strong preclinical and early clinical profile. Its high potency and, critically, its selectivity for aldosterone synthase over cortisol synthase, suggest a favorable therapeutic window. The ongoing clinical development program will further elucidate its efficacy and safety in patients with chronic kidney disease and heart failure. The chemical synthesis of this compound is achievable through a multi-step process, and robust in vitro and in vivo assays have been established to characterize its pharmacological properties. As research in this area continues, this compound may offer a valuable new therapeutic option for the management of cardiorenal diseases.
References
- 1. Aldosterone synthase inhibitors(Boehringer Ingelheim Corp) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldosterone synthase inhibition: cardiorenal protection in animal disease models and translation of hormonal effects to human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of test systems for the discovery of selective human aldosterone synthase (CYP11B2) and 11beta-hydroxylase (CYP11B1) inhibitors. Discovery of a new lead compound for the therapy of congestive heart failure, myocardial fibrosis and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress towards clinically useful aldosterone synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldosterone Synthase Inhibitors: New Hope in Cardiovascular Therapy [cfrjournal.com]
Vicadrostat: A Technical Guide to Target Engagement and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicadrostat (BI 690517) is a novel, non-steroidal, and highly selective inhibitor of aldosterone (B195564) synthase (CYP11B2), a critical enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][2] By targeting the final step in aldosterone biosynthesis, this compound offers a promising therapeutic approach for a range of cardiorenal diseases, including chronic kidney disease and heart failure.[2][3][4][5] This technical guide provides an in-depth overview of this compound's target engagement and selectivity, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of aldosterone synthase (CYP11B2).[2] This enzyme, located in the mitochondria of the adrenal cortex's zona glomerulosa, is responsible for the conversion of 11-deoxycorticosterone to aldosterone. By blocking this crucial step, this compound effectively reduces the production of aldosterone, a key hormone implicated in blood pressure regulation, electrolyte balance, inflammation, and fibrosis.[2]
Target Engagement and Potency
The potency of this compound has been characterized through various in vitro and in vivo studies. These assessments have consistently demonstrated its high affinity and inhibitory activity against aldosterone synthase.
Quantitative Data on this compound Potency
| Parameter | Species | System | Value | Reference |
| IC50 | Human | Recombinant CYP11B2 | 19 nM | [2] |
| IC50 | Human | Aldosterone Synthase | 48 nM | |
| IC50 | Cynomolgus Monkey | In vivo (Aldosterone Production) | 25 nM | [2] |
Selectivity Profile
A critical attribute of a successful aldosterone synthase inhibitor is its high selectivity for CYP11B2 over other closely related cytochrome P450 enzymes, particularly 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis. Inhibition of CYP11B1 can lead to adrenal insufficiency, a serious side effect. This compound has been engineered to exhibit a high degree of selectivity, minimizing off-target effects.
Quantitative Data on this compound Selectivity
| Target Enzyme | Off-Target Enzyme | Selectivity Fold | System | Reference |
| CYP11B2 | CYP11B1 | 250-fold | In vitro (Human) | [2] |
| CYP11B2 | CYP11B1 | >2000-fold | In vivo (Cynomolgus Monkey) | [2] |
Note: A comprehensive selectivity panel of this compound against a broader range of cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) and other steroidogenic enzymes (e.g., CYP17, CYP21, CYP19/aromatase) is not publicly available at the time of this writing.
Signaling Pathways
The Renin-Angiotensin-Aldosterone System (RAAS) and this compound's Point of Intervention
The RAAS is a complex hormonal cascade that plays a central role in regulating blood pressure and fluid balance. This compound intervenes at the terminal step of this pathway.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.
Cellular Aldosterone Signaling Pathway
Aldosterone exerts its effects by binding to the mineralocorticoid receptor (MR) in the cytoplasm. This complex then translocates to the nucleus, where it modulates gene expression, leading to various physiological responses.
Caption: Simplified overview of the cellular aldosterone signaling pathway.
Experimental Protocols
The following sections describe generalized methodologies for assessing the potency and selectivity of aldosterone synthase inhibitors like this compound.
In Vitro CYP11B2 Inhibition Assay (Cell-Based)
This assay determines the inhibitory potential of a compound on CYP11B2 activity within a cellular context, which can provide a more physiologically relevant assessment.
1. Cell Culture:
-
Human adrenocortical carcinoma cells (e.g., NCI-H295R), which endogenously express CYP11B2, are cultured in an appropriate medium (e.g., DMEM/F12 supplemented with fetal bovine serum and insulin-transferrin-selenium) under standard cell culture conditions (37°C, 5% CO2).[3][6]
2. Compound Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of the test compound (e.g., this compound) or a vehicle control.
3. Stimulation of Aldosterone Production:
-
To induce aldosterone synthesis, cells are stimulated with a secretagogue, typically angiotensin II.
4. Incubation:
-
The cells are incubated with the test compound and angiotensin II for a specified period (e.g., 24-48 hours).
5. Sample Collection and Analysis:
-
The cell culture supernatant is collected.
-
The concentration of aldosterone in the supernatant is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
6. Data Analysis:
-
The aldosterone concentrations are plotted against the test compound concentrations.
-
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits aldosterone production by 50%, is calculated using non-linear regression analysis.
Workflow for a Cell-Based CYP11B2 Inhibition Assay
Caption: A typical workflow for a cell-based CYP11B2 inhibition assay.
In Vitro Selectivity Assay (Recombinant Enzymes)
This type of assay is crucial for determining the selectivity of an inhibitor by comparing its potency against the target enzyme (CYP11B2) versus off-target enzymes (e.g., CYP11B1).
1. Enzyme Source:
-
Recombinant human CYP11B2 and CYP11B1 enzymes are used. These are typically expressed in a suitable host system, such as insect cells or E. coli, and purified.[3][7]
2. Assay Buffer and Substrates:
-
The assays are performed in a suitable buffer system.
-
Specific substrates for each enzyme are used:
-
For CYP11B2: 11-deoxycorticosterone
-
For CYP11B1: 11-deoxycortisol
-
3. Incubation with Inhibitor:
-
The recombinant enzyme, its specific substrate, and a range of concentrations of the test compound are incubated together.
4. Reaction Termination and Product Quantification:
-
The enzymatic reaction is stopped after a defined time.
-
The formation of the respective products (aldosterone for CYP11B2 and cortisol for CYP11B1) is measured using a sensitive analytical method like LC-MS.
5. Data Analysis:
-
The rate of product formation is determined for each inhibitor concentration.
-
IC50 values for both CYP11B2 and CYP11B1 are calculated.
-
The selectivity ratio is determined by dividing the IC50 for CYP11B1 by the IC50 for CYP11B2.
Conclusion
This compound is a potent and highly selective inhibitor of aldosterone synthase. The quantitative data presented in this guide highlight its strong engagement with its intended target, CYP11B2, and its favorable selectivity profile, particularly over the closely related CYP11B1 enzyme. The detailed experimental protocols provide a framework for the methodologies used to characterize such inhibitors. The continued clinical development of this compound holds significant promise for the treatment of chronic kidney disease and heart failure, offering a targeted approach to mitigating the detrimental effects of excess aldosterone.[2][3][4][5]
References
- 1. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic effects of highly selective aldosterone synthase inhibitor this compound in cynomolgus monkeys: Contrasting effects of once versus twice daily dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of BI 690517 (this compound), a novel aldosterone synthase inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [boehringer-ingelheim.com]
- 6. researchgate.net [researchgate.net]
- 7. cusabio.com [cusabio.com]
In Vitro Characterization of BI 690517: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 690517, also known as vicadrostat, is a novel and potent small molecule inhibitor targeting aldosterone (B195564) synthase.[1][2][3][4][5] Developed by Boehringer Ingelheim, this compound is under investigation for the treatment of chronic kidney disease (CKD) and other cardio-renal-metabolic conditions. The primary mechanism of action of BI 690517 is the highly selective inhibition of aldosterone synthase, the key enzyme responsible for the final step of aldosterone biosynthesis. Elevated aldosterone levels are associated with organ damage, hypertension, and the progression of heart and kidney diseases. By reducing the production of aldosterone, BI 690517 aims to provide therapeutic benefits in these conditions.
This technical guide provides a summary of the available in vitro characterization of BI 690517, including its mechanism of action, selectivity, and relevant clinical findings that inform its preclinical profile.
Mechanism of Action
BI 690517 exerts its pharmacological effect by directly inhibiting the enzymatic activity of aldosterone synthase (CYP11B2). This enzyme is a cytochrome P450 monooxygenase located in the zona glomerulosa of the adrenal cortex. It catalyzes the conversion of 11-deoxycorticosterone to aldosterone in a multi-step process. By blocking this final, rate-limiting step, BI 690517 effectively and sustainably reduces the levels of circulating aldosterone.
Signaling Pathway
The following diagram illustrates the steroidogenesis pathway and the specific point of inhibition by BI 690517.
Quantitative Data
While detailed in vitro IC50 and Ki values from biochemical and cellular assays are not extensively published in the available literature, the high potency and selectivity of BI 690517 have been described.
Selectivity Profile
A key characteristic of BI 690517 is its high selectivity for aldosterone synthase over other closely related steroidogenic enzymes, particularly cortisol synthase (11β-hydroxylase or CYP11B1). This selectivity is crucial for avoiding off-target effects such as hypocortisolism.
| Target Enzyme | Fold Selectivity | Reference |
| Aldosterone Synthase (CYP11B2) | Baseline | |
| Cortisol Synthase (CYP11B1) | 250-fold higher for Aldosterone Synthase |
Note: Further details on the broader selectivity panel against other enzymes and receptors are not available in the reviewed public domain documents.
Clinical Pharmacodynamics
Phase I and II clinical trial data provide in vivo evidence of the potent and selective inhibition of aldosterone synthase by BI 690517. These studies in human subjects offer insights that are consistent with a potent in vitro profile.
| Parameter | Result | Dose | Study Population | Reference |
| Plasma Aldosterone Exposure (AUC) | Up to -62% reduction | 20 mg | CKD Patients | |
| Plasma Aldosterone Exposure (AUC) with Empagliflozin (B1684318) | Up to -66% reduction | 20 mg | CKD Patients | |
| Morning Cortisol Levels | No significant decrease | All tested doses | CKD Patients | |
| Plasma Aldosterone Concentrations | Marked decrease 1-2h post-administration | Dose-dependent | Healthy Male Volunteers |
Experimental Protocols
Detailed in vitro experimental protocols for the characterization of BI 690517 are proprietary to the manufacturer. However, based on standard pharmacological practices for characterizing enzyme inhibitors, the following represents a generalized workflow that would likely be employed.
Aldosterone Synthase Inhibition Assay (Biochemical)
This type of assay would directly measure the ability of BI 690517 to inhibit the enzymatic activity of aldosterone synthase.
Cellular Aldosterone Secretion Assay
A cellular assay would be used to determine the potency of BI 690517 in a more physiologically relevant context.
References
- 1. Pardon Our Interruption [boehringer-ingelheim.com]
- 2. Boehringer Ingelheim achieves major milestone in chronic kidney disease: aldosterone synthase inhibitor on top of empagliflozin delivers promising results in Phase II trial [prnewswire.com]
- 3. academic.oup.com [academic.oup.com]
- 4. BI 690517 ,an aldosterone synthase inhibitor on top of empagliflozin, showed a significant reduction of albuminuria,a marker of kidney damage in Phase II trial - Medthority [medthority.com]
- 5. Boehringer Ingelheim achieves major milestone in chronic kidney disease: aldosterone synthase inhibitor on top of empagliflozin delivers promising results in Phase II trial | Business Wire [via.tt.se]
The Pharmacodynamics of Aldosterone Synthase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldosterone (B195564), a mineralocorticoid hormone, plays a critical role in regulating blood pressure and electrolyte balance.[1][2] However, excessive aldosterone production is implicated in the pathophysiology of various cardiovascular and renal diseases, including hypertension, heart failure, and chronic kidney disease.[2][3][4][5] Aldosterone synthase (encoded by the CYP11B2 gene) is the key enzyme responsible for the final step in aldosterone biosynthesis.[6][7] Consequently, inhibiting this enzyme presents a targeted therapeutic strategy to mitigate the detrimental effects of aldosterone excess.[3][8] This guide provides an in-depth overview of the pharmacodynamics of aldosterone synthase inhibitors (ASIs), focusing on their mechanism of action, effects on the renin-angiotensin-aldosterone system (RAAS), and key experimental methodologies.
Mechanism of Action
Aldosterone synthase inhibitors directly block the activity of CYP11B2, the enzyme that catalyzes the conversion of 11-deoxycorticosterone to aldosterone.[1][7] This inhibition leads to a reduction in circulating aldosterone levels, thereby preventing its downstream effects.[1][7][9] A significant challenge in the development of ASIs has been achieving high selectivity for aldosterone synthase (CYP11B2) over the structurally similar 11β-hydroxylase (CYP11B1), which is essential for cortisol synthesis.[5][10][11] The two enzymes share 93-95% sequence homology, making selective inhibition difficult.[1][7][11] Lack of selectivity can lead to off-target inhibition of cortisol production, potentially causing adrenal insufficiency.[5][10]
The inhibition of aldosterone synthesis disrupts the normal feedback loop of the Renin-Angiotensin-Aldosterone System (RAAS), leading to a compensatory increase in plasma renin activity.[5][10][12]
Pharmacodynamic Effects
The primary pharmacodynamic effect of ASIs is the reduction of plasma and urinary aldosterone concentrations.[12][13] This leads to a cascade of physiological changes, including decreased sodium and water retention, and a reduction in blood pressure.[1][3]
Hormonal and Electrolyte Changes
-
Aldosterone: Dose-dependent reductions in both plasma and urinary aldosterone levels are the hallmark of ASI activity.[7][12][14]
-
Renin: As a compensatory response to lower aldosterone and blood pressure, plasma renin activity increases.[5][10][12]
-
Cortisol: The effect on cortisol is a key indicator of an ASI's selectivity. Highly selective inhibitors have minimal to no effect on cortisol production, even under ACTH stimulation.[3][11][13] Less selective inhibitors, such as osilodrostat (B612234) (LCI699), can suppress cortisol synthesis.[3][10][13]
-
Precursors: Inhibition of CYP11B2 can lead to an accumulation of aldosterone precursors, such as 11-deoxycorticosterone (DOC).[10][11][15]
-
Potassium: ASIs can cause a mild increase in serum potassium levels due to the reduction in aldosterone-mediated potassium excretion in the kidneys.[3][4][10]
Quantitative Pharmacodynamic Data of Select Aldosterone Synthase Inhibitors
| Inhibitor | Target | IC50 / Ki | Selectivity (CYP11B1/CYP11B2) | Clinical Effects | Reference(s) |
| Baxdrostat | CYP11B2 | - | High | Reduces systolic BP by ~11.0 mmHg in treatment-resistant hypertension. No significant effect on cortisol. | [3][16][17] |
| Lorundrostat | CYP11B2 | - | High | Reduces systolic BP by ~9.6 mmHg in uncontrolled hypertension. | [3][16][17] |
| Osilodrostat (LCI699) | CYP11B1/CYP11B2 | Ki = 1.4 nmol/L (human CYP11B2) | ~10:1 | Reduces aldosterone and cortisol. Used in the treatment of Cushing's disease. | [10][14][18][19][20] |
| Fadrozole | CYP11B2/CYP11B1/Aromatase | - | Poor (~6:1) | Reduces aldosterone but also significantly inhibits cortisol synthesis. Primarily used in preclinical studies. | [5][7][10][21] |
| BI 690517 (Vicadrostat) | CYP11B2 | - | High | Reduces urine-albumin-creatinine ratio in chronic kidney disease. Limited effect on cortisol. | [3][13] |
| RO6836191 | CYP11B2 | Ki = 13 nmol/L | >100:1 | Potent suppression of aldosterone with no effect on cortisol production in early studies. | [11][22] |
| SE-6440 | CYP11B2 | - | >200:1 | Dose-dependent suppression of aldosterone production in non-human primates without affecting cortisol. | [23] |
Key Experimental Protocols
Assessing the pharmacodynamics of aldosterone synthase inhibitors involves a combination of in vitro and in vivo studies to determine their potency, selectivity, and physiological effects.
In Vitro Assays
1. Enzyme Inhibition Assay:
-
Objective: To determine the inhibitory potency (IC50) of a compound against aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1) to assess selectivity.
-
Methodology:
-
Utilize recombinant human CYP11B2 and CYP11B1 enzymes.
-
Incubate the enzymes with their respective substrates (e.g., 11-deoxycorticosterone for CYP11B2) and varying concentrations of the inhibitor.
-
Measure the production of the product (aldosterone or corticosterone) using methods like LC-MS/MS.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
The selectivity ratio is determined by dividing the IC50 for CYP11B1 by the IC50 for CYP11B2.
-
2. Cellular Assays:
-
Objective: To evaluate the inhibitor's activity in a cellular context.
-
Methodology:
-
Use a human adrenocortical carcinoma cell line (e.g., NCI-H295R) that expresses the enzymes for steroidogenesis.
-
Stimulate the cells with an agent like angiotensin II or forskolin (B1673556) to induce aldosterone production.
-
Treat the cells with different concentrations of the ASI.
-
Quantify the levels of aldosterone and other steroids in the cell culture medium using LC-MS/MS.[24]
-
In Vivo Models
1. Animal Models of Hypertension and Aldosteronism:
-
Objective: To assess the in vivo efficacy of ASIs on blood pressure and hormonal parameters.
-
Models:
-
Spontaneously Hypertensive Rats (SHR): A common model for essential hypertension.[12][25]
-
Double-Transgenic Rats (dTG): Overexpressing human renin and angiotensinogen, leading to severe hypertension and end-organ damage.[14]
-
Angiotensin II or ACTH-infused models: To stimulate aldosterone production in rats or non-human primates.[14][23]
-
-
Methodology:
-
Administer the ASI orally or via infusion to the animal model.
-
Monitor blood pressure continuously using telemetry.
-
Collect blood and urine samples at various time points to measure aldosterone, renin, corticosterone/cortisol, and electrolytes.
-
Assess for potential off-target effects and toxicity.
-
2. ACTH Stimulation Test:
-
Objective: To evaluate the selectivity of the ASI in vivo by challenging the adrenal gland's capacity to produce cortisol.
-
Methodology:
-
Administer the ASI to the study subjects (animal or human).
-
Administer a dose of synthetic ACTH (cosyntropin).
-
Measure plasma cortisol and aldosterone levels at baseline and at specific time points after ACTH administration.
-
A selective ASI should block the rise in aldosterone without significantly blunting the cortisol response.[10][11][14]
-
Downstream Signaling and Physiological Consequences
Aldosterone exerts its effects primarily through the mineralocorticoid receptor (MR), a nuclear hormone receptor. The inhibition of aldosterone synthesis by ASIs prevents the activation of this pathway.
-
Genomic Effects: Upon binding aldosterone, the MR translocates to the nucleus and regulates the transcription of various genes, notably the epithelial sodium channel (ENaC) in the kidneys. This leads to increased sodium reabsorption and potassium excretion.[26] ASIs prevent this genomic signaling cascade.
-
Nongenomic Effects: Aldosterone can also mediate rapid, nongenomic effects that contribute to vascular inflammation, oxidative stress, and fibrosis.[7][8] By lowering circulating aldosterone, ASIs can mitigate these detrimental actions as well.[9]
References
- 1. youtube.com [youtube.com]
- 2. Aldosterone synthase inhibitors for cardiovascular diseases: A comprehensive review of preclinical, clinical and in silico data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blood Pressure-Lowering Effects of Aldosterone Synthase Inhibitors-A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The discovery of potent inhibitors of aldosterone synthase that exhibit selectivity over 11-Beta-hydroxylase - OAK Open Access Archive [oak.novartis.com]
- 7. The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldosterone synthase inhibitors: pharmacological and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aldosterone Synthase Inhibitors: New Hope in Cardiovascular Therapy [cfrjournal.com]
- 10. Aldosterone synthase inhibitors in hypertension: current status and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of aldosterone-synthase inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Blood Pressure–Lowering Effects of Aldosterone Synthase Inhibitors—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aldosterone synthase inhibition: cardiorenal protection in animal disease models and translation of hormonal effects to human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aldosterone synthase inhibition for the treatment of hypertension and the derived mechanistic requirements for a new therapeutic strategy | Semantic Scholar [semanticscholar.org]
- 16. Aldosterone Synthase Inhibitors for Treatment of Hypertension and Chronic Kidney Disease | ClinicSearch [clinicsearchonline.org]
- 17. researchgate.net [researchgate.net]
- 18. Osilodrostat | C13H10FN3 | CID 44139752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. osilodrostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 21. Aldosterone Synthase Inhibitors and the Treatment of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. OR09-6 Selective and Durable Suppression of Aldosterone Production in Non-Human Primates by a Novel Aldosterone Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development of a high-throughput assay for aldosterone synthase inhibitors using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ovid.com [ovid.com]
Vicadrostat: A Deep Dive into its Impact on Cellular Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vicadrostat (BI 690517) is a novel, non-steroidal, and highly selective inhibitor of aldosterone (B195564) synthase (cytochrome P450 11B2 or CYP11B2).[1][2] It is currently under investigation as a promising therapeutic agent for chronic kidney disease (CKD) and heart failure.[1][3][4] By directly targeting the final and rate-limiting step in aldosterone synthesis, this compound offers a distinct mechanism of action compared to traditional mineralocorticoid receptor (MR) antagonists.[5][6] This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visualizations of key signaling cascades and workflows.
Core Mechanism of Action: Aldosterone Synthase Inhibition
This compound's primary mode of action is the potent and selective inhibition of aldosterone synthase, the enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone.[7] This targeted inhibition leads to a significant reduction in circulating aldosterone levels, thereby mitigating the deleterious effects of aldosterone excess in cardiovascular and renal tissues.[4][8]
Quantitative Inhibition Data
The inhibitory potency of this compound against human aldosterone synthase has been determined in vitro.
| Compound | Target | IC50 | Selectivity vs. Cortisol Synthase (CYP11B1) |
| This compound | Human Aldosterone Synthase (CYP11B2) | 19 nM[7] | 250-fold[7] |
This high selectivity for aldosterone synthase over the structurally similar cortisol synthase (CYP11B1) is a key feature of this compound, minimizing the risk of off-target effects on cortisol production.[7]
Cellular Pathways Affected by this compound
The reduction in aldosterone levels initiated by this compound triggers a cascade of downstream effects on various cellular pathways implicated in the pathophysiology of chronic kidney disease and heart failure.
The Renin-Angiotensin-Aldosterone System (RAAS) Pathway
This compound directly modulates the final step of the RAAS pathway. By inhibiting aldosterone synthase, it prevents the production of aldosterone, a key hormone that promotes sodium and water retention, potassium excretion, and increases in blood pressure.
Immunomodulatory and Fibrotic Pathways
Recent clinical evidence suggests that this compound, particularly in combination with the SGLT2 inhibitor empagliflozin (B1684318), modulates cellular pathways involved in inflammation and fibrosis. A phase II clinical trial (NCT05182840) analyzing urinary extracellular vesicle (uEV) microRNAs (miRNAs) from patients with chronic kidney disease revealed significant alterations in miRNAs associated with these pathological processes.[9]
-
miR-192-5p and miR-194-5p: The levels of these pro-fibrotic miRNAs were decreased with the combination treatment of this compound and empagliflozin.[9]
-
miR-142-5p: Changes in this miRNA correlated with reductions in the urine albumin-to-creatinine ratio (UACR) in patients treated with this compound alone.[9]
These findings suggest that this compound may exert its therapeutic effects in part by downregulating pro-fibrotic signaling at a post-transcriptional level.
Potential Effects on Downstream Signaling Cascades
While direct studies on this compound's impact on specific downstream signaling cascades are emerging, the inhibition of aldosterone synthesis is expected to influence pathways known to be regulated by aldosterone. These include:
-
Transforming Growth Factor-β (TGF-β) Signaling: Aldosterone is a known activator of the TGF-β pathway, a central mediator of fibrosis. By reducing aldosterone levels, this compound is hypothesized to attenuate TGF-β signaling, leading to decreased expression of profibrotic genes such as collagen and fibronectin.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling: Aldosterone can activate MAPK signaling pathways (e.g., ERK, JNK, p38), which are involved in cellular inflammation, hypertrophy, and apoptosis.[10] Inhibition of aldosterone synthesis by this compound may therefore lead to the downregulation of these pro-inflammatory and pro-apoptotic signals.
-
Endothelial Nitric Oxide Synthase (eNOS) Activity: Aldosterone has been shown to decrease the bioavailability of nitric oxide (NO) by reducing eNOS expression and activity, leading to endothelial dysfunction. By lowering aldosterone levels, this compound may help restore eNOS function and improve endothelial health.
Quantitative Data from Clinical Trials
The efficacy and safety of this compound have been evaluated in Phase I and Phase II clinical trials.
Phase I Studies
Phase I trials in healthy male volunteers demonstrated that this compound was well-tolerated and resulted in a dose-dependent inhibition of aldosterone synthesis.[11] Plasma aldosterone concentrations decreased markedly within 1-2 hours of administration.[11]
Phase II Study (NCT05182840)
This study evaluated the efficacy and safety of different doses of this compound, with or without empagliflozin, in patients with chronic kidney disease.[12]
Table 1: Effect of this compound on Urine Albumin-to-Creatinine Ratio (UACR) [12]
| Treatment Group | Placebo-Adjusted Percent Change from Baseline in UACR |
| This compound 10 mg (BMI <30 kg/m ²) | -37.5% |
| This compound 10 mg (BMI ≥30 kg/m ²) | -39.1% |
Table 2: Effect of this compound on Systolic Blood Pressure (SBP) [12]
| Treatment Group | Placebo-Adjusted Difference in SBP (mmHg) |
| This compound 10 mg (BMI ≥30 kg/m ²) | -10.59 |
| This compound 10 mg (BMI <30 kg/m ²) | -6.98 |
Experimental Protocols
Aldosterone Synthase Inhibition Assay (IC50 Determination)
A common method for determining the in vitro IC50 of an aldosterone synthase inhibitor involves the following general steps:
-
Enzyme Source: Utilize a recombinant human CYP11B2 enzyme preparation.
-
Substrate: Use a suitable substrate for the enzyme, such as 11-deoxycorticosterone.
-
Incubation: Incubate the enzyme, substrate, and varying concentrations of the inhibitor (e.g., this compound) in an appropriate buffer system.
-
Reaction Termination: Stop the enzymatic reaction after a defined period.
-
Product Quantification: Measure the amount of aldosterone produced using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Clinical Trial Protocol for NCT05182840
This Phase II, randomized, double-blind, placebo-controlled trial had the following key design elements:
-
Participants: Adults with chronic kidney disease (with or without type 2 diabetes) on a stable dose of an ACE inhibitor or ARB.
-
Run-in Phase: An 8-week run-in period where patients received either empagliflozin 10 mg or a matching placebo.
-
Randomization: Patients were then randomized to receive one of three doses of this compound (3 mg, 10 mg, or 20 mg) or placebo once daily for 14 weeks.
-
Primary Endpoint: Change from baseline in the urine albumin-to-creatinine ratio (UACR).
-
UACR Measurement: UACR was typically measured in a first-morning void urine sample. The albumin concentration is divided by the creatinine (B1669602) concentration to correct for variations in urine dilution.[13][14]
Urinary Extracellular Vesicle (uEV) microRNA Sequencing
The general workflow for analyzing miRNAs from urinary extracellular vesicles involves:
-
Urine Collection and Processing: Collect urine samples and process them to isolate extracellular vesicles, often through methods like ultracentrifugation or size-exclusion chromatography.
-
RNA Extraction: Extract total RNA, including small RNAs, from the isolated uEVs.
-
Library Preparation: Prepare a small RNA library for sequencing. This typically involves ligating adapters to the 3' and 5' ends of the small RNAs, followed by reverse transcription and PCR amplification.
-
Sequencing: Sequence the prepared library using a next-generation sequencing platform.
-
Data Analysis: Process the raw sequencing data to identify and quantify the expression levels of different miRNAs. This includes steps like adapter trimming, read alignment, and differential expression analysis.
Conclusion
This compound represents a targeted therapeutic approach for diseases driven by aldosterone excess. Its high selectivity for aldosterone synthase translates into a potent reduction of aldosterone levels with a favorable safety profile. Emerging clinical data and molecular studies are beginning to elucidate the downstream cellular pathways affected by this compound, highlighting its potential to modulate key processes involved in inflammation and fibrosis in the kidney and heart. Further research, including large-scale clinical trials and in-depth proteomic and transcriptomic studies, will continue to refine our understanding of this compound's mechanism of action and its full therapeutic potential in cardiorenal medicine.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Pardon Our Interruption [boehringer-ingelheim.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldosterone synthase inhibitors in hypertension: current status and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic effects of highly selective aldosterone synthase inhibitor this compound in cynomolgus monkeys: Contrasting effects of once versus twice daily dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 1 studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of BI 690517 (this compound), a novel aldosterone synthase inhibitor, in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urine Extracellular Vesicle miRNA Changes Induced by this compound with/Without Empagliflozin in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldosterone-induced brain MAPK signaling and sympathetic excitation are angiotensin II type-1 receptor dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of BI 690517 (this compound), a novel aldosterone synthase inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Determining the Optimal Protocol for Measuring an Albuminuria Class Transition in Clinical Trials in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Urine Albumin-to-Creatinine Ratio: Assessment of Its Performance in the Renal Transplant Recipient Population - PMC [pmc.ncbi.nlm.nih.gov]
BI 690517: A Novel Aldosterone Synthase Inhibitor for Cardiorenal Pathophysiology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
BI 690517, also known as vicadrostat, is a novel, potent, and highly selective aldosterone (B195564) synthase inhibitor currently under investigation for its therapeutic potential in cardiorenal diseases. By directly inhibiting the final step in aldosterone synthesis, BI 690517 offers a targeted approach to mitigating the deleterious effects of aldosterone excess, a key driver in the pathophysiology of chronic kidney disease (CKD) and heart failure. This technical guide provides a comprehensive overview of BI 690517, summarizing its mechanism of action, key clinical trial data, and its emerging role in the management of cardiorenal syndromes.
Introduction: The Role of Aldosterone in Cardiorenal Disease
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, fluid, and electrolyte balance.[1] However, pathological activation of this system, leading to excessive aldosterone production, is a well-established contributor to the progression of cardiovascular and renal diseases.[2][3] Aldosterone promotes sodium and water retention, potassium excretion, inflammation, fibrosis, and endothelial dysfunction, all of which contribute to organ damage in the heart and kidneys.[4]
While mineralocorticoid receptor antagonists (MRAs) have demonstrated clinical benefits, they are associated with a risk of hyperkalemia and do not completely block all detrimental effects of aldosterone. Aldosterone synthase inhibitors, such as BI 690517, represent a promising therapeutic alternative by directly targeting the production of aldosterone.[5]
Mechanism of Action: Selective Aldosterone Synthase Inhibition
BI 690517 is a highly selective inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone. This targeted inhibition leads to a significant reduction in plasma and urine aldosterone concentrations.
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of BI 690517
The following diagram illustrates the RAAS cascade and the specific point of intervention for BI 690517.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of BI 690517.
Clinical Development and Efficacy
The primary evidence for the efficacy of BI 690517 in cardiorenal pathophysiology comes from a Phase II clinical trial (NCT05182840). This study evaluated the safety and efficacy of BI 690517 in patients with chronic kidney disease, with and without type 2 diabetes, who were already receiving standard of care, including an angiotensin-converting enzyme inhibitor (ACEi) or an angiotensin receptor blocker (ARB).
Experimental Protocol: Phase II Trial (NCT05182840)
-
Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participant Population: Adults with CKD, with an estimated glomerular filtration rate (eGFR) of ≥30 to <90 mL/min/1.73 m² and a urine albumin-to-creatinine ratio (UACR) of ≥200 to <5000 mg/g, and a serum potassium of ≤4.8 mmol/L.
-
Run-in Period: An 8-week run-in period where participants were randomized (1:1) to receive either empagliflozin (B1684318) 10 mg or a matching placebo.
-
Treatment Period: Following the run-in, participants were re-randomized (1:1:1:1) to receive one of three doses of BI 690517 (3 mg, 10 mg, or 20 mg) or a placebo once daily for 14 weeks, in addition to their assigned background therapy from the run-in period.
-
Primary Endpoint: The percentage change in UACR from baseline to the end of the 14-week treatment period.
-
Secondary Endpoints: Included the proportion of patients with a ≥15% and ≥30% decrease in UACR at week 14, as well as changes in eGFR and serum potassium.
Experimental Workflow: Phase II Trial (NCT05182840)
Caption: Workflow of the Phase II clinical trial for BI 690517 (NCT05182840).
Quantitative Data Presentation
The Phase II trial demonstrated a dose-dependent reduction in albuminuria with BI 690517.
Table 1: Percentage Change in UACR from Baseline at Week 14 (BI 690517 Monotherapy)
| Treatment Group | Placebo-Corrected Change in UACR (%) | 95% Confidence Interval |
| BI 690517 3 mg | -20.3 | -38.6, 3.4 |
| BI 690517 10 mg | -37.4 | -52.2, -18.2 |
| BI 690517 20 mg | -34.9 | -50.7, -14.0 |
Data sourced from Boehringer Ingelheim press release, November 2023.
Table 2: Percentage Change in UACR from Baseline at Week 14 (BI 690517 in Combination with Empagliflozin)
| Treatment Group | Placebo-Corrected Change in UACR (%) | 95% Confidence Interval |
| BI 690517 3 mg + Empagliflozin | -9.4 | -27.1, 12.7 |
| BI 690517 10 mg + Empagliflozin | -39.5 | -51.8, -24.0 |
| BI 690517 20 mg + Empagliflozin | -33.2 | -46.5, -16.8 |
Data sourced from Boehringer Ingelheim press release, November 2023.
A key secondary endpoint, a clinically meaningful reduction in UACR of ≥30%, was achieved by up to 70% of patients treated with BI 690517 on top of empagliflozin.
Safety and Tolerability
In the Phase II trial, BI 690517 was generally well-tolerated with no unexpected safety signals. As expected with aldosterone synthase inhibition, a dose-dependent increase in serum potassium levels was observed. However, the co-administration of empagliflozin appeared to mitigate the risk of hyperkalemia. Most episodes of hyperkalemia did not require medical intervention or discontinuation of the study drug.
Future Directions and Broader Cardiorenal Implications
The promising results from the Phase II trial have led to the initiation of a large-scale Phase III trial, EASi-KIDNEY (NCT06531824), which will further evaluate the long-term efficacy and safety of BI 690517 in a broader population of patients with CKD.
Furthermore, the therapeutic potential of BI 690517 is being explored beyond CKD. The EASi-HF™ Phase III clinical trial is investigating the efficacy and safety of this compound in combination with empagliflozin in patients with heart failure. This highlights the potential for BI 690517 to address the interconnected nature of cardiovascular and renal diseases.
Conclusion
BI 690517 represents a significant advancement in the targeted therapy for cardiorenal diseases. Its selective inhibition of aldosterone synthase offers a direct mechanism to counteract the harmful effects of aldosterone excess. The robust data from the Phase II clinical trial demonstrating a significant reduction in albuminuria, a key marker of kidney damage, underscores its potential as a valuable addition to the therapeutic armamentarium for chronic kidney disease. Ongoing Phase III trials in both CKD and heart failure will further elucidate the role of BI 690517 in improving outcomes for patients with these complex and interconnected conditions. The development of this novel agent holds the promise of addressing a critical unmet medical need in the management of cardiorenal pathophysiology.
References
- 1. karger.com [karger.com]
- 2. Boehringer Ingelheim achieves major milestone in chronic kidney disease: aldosterone synthase inhibitor on top of empagliflozin delivers promising results in Phase II trial [prnewswire.com]
- 3. Aldosterone synthase inhibitor shows promise in CKD trial: Boehringer Ingelheim [medicaldialogues.in]
- 4. Aldosterone Synthase Inhibitor BI 690517: Specificity for Mineralocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Vicadrostat in Phase II Clinical Trials: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the dosages, experimental protocols, and mechanisms of action of Vicadrostat (BI 690517) as investigated in Phase II clinical trials. This information is intended to serve as a valuable resource for those involved in the research and development of novel therapeutics for cardio-renal diseases.
This compound is a novel, potent, and highly selective aldosterone (B195564) synthase inhibitor. By blocking the final step in aldosterone synthesis, it aims to mitigate the detrimental effects of excessive aldosterone, a key driver in the pathophysiology of chronic kidney disease (CKD) and heart failure.[1][2]
Quantitative Data Summary
The following table summarizes the known dosages of this compound administered in a significant Phase II clinical trial for Chronic Kidney Disease (CKD).
| Clinical Trial Identifier | Indication | This compound Dosage Arms | Combination Therapy |
| NCT05182840 | Chronic Kidney Disease | 3 mg, once daily | With or without Empagliflozin (B1684318) 10 mg |
| 10 mg, once daily | With or without Empagliflozin 10 mg | ||
| 20 mg, once daily | With or without Empagliflozin 10 mg |
Note: Specific dosage information for Phase II clinical trials of this compound in heart failure is not publicly available at this time. Phase III trials are underway to evaluate its efficacy and safety in this patient population, often in combination with other heart failure therapies.
Signaling Pathway of this compound
This compound's mechanism of action is centered on the inhibition of aldosterone synthase (CYP11B2), the key enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone in the adrenal cortex. By selectively blocking this enzyme, this compound reduces circulating levels of aldosterone, thereby mitigating its downstream pathological effects on the kidneys and cardiovascular system.
Experimental Protocols
The following is a detailed methodology for a key Phase II clinical trial (NCT05182840) investigating this compound in patients with Chronic Kidney Disease.[2][3][4]
Objective: To assess the efficacy, safety, and dose-response of multiple oral doses of this compound, alone or in combination with the SGLT2 inhibitor empagliflozin, in patients with CKD.[2][5]
Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group Phase II trial.[3][5]
Patient Population:
-
Inclusion Criteria:
-
Adults (≥18 years) with CKD.[5]
-
Estimated glomerular filtration rate (eGFR) between 30 and <90 mL/min/1.73 m².[5]
-
Urine albumin-to-creatinine ratio (UACR) between 200 and <5000 mg/g.[5]
-
Serum potassium level ≤4.8 mmol/L.
-
Stable treatment with a maximum tolerated dose of an angiotensin-converting enzyme (ACE) inhibitor or an angiotensin receptor blocker (ARB).[2]
-
-
Exclusion Criteria:
-
History of type 1 diabetes.
-
Recent use of an SGLT2 inhibitor or a mineralocorticoid receptor antagonist (MRA).
-
Treatment Regimen: The study consisted of two randomization phases:[2][3]
-
Run-in Period (8 weeks): 714 participants were randomized (1:1) to receive either empagliflozin 10 mg or a matching placebo once daily.[2]
-
Treatment Period (14 weeks): 586 participants from the run-in period were then re-randomized (1:1:1:1) to one of the following groups, in addition to their assigned run-in treatment:[2][4]
-
This compound 3 mg once daily
-
This compound 10 mg once daily
-
This compound 20 mg once daily
-
Matching placebo once daily
-
Primary Endpoint:
-
Percentage change in UACR from baseline (at the second randomization) to the end of the 14-week treatment period.[4]
Secondary Endpoints:
-
Proportion of patients with a ≥30% reduction in UACR.[2]
-
Change from baseline in eGFR.
-
Change from baseline in serum potassium levels.
Safety Assessments:
-
Monitoring of adverse events, with a special focus on hyperkalemia and adrenal insufficiency.[5]
Experimental Workflow
The workflow for the NCT05182840 Phase II clinical trial is depicted in the following diagram.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Pardon Our Interruption [boehringer-ingelheim.com]
- 3. karger.com [karger.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Efficacy and safety of aldosterone synthase inhibition with and without empagliflozin for chronic kidney disease: a randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI 690517 Administration in Animal Models of Chronic Kidney Disease (CKD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 690517, also known as Vicadrostat, is a novel, potent, and highly selective inhibitor of aldosterone (B195564) synthase.[1][2][3][4] By targeting the final step in aldosterone synthesis, BI 690517 effectively reduces aldosterone levels, a key mediator in the pathophysiology of chronic kidney disease (CKD).[5] Elevated aldosterone is known to promote inflammation, fibrosis, and end-organ damage in the kidneys. Preclinical and clinical evidence suggests that inhibition of aldosterone synthase by BI 690517 can mitigate kidney damage, as indicated by a significant reduction in albuminuria.
These application notes provide a comprehensive overview of the administration of BI 690517 in preclinical animal models of CKD, including detailed experimental protocols and a summary of expected quantitative outcomes based on the mechanism of action and available clinical data.
Signaling Pathway of BI 690517 in CKD
BI 690517 acts by selectively inhibiting aldosterone synthase, the enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone. This targeted inhibition leads to a decrease in circulating aldosterone levels. The reduction in aldosterone mitigates its downstream pathological effects in the kidney, which include the promotion of inflammation, fibrosis, and sodium and water retention. The anticipated outcome is a reduction in kidney damage and a slowing of CKD progression.
Caption: Mechanism of action of BI 690517 in the RAAS pathway.
Experimental Protocols
The following are generalized protocols for the administration of BI 690517 in common animal models of CKD. Researchers should optimize these protocols based on their specific experimental design and institutional guidelines.
Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a well-established method for inducing renal fibrosis.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a midline abdominal incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points using 4-0 silk suture.
-
Close the abdominal incision in layers.
-
Administer post-operative analgesics as required.
-
-
BI 690517 Administration:
-
Dosing: Based on clinical trial data and typical preclinical studies, a starting dose range of 3-30 mg/kg/day is recommended. Dose-response studies should be conducted to determine the optimal dose.
-
Route of Administration: Oral gavage is the preferred route to mimic clinical administration.
-
Vehicle: A suitable vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Treatment Duration: 7-14 days, starting on the day of or the day after UUO surgery.
-
-
Endpoint Analysis:
-
Histology: Harvest the obstructed kidney and stain with Masson's trichrome or Picrosirius red to assess collagen deposition and fibrosis.
-
Immunohistochemistry/Immunofluorescence: Stain for fibrotic markers such as alpha-smooth muscle actin (α-SMA) and fibronectin.
-
Gene Expression Analysis (RT-qPCR): Analyze the expression of profibrotic genes (e.g., Tgfb1, Col1a1, Acta2) in kidney tissue.
-
Protein Analysis (Western Blot): Quantify the protein levels of fibrotic markers.
-
Adenine-Induced CKD Model
This model induces chronic tubulointerstitial nephritis and fibrosis.
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.
-
Induction of CKD:
-
Administer adenine (B156593) in the diet (0.75% w/w) or via oral gavage (200 mg/kg/day) for 2-4 weeks.
-
Monitor animal health and body weight regularly.
-
-
BI 690517 Administration:
-
Dosing: A starting dose range of 3-30 mg/kg/day is suggested.
-
Route of Administration: Oral gavage.
-
Vehicle: 0.5% CMC in water.
-
Treatment Duration: Co-administration with adenine or initiated after the establishment of CKD for a period of 2-4 weeks.
-
-
Endpoint Analysis:
-
Kidney Function: Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) at baseline and at the end of the study.
-
Urine Analysis: Measure 24-hour urinary albumin excretion.
-
Histology: Assess tubulointerstitial fibrosis and inflammation in kidney sections.
-
Biomarker Analysis: Analyze markers of kidney injury (e.g., KIM-1, NGAL) in urine or kidney tissue.
-
5/6 Nephrectomy (5/6 Nx) Model
This surgical model mimics the progressive nature of CKD.
-
Animal Model: Male Sprague-Dawley rats, 10-12 weeks old.
-
Surgical Procedure:
-
Perform a two-step surgery. In the first step, remove two-thirds of the left kidney.
-
One week later, perform a right total nephrectomy.
-
-
BI 690517 Administration:
-
Dosing: A starting dose range of 3-30 mg/kg/day.
-
Route of Administration: Oral gavage.
-
Vehicle: 0.5% CMC in water.
-
Treatment Duration: 4-8 weeks, starting one week after the second surgery.
-
-
Endpoint Analysis:
-
Blood Pressure: Monitor systolic blood pressure using the tail-cuff method.
-
Kidney Function: Serial measurements of serum creatinine, BUN, and urinary albumin excretion.
-
Histology: Evaluate glomerulosclerosis and tubulointerstitial fibrosis.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating BI 690517 in a preclinical CKD model.
Caption: General experimental workflow for preclinical studies of BI 690517.
Quantitative Data Summary
While specific quantitative data from animal models of CKD for BI 690517 are not extensively published, the following table summarizes the expected outcomes based on its mechanism of action and clinical trial results.
| Parameter | Animal Model | Expected Outcome with BI 690517 |
| Kidney Function | ||
| Serum Creatinine | Adenine, 5/6 Nx | ↓ (or stabilization) |
| Blood Urea Nitrogen (BUN) | Adenine, 5/6 Nx | ↓ (or stabilization) |
| Urine Albumin-to-Creatinine Ratio (UACR) | All models | ↓ (Significant reduction) |
| Renal Fibrosis | ||
| Collagen Deposition (Histology) | UUO, Adenine, 5/6 Nx | ↓ |
| α-SMA Expression | UUO, Adenine | ↓ |
| Fibronectin Expression | UUO, Adenine | ↓ |
| Tgfb1, Col1a1 mRNA Expression | UUO, Adenine | ↓ |
| Hemodynamics & Electrolytes | ||
| Systolic Blood Pressure | 5/6 Nx | ↓ |
| Serum Potassium | All models | ↑ (Dose-dependent, monitor closely) |
| Plasma Aldosterone | All models | ↓ (Significant reduction) |
Safety and Monitoring
A key safety consideration for aldosterone synthase inhibitors is the risk of hyperkalemia (elevated serum potassium). Clinical studies have shown that this risk can be managed and is potentially mitigated when BI 690517 is co-administered with an SGLT2 inhibitor like empagliflozin (B1684318). In preclinical studies, it is crucial to monitor serum potassium levels, especially at higher doses. Adrenal insufficiency is another potential, though less common, adverse event to be aware of.
Conclusion
BI 690517 is a promising therapeutic agent for the treatment of CKD, with a well-defined mechanism of action. The protocols and information provided here offer a foundation for researchers to design and execute preclinical studies to further elucidate the efficacy and safety of BI 690517 in various animal models of chronic kidney disease. Careful selection of animal models, appropriate dosing, and comprehensive endpoint analysis will be critical for the successful preclinical evaluation of this compound.
References
- 1. Pardon Our Interruption [boehringer-ingelheim.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. Boehringer Ingelheim achieves major milestone in chronic kidney disease: aldosterone synthase inhibitor on top of empagliflozin delivers promising results in Phase II trial [prnewswire.com]
- 5. Efficacy and safety of aldosterone synthase inhibition with and without empagliflozin for chronic kidney disease: a randomised, controlled, phase 2 trial - International Society of Nephrology [theisn.org]
Application Notes and Protocols for Measuring Aldosterone Levels Following Vicadrostat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicadrostat (BI 690517) is an investigational, potent, and selective non-steroidal inhibitor of aldosterone (B195564) synthase (CYP11B2).[1][2][3][4] By targeting the final step in aldosterone biosynthesis, this compound effectively reduces aldosterone levels, a key mediator in the renin-angiotensin-aldosterone system (RAAS).[1] Elevated aldosterone is implicated in the pathophysiology of various cardiovascular and renal diseases, including chronic kidney disease (CKD) and heart failure. Monitoring aldosterone levels in response to this compound treatment is crucial for evaluating its pharmacodynamic effects and therapeutic efficacy in clinical and preclinical research.
These application notes provide a detailed protocol for the accurate measurement of aldosterone in plasma or serum of subjects treated with this compound.
Mechanism of Action of this compound
This compound selectively inhibits the enzyme aldosterone synthase, which is responsible for the conversion of 11-deoxycorticosterone to aldosterone. This inhibition leads to a rapid and dose-dependent decrease in plasma aldosterone concentrations. Preclinical studies in cynomolgus monkeys have demonstrated a significant reduction in plasma aldosterone following this compound administration. Phase 1 clinical trials in healthy male volunteers have confirmed that plasma aldosterone levels decrease markedly within 1-2 hours of this compound administration, with more pronounced effects at higher doses.
Below is a diagram illustrating the effect of this compound on the renin-angiotensin-aldosterone system.
Expected Pharmacodynamic Effects of this compound
The administration of this compound is expected to lead to significant changes in the RAAS. The primary intended effect is a reduction in aldosterone levels.
| Parameter | Expected Change after this compound Treatment | Rationale |
| Plasma/Serum Aldosterone | Marked Decrease | Direct inhibition of aldosterone synthase by this compound. |
| Urinary Aldosterone Excretion | Decrease | Reduced systemic aldosterone levels lead to lower excretion. |
| Plasma Renin Activity/Concentration | Potential Increase | Compensatory response to the drop in aldosterone and potential decrease in blood pressure. |
| Serum Potassium | Potential Increase | Aldosterone promotes potassium excretion; its inhibition can lead to potassium retention. |
| Urinary Albumin-to-Creatinine Ratio (UACR) | Decrease | A 10 mg dose of this compound has been shown to reduce UACR by approximately 40% in patients with CKD. |
Protocol for Aldosterone Measurement
The following protocol outlines the steps for measuring aldosterone in plasma or serum samples from subjects treated with this compound. Both Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are suitable methods. LC-MS/MS is generally considered more specific and sensitive.
Pre-analytical Considerations
Accurate measurement of aldosterone is highly dependent on strict control of pre-analytical variables. Given that this compound directly suppresses aldosterone production, adherence to these guidelines is critical to avoid confounding results.
-
Patient Preparation:
-
Diet: Patients should maintain a normal sodium diet for at least two weeks prior to sample collection, as sodium intake significantly influences aldosterone levels. High sodium intake can suppress aldosterone, while low sodium can elevate it.
-
Medications: A thorough review of concomitant medications is essential. Diuretics, ACE inhibitors, angiotensin II receptor blockers (ARBs), and beta-blockers can interfere with the RAAS and should be discontinued (B1498344) for at least 2-4 weeks prior to testing, if clinically feasible. Natural licorice, which has aldosterone-like effects, should be avoided.
-
Posture: Blood samples should be collected in the morning, at least two hours after the patient has risen. The patient should be seated for 5-15 minutes before blood collection to standardize for postural effects on aldosterone.
-
-
Sample Collection and Handling:
-
Timing: Due to the diurnal variation of aldosterone, samples should be collected at a consistent time, preferably in the morning when levels are highest.
-
Specimen Type: Serum (red-top tube) or plasma (EDTA purple-top tube) can be used.
-
Collection Technique: Avoid hemolysis during sample collection.
-
Processing: Samples should be centrifuged, and the serum or plasma separated within 30-60 minutes of collection.
-
Storage: If not analyzed immediately, samples should be stored frozen at -20°C or -80°C.
-
Experimental Protocol: Aldosterone Measurement by Competitive ELISA
This protocol is based on a typical competitive ELISA kit for aldosterone.
-
Principle: In a competitive ELISA, unlabeled aldosterone in the sample or standard competes with a fixed amount of enzyme-labeled aldosterone for binding to a limited number of anti-aldosterone antibody-coated wells. The amount of enzyme-labeled aldosterone bound to the antibody is inversely proportional to the concentration of aldosterone in the sample.
-
Materials:
-
Aldosterone ELISA kit (containing pre-coated microplate, aldosterone standards, aldosterone-HRP conjugate, wash buffer, substrate, and stop solution).
-
Precision pipettes and tips.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Distilled or deionized water.
-
Vortex mixer.
-
-
Procedure:
-
Preparation: Bring all reagents and samples to room temperature before use. Prepare aldosterone standards and controls as per the kit instructions.
-
Sample Addition: Pipette 50 µL of standards, controls, and patient samples into the appropriate wells of the anti-aldosterone antibody-coated microplate.
-
Conjugate Addition: Add 100 µL of the aldosterone-HRP conjugate to each well.
-
Incubation: Gently mix and incubate the plate for 2 hours at room temperature on a horizontal shaker.
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with 300 µL of wash buffer. Ensure complete removal of the wash buffer after the final wash.
-
Substrate Addition: Add 150 µL of TMB substrate to each well.
-
Incubation: Incubate the plate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.
-
-
Data Analysis:
-
Calculate the average absorbance for each set of standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding aldosterone concentration on the x-axis.
-
Determine the concentration of aldosterone in the patient samples by interpolating their mean absorbance values from the standard curve.
-
Experimental Protocol: Aldosterone Measurement by LC-MS/MS
LC-MS/MS offers higher specificity and is less prone to interference than immunoassays.
-
Principle: This method involves the separation of aldosterone from other sample components using liquid chromatography, followed by its detection and quantification using tandem mass spectrometry based on its unique mass-to-charge ratio.
-
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Analytical column (e.g., C18).
-
Aldosterone certified reference material and internal standard (e.g., deuterated aldosterone).
-
Extraction solvent (e.g., methyl tert-butyl ether).
-
Reconstitution solvent.
-
Calibrators and quality control samples.
-
-
Procedure:
-
Sample Preparation (Solid-Phase or Liquid-Liquid Extraction): a. Pipette a defined volume of plasma/serum, internal standard, calibrators, and QC samples into separate tubes. b. Perform protein precipitation. c. Extract aldosterone using an appropriate organic solvent or a solid-phase extraction cartridge. d. Evaporate the organic layer to dryness under a gentle stream of nitrogen. e. Reconstitute the dried extract in the mobile phase.
-
LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate aldosterone from other compounds on the analytical column using a specific gradient elution profile. c. Detect and quantify aldosterone using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Data Analysis: a. Generate a calibration curve by plotting the peak area ratio of aldosterone to the internal standard against the concentration of the calibrators. b. Calculate the aldosterone concentration in the patient samples from the calibration curve.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for measuring aldosterone levels.
Conclusion
The accurate measurement of aldosterone is a critical component in the clinical development of this compound. By understanding the mechanism of action of this compound and adhering to a rigorous and standardized protocol, researchers can obtain reliable data to assess the pharmacodynamic effects of this novel aldosterone synthase inhibitor. Careful attention to pre-analytical variables is paramount to ensure the integrity of the results. Both ELISA and LC-MS/MS are viable methods, with LC-MS/MS offering superior specificity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Effect of Antihypertensive Medications on Testing for Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Pre-analytical and analytical considerations for the determination of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Combining Vicadrostat and Empagliflozin: Application Notes and Protocols for Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and methodologies for studying the combined therapeutic effects of Vicadrostat (BI 690517), a novel aldosterone (B195564) synthase inhibitor, and empagliflozin (B1684318), a sodium-glucose cotransporter-2 (SGLT2) inhibitor. This document is intended to guide researchers in designing and executing preclinical and clinical studies to explore the synergistic potential of this drug combination in cardio-renal-metabolic diseases.
Introduction and Scientific Rationale
Chronic kidney disease (CKD) and heart failure are leading causes of morbidity and mortality worldwide, often driven by interconnected pathophysiological pathways.[1] Excess aldosterone production is a key contributor to the progression of these conditions, promoting inflammation, fibrosis, and sodium retention.[2][3] this compound, by selectively inhibiting aldosterone synthase, directly targets this pathway.[4][5]
Empagliflozin, an established SGLT2 inhibitor, lowers blood glucose by promoting urinary glucose excretion. Beyond its glycemic effects, empagliflozin has demonstrated significant cardiovascular and renal benefits, attributed to mechanisms including osmotic diuresis, natriuresis, and improved cardiac and renal hemodynamics.
The combination of this compound and empagliflozin offers a complementary and potentially synergistic approach. This compound directly reduces aldosterone-mediated organ damage, while empagliflozin provides broad cardio-renal protection through its unique mechanism of action. Notably, SGLT2 inhibitors like empagliflozin may also mitigate the risk of hyperkalemia, a potential side effect of aldosterone synthase inhibition.
Signaling Pathways
The combined administration of this compound and empagliflozin targets two distinct yet complementary pathways involved in cardio-renal-metabolic diseases.
This compound Signaling Pathway
This compound is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone synthesis in the adrenal glands. By blocking this enzyme, this compound reduces circulating levels of aldosterone, thereby mitigating its deleterious effects on the heart, kidneys, and vasculature.
Empagliflozin Signaling Pathway
Empagliflozin is an inhibitor of the sodium-glucose cotransporter-2 (SGLT2) located in the proximal tubules of the kidneys. SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the tubular lumen back into the bloodstream. By inhibiting SGLT2, empagliflozin increases urinary glucose excretion, leading to a reduction in blood glucose levels. This action also induces osmotic diuresis and natriuresis, contributing to its beneficial effects on blood pressure and fluid status.
Quantitative Data from Clinical Studies
The following tables summarize key quantitative data from a Phase II clinical trial (NCT05182840) evaluating the efficacy and safety of this compound (BI 690517) alone and in combination with empagliflozin in patients with chronic kidney disease.
Table 1: Baseline Characteristics of Study Participants (N=586)
| Characteristic | Value |
| Mean Age (years) | 63.8 (SD 11.3) |
| Female (%) | 33 |
| Male (%) | 67 |
| Mean eGFR (mL/min/1.73 m²) | 51.9 (SD 17.7) |
| Median UACR (mg/g) | 426 (IQR 205-889) |
| Type 2 Diabetes (%) | 70.6 |
Table 2: Efficacy Outcomes - Percentage Change in UACR from Baseline at Week 14
| Treatment Group | Placebo-Corrected Change in UACR (%) | 95% Confidence Interval |
| This compound Monotherapy | ||
| 3 mg | -20.3 | -38.6 to 3.4 |
| 10 mg | -37.4 | -52.2 to -18.2 |
| 20 mg | -34.9 | -50.7 to -14.0 |
| This compound with Empagliflozin | ||
| 10 mg | -39.5 | N/A |
Table 3: Safety Outcomes - Incidence of Hyperkalemia
| Treatment Group | Investigator-Reported Hyperkalemia (%) |
| Placebo (with or without empagliflozin) | 6 |
| This compound 3 mg | 10 |
| This compound 10 mg | 15 |
| This compound 20 mg | 18 |
Note: Most cases of hyperkalemia did not require medical intervention (86%).
Experimental Protocols
The following is a detailed protocol based on the methodology of the Phase II clinical trial NCT05182840 for the combination of this compound and empagliflozin in patients with CKD.
Study Design and Workflow
This protocol outlines a randomized, double-blind, placebo-controlled, parallel-group Phase II clinical trial.
Participant Population
-
Inclusion Criteria:
-
Adults aged 18 years or older.
-
Diagnosed with chronic kidney disease.
-
Estimated glomerular filtration rate (eGFR) between 30 and <90 mL/min/1.73 m².
-
Urine albumin-to-creatinine ratio (UACR) between 200 and <5000 mg/g.
-
Serum potassium level of ≤4.8 mmol/L.
-
Stable, maximally tolerated dose of an angiotensin-converting enzyme (ACE) inhibitor or an angiotensin receptor blocker (ARB) for at least 4 weeks prior to screening.
-
-
Exclusion Criteria:
-
Active or planned SGLT2 inhibitor therapy.
-
Other active or planned anti-aldosterone therapy or potassium-sparing diuretics within 7 days prior.
-
CKD due to type 1 diabetes.
-
Glycated hemoglobin (HbA1c) ≥10.0%.
-
Investigational Products and Dosing
-
Run-in Period (8 weeks):
-
Participants are randomized 1:1 to receive either empagliflozin 10 mg once daily or a matching placebo.
-
-
Treatment Period (14 weeks):
-
Participants are then randomized a second time (1:1:1:1) to one of the following, in addition to their run-in medication:
-
This compound 3 mg once daily
-
This compound 10 mg once daily
-
This compound 20 mg once daily
-
Matching placebo once daily
-
-
Study Endpoints
-
Primary Endpoint:
-
Percentage change in UACR from baseline (at the second randomization) to the end of the 14-week treatment period, measured in a first morning void urine sample.
-
-
Secondary Endpoints:
-
Proportion of participants with a ≥15% and ≥30% decrease in UACR from baseline at week 14.
-
Change from baseline in eGFR and serum potassium at week 14.
-
Safety and tolerability assessments.
-
Assessments and Procedures
-
Screening Visit:
-
Obtain informed consent.
-
Verify inclusion/exclusion criteria.
-
Collect medical history and demographics.
-
Perform physical examination and vital signs.
-
Collect blood and urine samples for baseline laboratory assessments (eGFR, UACR, serum potassium, HbA1c).
-
-
Run-in Period (Weeks 1-8):
-
Dispense study medication (empagliflozin or placebo).
-
Monitor for adverse events.
-
Collect blood and urine samples at specified intervals.
-
-
Second Randomization (Week 8):
-
Confirm eligibility for the treatment period.
-
Randomize participants to receive one of the three doses of this compound or placebo.
-
Dispense treatment period medication.
-
-
Treatment Period (Weeks 9-22):
-
Regular study visits for efficacy and safety assessments.
-
Collect first morning void urine samples for UACR measurement at specified time points.
-
Collect blood samples for eGFR and serum potassium monitoring.
-
Record vital signs and any adverse events.
-
-
Follow-up (Week 26):
-
Final safety assessments.
-
Final collection of laboratory samples.
-
Statistical Analysis
-
A mixed-effect model for repeated measures (MMRM) will be used to analyze the primary endpoint, assessing the adjusted mean change in log-transformed UACR from baseline.
-
The model will include fixed effects for treatment, visit, and treatment-by-visit interaction, with baseline UACR as a covariate.
-
Secondary endpoints will be analyzed using appropriate statistical methods for continuous and categorical data.
Conclusion
The combination of this compound and empagliflozin represents a promising therapeutic strategy for patients with chronic kidney disease and potentially other cardio-renal-metabolic conditions. The distinct yet complementary mechanisms of action suggest the potential for additive or synergistic benefits in reducing albuminuria and slowing disease progression. The provided protocols and data from early-phase clinical trials offer a solid foundation for further research in this area. Future large-scale, long-term studies, such as the ongoing EASi-KIDNEY™ Phase III trial, are essential to definitively establish the efficacy and safety of this combination therapy.
References
- 1. This compound + Empagliflozin for Chronic Kidney Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. Efficacy and safety of aldosterone synthase inhibition with and without empagliflozin for chronic kidney disease: a randomised, controlled, phase 2 trial - International Society of Nephrology [theisn.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. The potential for improving cardio-renal outcomes in chronic kidney disease with the aldosterone synthase inhibitor this compound (BI 690517): a rationale for the EASi-KIDNEY trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the EASi-KIDNEY trial? — Easikidney [easikidney.org]
Application Note: Assaying Aldosterone Synthase Activity in the Presence of Vicadrostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldosterone (B195564), a key mineralocorticoid hormone, plays a critical role in regulating blood pressure and electrolyte balance.[1] Its synthesis is primarily catalyzed by the enzyme aldosterone synthase (CYP11B2).[2] Dysregulation of aldosterone production is implicated in various cardiovascular and renal diseases.[3] Vicadrostat (also known as BI 690517) is a novel and highly selective aldosterone synthase inhibitor currently under investigation for its therapeutic potential in managing chronic kidney disease and heart failure.[4][5] As a non-steroidal inhibitor, this compound offers a targeted approach to reduce aldosterone levels by directly inhibiting its production. This application note provides detailed protocols for assaying the enzymatic activity of aldosterone synthase in the presence of this compound, enabling researchers to evaluate its inhibitory effects accurately. The methodologies described herein are essential for preclinical drug development and mechanistic studies of aldosterone synthase inhibitors.
Data Presentation
The inhibitory activity of this compound on aldosterone synthase (CYP11B2) and its selectivity against the highly homologous cortisol synthase (CYP11B1) are summarized in the table below. This quantitative data is critical for assessing the potency and specificity of this compound.
| Compound | Target Enzyme | Assay Type | IC50 | Selectivity (CYP11B1/CYP11B2) | Reference |
| This compound (BI 690517) | Human Aldosterone Synthase (CYP11B2) | In vitro | 19 nM | 250-fold | |
| Human Cortisol Synthase (CYP11B1) | In vitro | 4750 nM (calculated) | |||
| Aldosterone Production in Cynomolgus Monkeys | In vivo | 25 nM | >2000-fold (vs. Cortisol) |
Experimental Protocols
Two primary methods are detailed for assessing the inhibitory activity of this compound on aldosterone synthase: an in vitro enzymatic assay using recombinant human CYP11B2 and a cell-based assay utilizing the human adrenocortical carcinoma cell line HAC-15.
Protocol 1: In Vitro Enzymatic Assay for Aldosterone Synthase (CYP11B2) Inhibition
This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant human aldosterone synthase. The conversion of the substrate, 11-deoxycorticosterone, to aldosterone is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Recombinant human CYP11B2 enzyme
-
Adrenodoxin (B1173346) and adrenodoxin reductase (electron transfer proteins)
-
11-deoxycorticosterone (substrate)
-
This compound
-
NADPH regenerating system
-
Assay buffer (e.g., 25 mM HEPES, pH 7.2, containing 0.1 mM EDTA and 4 mM MgCl2)
-
LC-MS/MS system
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound to be tested. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the assay buffer, recombinant CYP11B2, adrenodoxin, and adrenodoxin reductase.
-
Add the desired concentration of this compound or vehicle control (DMSO).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the substrate, 11-deoxycorticosterone.
-
Start the reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
Aldosterone Quantification by LC-MS/MS:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of aldosterone produced.
-
Use an appropriate internal standard for accurate quantification.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of aldosterone synthase activity for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based Assay for Aldosterone Synthase Inhibition using HAC-15 Cells
This protocol evaluates the inhibitory effect of this compound on aldosterone production in a cellular context. HAC-15 cells, a human adrenocortical cell line, are stimulated with Angiotensin II to induce the expression and activity of aldosterone synthase.
Materials:
-
HAC-15 cells
-
Cell culture medium and supplements
-
Angiotensin II
-
This compound
-
Assay medium (serum-free)
-
ELISA kit for aldosterone or LC-MS/MS system
Procedure:
-
Cell Culture and Seeding:
-
Culture HAC-15 cells in appropriate media until they reach approximately 80% confluency.
-
Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Cell Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control in serum-free medium for 1-2 hours.
-
Stimulate the cells with a final concentration of Angiotensin II (e.g., 10 nM) and incubate for 24 hours.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant for aldosterone measurement.
-
-
Aldosterone Quantification:
-
Measure the concentration of aldosterone in the supernatant using a commercial ELISA kit or a validated LC-MS/MS method.
-
-
Data Analysis:
-
Normalize the aldosterone concentration to the amount of cellular protein if necessary.
-
Calculate the percentage of inhibition of aldosterone production for each concentration of this compound relative to the Angiotensin II-stimulated control.
-
Determine the IC50 value of this compound in the cell-based assay by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Aldosterone Synthesis Pathway and Inhibition by this compound
The following diagram illustrates the key steps in the synthesis of aldosterone from cholesterol and highlights the point of inhibition by this compound.
Caption: Aldosterone synthesis pathway and the inhibitory action of this compound on CYP11B2.
Experimental Workflow for Cell-Based Aldosterone Synthase Inhibition Assay
This diagram outlines the major steps involved in the cell-based assay to determine the efficacy of this compound.
Caption: Workflow for the cell-based aldosterone synthase inhibition assay.
References
- 1. Aldosterone - Wikipedia [en.wikipedia.org]
- 2. The Aldosterone Story: New Chapters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldosterone synthase inhibitors for cardiovascular diseases: A comprehensive review of preclinical, clinical and in sil… [ouci.dntb.gov.ua]
- 4. Pardon Our Interruption [boehringer-ingelheim.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
Application Note: Quantification of Vicadrostat in Human Plasma by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Vicadrostat in human plasma. This compound (BI 690517) is a novel, potent, and selective aldosterone (B195564) synthase inhibitor under investigation for the treatment of chronic kidney disease and heart failure.[1][2] The accurate determination of its concentration in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. This protocol utilizes a straightforward protein precipitation for sample preparation and a robust LC-MS/MS method for analysis, providing a reliable workflow for researchers, scientists, and drug development professionals.
Introduction
This compound is a non-steroidal small molecule that selectively inhibits aldosterone synthase, the key enzyme responsible for the synthesis of aldosterone.[1][3] By reducing aldosterone levels, this compound aims to mitigate the adverse effects of aldosterone excess in cardiorenal diseases.[3] To support its clinical development, a reliable bioanalytical method is required to measure this compound concentrations in plasma. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. This document provides a detailed, exemplary protocol for the quantification of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (C₁₅H₁₂ClN₃O₃, Mol. Wt.: 317.73)
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2EDTA)
Standard and Sample Preparation
a) Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 (Internal Standard, IS) in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with acetonitrile to a final concentration of 100 ng/mL.
b) Calibration Standards and Quality Controls (QCs)
-
Prepare Calibration Curve (CC) standards by spiking blank human plasma with the appropriate this compound working standard solutions to achieve final concentrations ranging from 0.1 to 500 ng/mL.
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, high) in the same manner as the CC standards.
c) Plasma Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, CC standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL this compound-d4) to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
The following tables summarize the proposed instrumental conditions for the analysis of this compound.
Table 1: Liquid Chromatography Conditions
| Parameter | Proposed Condition |
| HPLC System | Standard UHPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3.0 min, hold for 1 min, re-equilibrate for 1.5 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Autosampler Temp | 10°C |
| Total Run Time | ~5.0 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Proposed Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow (Desolvation) | 900 L/hr |
| Gas Flow (Cone) | 150 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 318.1 | 287.1 | 100 | 25 |
| This compound-d4 (IS) | 322.1 | 291.1 | 100 | 25 |
| Note: Precursor ion corresponds to [M+H]⁺. Product ions and collision energies are hypothetical and require optimization. |
Data Presentation and Method Performance
The method should be validated according to regulatory guidelines. The following table presents representative data that would be expected from a validated method.
Table 4: Representative Method Validation Data
| Parameter | Result |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision & Accuracy | |
| LLOQ QC (0.1 ng/mL) | Precision (%CV) < 20%, Accuracy within ±20% |
| Low QC (0.3 ng/mL) | Precision (%CV) < 15%, Accuracy within ±15% |
| Mid QC (50 ng/mL) | Precision (%CV) < 15%, Accuracy within ±15% |
| High QC (400 ng/mL) | Precision (%CV) < 15%, Accuracy within ±15% |
| Recovery | |
| Extraction Recovery (this compound) | > 85% |
| Matrix Effect | Minimal ion suppression or enhancement (within acceptable limits) |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Mechanism of action of this compound in the RAAS pathway.
References
Vicadrostat (BI 690517) in Diabetic Nephropathy: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicadrostat, also known as BI 690517, is an investigational, potent, and highly selective aldosterone (B195564) synthase inhibitor being developed for the treatment of chronic kidney disease (CKD), including diabetic nephropathy.[1][2] By blocking the final step in aldosterone synthesis, this compound aims to mitigate the deleterious effects of excessive aldosterone, a key driver of inflammation, fibrosis, and progression of renal and cardiovascular diseases.[3][4] Clinical trials have demonstrated its potential to reduce albuminuria, a hallmark of kidney damage in diabetic nephropathy, both as a monotherapy and in combination with other standard-of-care treatments.[5][6]
These application notes provide a summary of the current data on this compound's use in studies relevant to diabetic nephropathy, detailed protocols from clinical trials, and a visualization of its mechanism of action and experimental workflows.
Mechanism of Action
This compound is a non-steroidal inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone.[3][7] Elevated levels of aldosterone contribute to kidney damage through various mechanisms, including the promotion of inflammation, fibrosis, and podocyte injury. By selectively inhibiting this enzyme, this compound reduces aldosterone levels, thereby aiming to protect the kidneys from progressive damage.[2][8]
Signaling Pathway
The following diagram illustrates the established signaling pathway targeted by this compound.
Caption: this compound inhibits aldosterone synthase, blocking aldosterone production.
Preclinical Studies
As of late 2025, detailed protocols and data from preclinical studies of this compound in animal models of diabetic nephropathy or in vitro kidney cell line experiments are not extensively available in the public domain. The development of aldosterone synthase inhibitors has been informed by earlier preclinical models using other compounds, which demonstrated that reducing aldosterone can attenuate renal fibrosis and proteinuria.[5][9]
For researchers planning preclinical investigations of this compound or similar compounds, the following are general experimental approaches commonly used in the field.
General Protocol for Animal Models of Diabetic Nephropathy
-
Model: db/db mice on a C57BLKS/J background are a widely used model of type 2 diabetic nephropathy.
-
Induction of Diabetes: Diabetes develops spontaneously in these mice.
-
Treatment: this compound would be administered orally, typically via gavage or in medicated feed, at various doses. A vehicle control group would also be included.
-
Duration: Studies typically run for 8-16 weeks to allow for the development of nephropathy.
-
Key Outcome Measures:
-
Urine Albumin-to-Creatinine Ratio (UACR): Measured at baseline and at regular intervals throughout the study.
-
Glomerular Filtration Rate (GFR): Can be estimated via creatinine (B1669602) clearance or measured using techniques like FITC-inulin clearance.
-
Histopathology: Kidney sections stained with Periodic acid-Schiff (PAS) for glomerulosclerosis and Masson's trichrome for interstitial fibrosis.
-
Gene and Protein Expression: Analysis of markers of fibrosis (e.g., TGF-β, collagen I, fibronectin) and inflammation (e.g., MCP-1, TNF-α) in kidney tissue via qPCR or Western blot.
-
General Protocol for In Vitro Studies with Kidney Cells
-
Cell Lines:
-
Podocytes: Conditionally immortalized mouse or human podocyte cell lines are used to study podocyte injury.
-
Mesangial Cells: Primary or immortalized mesangial cells are used to investigate mesangial expansion and matrix production.
-
-
Experimental Conditions: Cells are typically cultured in high-glucose media to mimic hyperglycemic conditions.
-
Treatment: this compound would be added to the culture media at various concentrations.
-
Key Outcome Measures:
-
Cell Viability and Apoptosis: Assessed using assays like MTT or Annexin V staining.
-
Protein Expression: Western blot analysis of podocyte-specific proteins (e.g., nephrin, podocin) or fibrosis-related proteins.
-
Extracellular Matrix Production: Measurement of collagen and fibronectin in cell lysates or culture supernatants.
-
Clinical Studies
This compound has been evaluated in several clinical trials, with a focus on its safety, tolerability, and efficacy in reducing albuminuria in patients with CKD, many of whom have diabetic nephropathy.
Data Presentation
The following tables summarize the key quantitative data from the Phase I and Phase II clinical trials of this compound.
Table 1: Summary of Phase I Studies in Healthy Male Volunteers [1][7]
| Study Population | Dosing | Key Pharmacokinetic Findings | Key Pharmacodynamic Findings | Tolerability |
| Healthy European, Chinese, and Japanese men | Single Rising Doses (0.7-80 mg) and Multiple Rising Doses (3-80 mg) | Dose-dependent increase in plasma exposure. Median time to max concentration: 0.50-1.75 hours. Mean half-life: 4.4-6.3 hours. | Marked decrease in plasma aldosterone concentrations 1-2 hours post-administration, with more pronounced decreases at higher doses. | Generally well-tolerated. No serious adverse events or deaths reported. One instance of severe orthostatic hypotension. |
Table 2: Efficacy of this compound in Reducing UACR in a Phase II Study (NCT05182840) [5]
| Treatment Group (14 weeks) | Baseline Median UACR (mg/g) | Percentage Change in UACR from Baseline (95% CI) |
| Placebo | 426 | -3% (-19 to 17) |
| This compound 3 mg | 426 | -22% (-36 to -7) |
| This compound 10 mg | 426 | -39% (-50 to -26) |
| This compound 20 mg | 426 | -37% (-49 to -22) |
Note: Data represents this compound as monotherapy on top of standard of care (ACEi or ARB). Similar reductions in UACR were observed when this compound was added to empagliflozin.
Experimental Protocols: Clinical Trials
Phase II Clinical Trial (NCT05182840) Protocol Summary [5][10]
-
Objective: To evaluate the efficacy and safety of this compound, with or without empagliflozin, in patients with CKD.
-
Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participant Population: Adults with CKD (eGFR 30 to <90 mL/min/1.73 m² and UACR 200 to <5000 mg/g) on a stable dose of an ACE inhibitor or ARB.
-
Experimental Workflow:
References
- 1. Phase 1 studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of BI 690517 (this compound), a novel aldosterone synthase inhibitor, in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Synergistic Effect of Mesangial Cell-Induced CXCL1 and TGF-β1 in Promoting Podocyte Loss in IgA Nephropathy | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Pardon Our Interruption [boehringer-ingelheim.com]
- 7. Phase 1 studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of BI 690517 (this compound), a novel aldosterone synthase inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aldosterone Synthase Inhibitors: Targeting Chronic Kidney Disease and Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Vicadrostat Heart Failure Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicadrostat (BI 690517) is a novel, potent, and selective inhibitor of aldosterone (B195564) synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone synthesis.[1][2] Elevated aldosterone levels are strongly implicated in the pathophysiology of heart failure (HF) through mechanisms involving sodium and water retention, endothelial dysfunction, inflammation, and fibrosis, leading to adverse cardiac and renal remodeling.[2][3] By directly inhibiting aldosterone production, this compound presents a targeted therapeutic strategy to mitigate the detrimental effects of aldosterone in heart failure.
Currently, this compound is under investigation in Phase III clinical trials (EASi-HF™) for the treatment of patients with both heart failure with preserved ejection fraction (HFpEF) and heart failure with reduced ejection fraction (HFrEF), often in combination with the SGLT2 inhibitor empagliflozin.[4] These application notes provide a comprehensive overview of the experimental design and detailed protocols for preclinical and clinical evaluation of this compound in the context of heart failure.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits aldosterone synthase, thereby reducing the conversion of 11-deoxycorticosterone to aldosterone in the adrenal glands. This leads to a decrease in circulating and tissue aldosterone levels. The downstream effects of reduced aldosterone include decreased activation of the mineralocorticoid receptor (MR), leading to reduced sodium and water retention, and mitigation of pro-inflammatory and pro-fibrotic signaling pathways in the heart and kidneys.
Preclinical Evaluation of this compound in Heart Failure Models
Experimental Workflow
A typical preclinical experimental workflow to evaluate the efficacy of this compound in a heart failure model is depicted below. This workflow includes surgical induction of heart failure, a recovery period, drug treatment, and subsequent functional, biochemical, and histological analyses.
Quantitative Data from Preclinical Studies
Disclaimer: Publicly available preclinical data for this compound in heart failure models are limited. The following tables present representative data from a study on a similar aldosterone synthase inhibitor, FAD286, in a rat model of congestive heart failure (CHF) induced by coronary artery ligation. This data is intended to provide an example of the expected therapeutic effects.
Table 1: Effects of Aldosterone Synthase Inhibition on Cardiac Hemodynamics and Function in a Rat Model of CHF
| Parameter | Sham | CHF + Vehicle | CHF + FAD286 (4 mg/kg/day) |
| Cardiac Output (mL/min) | 110 ± 5 | 71 ± 3 | 87 ± 3 |
| Left Ventricular End-Diastolic Pressure (LVEDP) (mmHg) | 4 ± 1 | 19.4 ± 5.7 | 6.7 ± 1.5 |
| Left Ventricular Systolic Diameter (mm) | 5.5 ± 0.2 | 9.2 ± 0.03 | 7.7 ± 0.3 |
| Left Ventricular Diastolic Diameter (mm) | 7.8 ± 0.3 | 10.4 ± 0.3 | 9.2 ± 0.2 |
| Heart Weight (g) | 0.75 ± 0.02 | 0.94 ± 0.03 | 0.83 ± 0.02* |
| p < 0.05 vs. CHF + Vehicle. Data are presented as mean ± SEM. |
Table 2: Effects of Aldosterone Synthase Inhibition on Cardiac Biomarkers (Hypothetical Data)
| Biomarker | Sham | CHF + Vehicle | CHF + this compound (10 mg/kg/day) |
| Serum NT-proBNP (pg/mL) | 150 ± 25 | 850 ± 110 | 450 ± 70 |
| Plasma Aldosterone (pg/mL) | 100 ± 15 | 450 ± 60 | 120 ± 20 |
| Myocardial Collagen Volume Fraction (%) | 2.5 ± 0.5 | 12.0 ± 1.8 | 6.5 ± 1.0* |
| p < 0.05 vs. CHF + Vehicle. Data are presented as mean ± SEM. |
Experimental Protocols
Protocol 1: Induction of Heart Failure via Transverse Aortic Constriction (TAC) in Mice
This protocol describes a minimally invasive method to induce pressure overload-induced cardiac hypertrophy and subsequent heart failure.
Materials:
-
Anesthesia (e.g., isoflurane (B1672236), ketamine/xylazine)
-
Surgical microscope
-
Micro-surgical instruments (forceps, scissors, needle holders)
-
Suture material (e.g., 6-0 silk)
-
27-gauge needle (blunted)
-
Heating pad
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
-
Perform a small vertical incision at the suprasternal notch.
-
Dissect through the pectoral muscles to expose the trachea and the aortic arch.
-
Carefully pass a 6-0 silk suture under the aortic arch between the innominate and left common carotid arteries.
-
Tie the suture around the aorta and a 27-gauge blunted needle.
-
Quickly remove the needle to create a standardized constriction.
-
Close the incision in layers.
-
Administer post-operative analgesics and monitor the animal during recovery.
Protocol 2: Echocardiographic Assessment of Left Ventricular Function in Mice
This protocol outlines the procedure for non-invasive assessment of cardiac function using echocardiography.
Materials:
-
High-frequency ultrasound system with a linear array transducer (30-40 MHz)
-
Anesthesia (light isoflurane)
-
ECG-gated imaging platform
-
Ultrasound gel
Procedure:
-
Anesthetize the mouse with a light plane of isoflurane to minimize cardiac depression.
-
Secure the mouse in a supine position on the imaging platform.
-
Remove chest hair using a depilatory cream.
-
Apply ultrasound gel to the chest.
-
Parasternal Long-Axis (PLAX) View: Acquire M-mode images to measure left ventricular internal dimensions in diastole (LVIDd) and systole (LVIDs), and wall thickness. Calculate fractional shortening (FS) and ejection fraction (EF).
-
Parasternal Short-Axis (SAX) View: Confirm measurements from the PLAX view.
-
Apical Four-Chamber View: Use pulsed-wave Doppler to measure mitral inflow velocities (E and A waves) to assess diastolic function.
-
Use tissue Doppler imaging to measure mitral annular velocities (e' and a') for a more detailed assessment of diastolic function.
-
Analyze the data using appropriate software to derive functional parameters.
Protocol 3: Histological Assessment of Cardiac Fibrosis
This protocol describes the use of Masson's Trichrome staining to quantify collagen deposition in heart tissue.
Materials:
-
Formalin or paraformaldehyde for fixation
-
Paraffin embedding station
-
Microtome
-
Masson's Trichrome staining kit (containing Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline (B41778) blue)
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Euthanize the animal and excise the heart.
-
Fix the heart in 10% neutral buffered formalin for 24-48 hours.
-
Process the tissue and embed in paraffin.
-
Section the paraffin-embedded tissue at 5 µm thickness.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform Masson's Trichrome staining according to the manufacturer's instructions. This will stain collagen blue, nuclei black, and cytoplasm/muscle red.
-
Acquire digital images of the stained sections under the microscope.
-
Use image analysis software to quantify the fibrotic area (blue staining) as a percentage of the total myocardial area.
Protocol 4: Measurement of Serum NT-proBNP in Rodent Models
This protocol outlines the use of a commercial ELISA kit for the quantification of N-terminal pro-B-type natriuretic peptide (NT-proBNP), a key biomarker of heart failure.
Materials:
-
Rat/mouse NT-proBNP ELISA kit
-
Microplate reader
-
Blood collection tubes
-
Centrifuge
-
Pipettes and tips
Procedure:
-
Collect blood from the animals via cardiac puncture or other appropriate method into serum separator tubes.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C.
-
Collect the serum supernatant and store at -80°C until analysis.
-
On the day of the assay, thaw the serum samples and the ELISA kit reagents.
-
Perform the ELISA according to the manufacturer's protocol, which typically involves:
-
Addition of standards and samples to the pre-coated microplate.
-
Incubation with a detection antibody.
-
Addition of a substrate solution.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
Calculate the NT-proBNP concentration in the samples based on the standard curve.
Clinical Trial Design Considerations for this compound in Heart Failure
Ongoing Phase III trials for this compound in heart failure provide a template for robust clinical investigation.
Key Design Elements:
-
Patient Population: Clearly defined inclusion/exclusion criteria for patients with HFpEF (LVEF ≥40-50%) or HFrEF (LVEF <40%).
-
Intervention: this compound in combination with standard of care, including an SGLT2 inhibitor like empagliflozin.
-
Comparator: Placebo plus standard of care.
-
Endpoints:
-
Primary Composite Endpoint: Time to first event of cardiovascular death or hospitalization for heart failure.
-
Secondary Endpoints: Changes in quality of life scores (e.g., Kansas City Cardiomyopathy Questionnaire), changes in functional capacity (e.g., 6-minute walk test), and changes in key biomarkers (e.g., NT-proBNP).
-
-
Safety Monitoring: Close monitoring of serum potassium levels due to the mechanism of action of aldosterone synthase inhibitors.
Conclusion
This compound holds significant promise as a targeted therapy for heart failure by directly inhibiting aldosterone production. The experimental designs and protocols outlined in these application notes provide a framework for the comprehensive preclinical and clinical evaluation of this compound and other aldosterone synthase inhibitors. Rigorous assessment of its effects on cardiac function, remodeling, and key biomarkers will be crucial in establishing its therapeutic role in the management of heart failure.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of aging on cardiac output, regional blood flow, and body composition in Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldosterone synthase inhibitors in cardiovascular and renal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [boehringer-ingelheim.com]
Assessing estimated glomerular filtration rate (eGFR) changes with BI 690517
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of the effects of BI 690517, a novel aldosterone (B195564) synthase inhibitor, on the estimated glomerular filtration rate (eGFR). The information is based on publicly available data from the Phase II clinical trial (NCT05182840).
Introduction
BI 690517 is a potent and highly selective inhibitor of aldosterone synthase, the key enzyme responsible for the synthesis of aldosterone.[1][2] Elevated aldosterone levels are implicated in the progression of chronic kidney disease (CKD) through various mechanisms, including inflammation, fibrosis, and podocyte injury. By inhibiting aldosterone production, BI 690517 aims to provide renal protection.[3] This document outlines the observed changes in eGFR during clinical investigation of BI 690517 and provides relevant experimental protocols for researchers.
Data Presentation: eGFR Changes with BI 690517
The following tables summarize the quantitative data on eGFR changes observed in the 14-week Phase II clinical trial of BI 690517. The trial evaluated the effects of BI 690517 as a monotherapy and in combination with the SGLT2 inhibitor empagliflozin (B1684318), compared to placebo.
Table 1: Change in eGFR (mL/min/1.73 m²) from Baseline at Week 14 for BI 690517 Monotherapy [1]
| Treatment Group | Mean Change from Baseline (mL/min/1.73 m²) | 95% Confidence Interval |
| Placebo | - | - |
| BI 690517 10 mg | -3.59 | -6.68 to -0.50 |
| BI 690517 20 mg | -2.96 | -5.80 to -0.11 |
Table 2: Change in eGFR (mL/min/1.73 m²) from Baseline at Week 14 for BI 690517 in Combination with Empagliflozin [1]
| Treatment Group | Mean Change from Baseline (mL/min/1.73 m²) | 95% Confidence Interval |
| Placebo + Empagliflozin | - | - |
| BI 690517 20 mg + Empagliflozin | -3.71 | -7.21 to -0.21 |
Signaling Pathway
The following diagram illustrates the mechanism of action of BI 690517 within the Renin-Angiotensin-Aldosterone System (RAAS) and its impact on the kidney.
Caption: Mechanism of BI 690517 in the RAAS pathway.
Experimental Protocols
The following protocols are based on the design of the Phase II clinical trial (NCT05182840) and general best practices for assessing renal function in clinical trials.
Study Design and Participant Selection
-
Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Inclusion Criteria:
-
Adults with chronic kidney disease.
-
eGFR between 30 and less than 90 mL/min/1.73 m².
-
Urine albumin-to-creatinine ratio (UACR) between 200 and less than 5000 mg/g.
-
Stable treatment with an ACE inhibitor or ARB.
-
-
Exclusion Criteria:
-
Treatment with mineralocorticoid receptor antagonists.
-
Treatment Protocol
-
Run-in Period: An 8-week run-in period where participants were randomized to receive either empagliflozin or a placebo.
-
Treatment Period: A 14-week treatment period where participants, stratified by their run-in treatment, were further randomized to receive one of three doses of BI 690517 (3 mg, 10 mg, or 20 mg) or a placebo once daily.
eGFR Assessment Protocol
-
Sample Collection:
-
Collect blood samples at baseline (pre-dose on Day 1 of the treatment period) and at specified time points throughout the 14-week treatment period, including at the final study visit.
-
Ensure consistent timing of blood draws relative to the administration of the study drug.
-
-
Laboratory Analysis:
-
Serum creatinine (B1669602) levels should be measured using a validated and standardized assay traceable to an international standard reference material.
-
eGFR is calculated using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) 2021 equation.
-
-
Data Analysis:
-
The primary endpoint for eGFR assessment is the change from baseline to week 14.
-
Statistical analysis should be performed using appropriate methods, such as a mixed-effects model for repeated measures (MMRM), to compare the change in eGFR between treatment groups and the placebo group.
-
Safety Monitoring
-
In addition to eGFR, monitor serum potassium levels closely due to the mechanism of action of aldosterone synthase inhibitors.
-
Record and evaluate all adverse events, with a particular focus on hyperkalemia, hypotension, and acute kidney injury.
Experimental Workflow
The following diagram outlines the workflow for assessing eGFR changes in a clinical trial setting for a drug like BI 690517.
Caption: Workflow for eGFR assessment in a clinical trial.
Conclusion
The available data from the Phase II trial of BI 690517 indicate a modest, dose-dependent decrease in eGFR over a 14-week period. This initial change in eGFR is a recognized effect of drugs that modulate the renin-angiotensin-aldosterone system and may reflect hemodynamic changes that could be beneficial in the long term. Further investigation in the ongoing Phase III trial (EASi-KIDNEY) will provide a more definitive understanding of the long-term effects of BI 690517 on eGFR and its potential as a therapy for chronic kidney disease. Researchers and drug development professionals should consider these findings and protocols when designing and interpreting studies involving aldosterone synthase inhibitors.
References
- 1. medpagetoday.com [medpagetoday.com]
- 2. Boehringer Ingelheim achieves major milestone in chronic kidney disease: aldosterone synthase inhibitor on top of empagliflozin delivers promising results in Phase II trial [prnewswire.com]
- 3. Efficacy and safety of aldosterone synthase inhibition with and without empagliflozin for chronic kidney disease: a randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Vicadrostat Administration for Hyperkalemia Management: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for managing hyperkalemia during the administration of Vicadrostat (BI 690517) in a research setting. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to ensure safe and effective experimental conduct.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Action |
| Elevated Serum Potassium (Hyperkalemia) | Expected pharmacological effect of aldosterone (B195564) synthase inhibition.[1] | - Monitor serum potassium levels regularly. - Consider dose reduction of this compound. - If co-administering with an SGLT2 inhibitor (e.g., empagliflozin), ensure compliance, as this may mitigate the risk of hyperkalemia.[2] - Implement a low-potassium diet.[1] - In case of persistent or severe hyperkalemia, consider temporary discontinuation of this compound and consult relevant safety protocols. |
| Unexpected Variability in Drug Exposure | Co-administration with inhibitors or inducers of UGT enzymes (UGT2B7 and UGT2B4), which are involved in this compound's metabolism.[1] | - Review all concomitant medications. - Use caution with known UGT inhibitors (e.g., probenecid, valproic acid, fluconazole).[1] - Be aware that UGT inducers (e.g., rifampin, phenytoin) may decrease this compound concentrations. - If unexpected results are observed, consider potential drug-drug interactions and assess the need for dose adjustments or alternative co-medications. |
| Orthostatic Hypotension | Potential adverse effect observed in clinical trials. | - Monitor blood pressure, especially upon standing. - Ensure adequate hydration of study subjects. - Advise subjects to rise slowly from a sitting or lying position. |
| Blunted Cortisol Response | Potential off-target effect on cortisol synthesis, although this compound is highly selective. | - Monitor morning cortisol levels, particularly at the initiation of the experiment. - If a significant decrease is observed, evaluate for signs of adrenal insufficiency. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the final step of aldosterone synthesis. By inhibiting this enzyme, this compound reduces aldosterone levels, which in turn can help manage conditions associated with excessive aldosterone, such as certain forms of chronic kidney disease (CKD).
Q2: What is the expected impact of this compound on serum potassium levels?
A2: An increase in serum potassium (hyperkalemia) is a predictable consequence of inhibiting the aldosterone pathway. Aldosterone promotes potassium excretion, so its inhibition can lead to potassium retention. Regular monitoring is crucial.
Q3: How does co-administration with an SGLT2 inhibitor like empagliflozin (B1684318) affect this compound's profile?
A3: Co-administration with an SGLT2 inhibitor may offer additive efficacy in reducing albuminuria and can help mitigate the risk of hyperkalemia associated with this compound.
Q4: What are the key pharmacokinetic parameters of this compound in healthy volunteers?
A4: In Phase 1 studies with healthy male volunteers, the median time to maximum plasma concentration (Tmax) for this compound was between 0.50 and 1.75 hours, with a mean half-life ranging from 4.4 to 6.3 hours.
Q5: Are there any known significant drug-drug interactions with this compound?
A5: this compound is metabolized by UGT enzymes (UGT2B7 and UGT2B4). Therefore, co-administration with strong inhibitors or inducers of these enzymes should be approached with caution as they may alter this compound's plasma concentrations.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies of this compound.
Table 1: Pharmacokinetic Properties of this compound in Healthy Male Volunteers
| Parameter | Value | Reference |
| Median Time to Maximum Concentration (Tmax) | 0.50–1.75 hours | |
| Mean Half-life (t½) | 4.4–6.3 hours |
Table 2: Efficacy of this compound in Patients with Chronic Kidney Disease (Phase II Study)
| Treatment Group | Placebo-Adjusted UACR Reduction from Baseline | Reference |
| This compound 10 mg | -24.7% (in moderate or high KDIGO risk group) | |
| This compound 10 mg | -47.2% (in very-high KDIGO risk group) | |
| This compound (all doses) | Up to ~40% reduction compared to placebo |
UACR: Urine Albumin-to-Creatinine Ratio
Experimental Protocols
Protocol 1: Assessment of this compound Efficacy in a CKD Model
-
Subject Selection: Select subjects with a confirmed diagnosis of chronic kidney disease and baseline albuminuria.
-
Randomization: Randomize subjects to receive either this compound (e.g., 10 mg once daily) or a matching placebo. A third arm with co-administration of this compound and an SGLT2 inhibitor can be included.
-
Treatment Period: Administer the assigned treatment for a predefined period (e.g., 14 weeks).
-
Data Collection:
-
Collect urine samples at baseline and regular intervals to measure the urine albumin-to-creatinine ratio (UACR).
-
Collect blood samples to monitor serum potassium, creatinine, and cortisol levels.
-
Monitor blood pressure and assess for any adverse events.
-
-
Analysis: Compare the change in UACR from baseline between the treatment and placebo groups.
Protocol 2: Monitoring for Hyperkalemia
-
Baseline Measurement: Establish a baseline serum potassium level for each subject before initiating this compound.
-
Regular Monitoring: Measure serum potassium levels at regular intervals (e.g., weekly for the first month, then monthly).
-
Action Thresholds:
-
Mild Hyperkalemia (e.g., >5.0-5.5 mEq/L): Initiate a low-potassium diet and increase monitoring frequency.
-
Moderate Hyperkalemia (e.g., >5.5-6.0 mEq/L): Consider reducing the this compound dose.
-
Severe Hyperkalemia (e.g., >6.0 mEq/L): Temporarily discontinue this compound and implement corrective measures as per institutional safety guidelines.
-
-
Concomitant Medications Review: Regularly review for any new medications that could exacerbate hyperkalemia (e.g., NSAIDs, other RAAS inhibitors).
Visualizations
Caption: Mechanism of action of this compound in the RAAS pathway.
Caption: Troubleshooting workflow for managing hyperkalemia.
References
Vicadrostat Drug-Drug Interaction Profile: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the drug-drug interaction (DDI) profile of vicadrostat (also known as BI 690517). The information is presented in a question-and-answer format to directly address potential issues and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
This compound is primarily metabolized through glucuronidation. The specific uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes responsible for this process are UGT2B7 and UGT2B4.[1] This pathway is crucial for the clearance of the drug from the body.
Q2: Does this compound interact with cytochrome P450 (CYP) enzymes?
Based on currently available information, there is no evidence to suggest that this compound is a substrate, inhibitor, or inducer of the major cytochrome P450 enzymes. Its drug-drug interaction profile is primarily dictated by its metabolism via UGT enzymes.
Q3: What are the known drug-drug interactions for this compound?
The known drug-drug interactions for this compound involve medications that can inhibit or induce the UGT2B7 and UGT2B4 enzymes.[1]
-
UGT Inhibitors: Co-administration with drugs that inhibit UGT2B7 and UGT2B4 may lead to increased plasma concentrations of this compound, potentially increasing the risk of adverse effects.
-
UGT Inducers: Conversely, co-administration with drugs that induce these UGT enzymes may decrease this compound plasma concentrations, potentially reducing its efficacy.[1]
Q4: Has this compound been studied in combination with other drugs?
Yes, this compound has been extensively studied in combination with empagliflozin (B1684318), a sodium-glucose cotransporter-2 (SGLT2) inhibitor.[2][3] Exploratory analyses from a Phase II clinical trial indicated that there were no clinically significant pharmacokinetic interactions between this compound and empagliflozin; neither drug affected the exposure of the other.
Troubleshooting and Experimental Guidance
Q1: I am designing a clinical trial with this compound and need to consider co-medications. Which drugs should I be cautious about?
Caution is advised when this compound is to be co-administered with known inhibitors of UGT enzymes. While specific quantitative data on the magnitude of these interactions are not publicly available, it is prudent to closely monitor for any potential changes in the safety and efficacy of this compound.
Q2: My experimental results show lower-than-expected plasma concentrations of this compound. What could be the cause?
If you observe lower-than-expected this compound exposure, consider the concomitant use of UGT inducers. These drugs can enhance the metabolism of this compound, leading to its faster clearance and reduced plasma levels. Review all co-administered medications for their potential to induce UGT2B7 and UGT2B4.
Data on this compound Drug-Drug Interactions
The following tables summarize the qualitative drug-drug interaction profile of this compound based on its known metabolic pathway. Note: Quantitative data from formal drug-drug interaction studies are not yet publicly available.
Table 1: Potential Drug-Drug Interactions with UGT Inhibitors
| Interacting Drug Class | Example Drugs | Potential Clinical Effect on this compound | Recommendation |
| UGT Inhibitors | Probenecid, Valproic Acid, Fluconazole, Amitriptyline, Clomipramine | Increased plasma concentrations | Use with caution; monitor for this compound-related adverse events. |
Table 2: Potential Drug-Drug Interactions with UGT Inducers
| Interacting Drug Class | Example Drugs | Potential Clinical Effect on this compound | Recommendation |
| UGT Inducers | Rifampin, Phenytoin | Decreased plasma concentrations | Monitor for potential lack of this compound efficacy. |
Table 3: this compound and Empagliflozin Interaction
| Interacting Drug | Potential Clinical Effect | Finding |
| Empagliflozin | Mutual pharmacokinetic interaction | Exploratory analyses from a Phase II study revealed that neither empagliflozin affected this compound exposure levels or vice versa. |
Experimental Protocols and Methodologies
While detailed protocols for specific drug-drug interaction studies with this compound are not publicly available, a general approach to assessing such interactions in a clinical setting is provided below.
General Protocol for a Drug-Drug Interaction Study
This hypothetical protocol outlines a standard design to evaluate the effect of a UGT inhibitor on the pharmacokinetics of this compound.
-
Study Design: An open-label, two-period, fixed-sequence study in healthy volunteers.
-
Period 1: Administer a single oral dose of this compound.
-
Pharmacokinetic Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose) to determine the pharmacokinetic profile of this compound (e.g., AUC, Cmax).
-
Washout Period: A sufficient washout period to ensure complete elimination of this compound.
-
Period 2: Administer the UGT inhibitor for a duration sufficient to achieve steady-state concentrations. On the last day of inhibitor administration, co-administer a single oral dose of this compound.
-
Pharmacokinetic Sampling: Repeat the same blood sampling schedule as in Period 1 to determine the pharmacokinetic profile of this compound in the presence of the UGT inhibitor.
-
Bioanalytical Method: Validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Statistical Analysis: Compare the pharmacokinetic parameters of this compound with and without the co-administered UGT inhibitor to determine the presence and magnitude of any interaction.
Visualizations
Caption: Metabolic pathway of this compound via UGT-mediated glucuronidation.
Caption: Potential drug-drug interactions with this compound.
References
Optimizing Vicadrostat dosage to minimize side effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Vicadrostat dosage to minimize side effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of aldosterone (B195564) synthase (CYP11B2).[1] By blocking this enzyme, this compound reduces the production of aldosterone, a key hormone in the Renin-Angiotensin-Aldosterone System (RAAS).[2][3] Elevated aldosterone levels are associated with organ damage and the progression of cardiovascular, renal, and metabolic diseases.[3]
Q2: What are the primary therapeutic applications of this compound under investigation?
This compound is being investigated for the treatment of chronic kidney disease (CKD), with or without type 2 diabetes, and heart failure.[1][2][3]
Q3: What are the most common side effects associated with this compound?
The most frequently reported side effects in clinical studies are:
-
Hyperkalemia (elevated potassium levels): This is a predictable consequence of inhibiting the aldosterone pathway.[4][5]
-
Hypotension (low blood pressure): Due to its mechanism of action, this compound can lower blood pressure.[5][6]
-
Altered cortisol levels: Monitoring of morning cortisol levels has been a component of clinical trials, as this compound could potentially affect them.[4][5][6]
Other potential side effects noted in clinical trials include cough, nausea, vomiting, diarrhea, constipation, abnormal heart rate, difficulty sleeping, altered energy levels, muscle spasms, and back pain.[4]
Q4: Is there a known dosage at which side effects are minimized?
Phase I studies in healthy male volunteers have shown that single and multiple doses up to 80 mg were generally well tolerated.[7][8][9] A Phase II study in patients with chronic kidney disease investigated doses of 3 mg, 10 mg, and 20 mg.[10] The 10mg dose of this compound has been shown to reduce the urine albumin-to-creatinine ratio (UACR) by approximately 40%.[11] However, the optimal dose for a specific experimental model that minimizes side effects while maintaining efficacy must be determined empirically. Careful dose-escalation studies are recommended.
Troubleshooting Guides
Issue: Elevated potassium (hyperkalemia) is observed in experimental subjects.
-
Question: What steps should be taken if hyperkalemia is detected?
-
Answer:
-
Confirm the finding: Repeat the serum potassium measurement to rule out error.
-
Review the dosage: Determine if the subject is receiving the intended dose of this compound.
-
Consider dose reduction: A temporary or permanent reduction in the this compound dosage may be necessary.
-
Dietary modification: In clinical settings, patients may be advised to modify their diet to reduce potassium intake.[4][6]
-
Concomitant medications: Review other medications the subject is receiving that may also increase potassium levels.
-
-
Issue: A significant drop in blood pressure (hypotension) is observed.
-
Question: How should I manage hypotension in my experimental model?
-
Answer:
-
Monitor vital signs: Continuously monitor blood pressure to assess the severity and duration of the hypotension.
-
Assess for symptoms: In clinical studies, feeling light-headed or dizzy upon standing can be an indicator.[6]
-
Dosage adjustment: Consider reducing the dose of this compound.
-
Review other medications: If the subject is on other antihypertensive medications, their dosages may need to be adjusted.[4]
-
-
Issue: Unexpected changes in cortisol levels are detected.
-
Question: What is the significance of altered cortisol levels and how should this be addressed?
-
Answer:
-
Standardized sample collection: Ensure that blood samples for cortisol measurement are consistently collected in the early morning (ideally before 09:00) as cortisol levels fluctuate throughout the day.[4][6]
-
Monitor for symptoms: Low cortisol levels can lead to fatigue, nausea, and low blood pressure, while high levels can cause other distinct symptoms.[4] Although no symptomatic episodes of low cortisol were reported in a Phase II trial with approximately 700 participants with CKD, monitoring is still recommended.[5]
-
Evaluate the dosage: Assess if the observed changes are dose-dependent. A dose adjustment may be required.
-
-
Data on Side Effects from Clinical Trials
The following table summarizes adverse events reported in Phase I studies with healthy male volunteers.
| Study Population | This compound Dosage | Percentage of Participants with Drug-Related Adverse Events | Notable Adverse Events | Citation |
| European (Single Rising Dose) | 0.7 - 80 mg | 8.3% (4/48) | Severe orthostatic hypotension (1 event) | [7][8] |
| Chinese/Japanese (Single Rising Dose) | 3 - 80 mg | 21.4% (12/56) | Not specified in detail | [7][8] |
| European (Multiple Rising Dose) | Up to 80 mg | 13.9% (10/72) | Not specified in detail | [7][8] |
| Japanese (Multiple Rising Dose) | 3, 40, or 80 mg daily for 14 days | 2.8% (1/36) | Not specified in detail | [7][8] |
Experimental Protocols
Protocol: Monitoring Key Safety Parameters for this compound Administration
1. Objective: To monitor for and manage the primary side effects of this compound (hyperkalemia, hypotension, and altered cortisol levels) during an experimental study.
2. Materials:
- Calibrated blood pressure monitoring system
- Equipment for blood sample collection
- Serum separator tubes
- Centrifuge
- Potassium ion-selective electrode or other validated assay for potassium measurement
- Validated immunoassay or mass spectrometry-based method for cortisol measurement
3. Procedure:
Visualizations
Caption: Mechanism of action of this compound within the RAAS pathway.
Caption: Workflow for a dose-finding study to optimize this compound dosage.
Caption: Troubleshooting decision tree for managing hyperkalemia.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Potential side effects of this compound (BI 690517) — Easikidney [072.kairuku.haiku.fry-it.com]
- 5. Health professionals — Easikidney [easikidney.org]
- 6. Possible side-effects: this compound (BI 690517) or matching placebo — Easikidney [072.kairuku.haiku.fry-it.com]
- 7. Phase 1 studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of BI 690517 (this compound), a novel aldosterone synthase inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 1 studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of BI 690517 (this compound), a novel aldosterone synthase inhibitor, in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Addressing off-target effects of aldosterone synthase inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aldosterone (B195564) synthase inhibitors (ASIs). The information is designed to help address common challenges, particularly the off-target effects encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My aldosterone synthase inhibitor (ASI) is significantly reducing cortisol levels in my cell-based assay. How can I confirm this is an off-target effect?
A1: This is a common observation, especially with less selective ASIs. The primary off-target effect of many ASIs is the inhibition of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step in cortisol synthesis. Due to the high sequence homology between aldosterone synthase (CYP11B2) and CYP11B1, cross-inhibition is a frequent challenge[1][2][3].
To confirm and characterize this off-target effect, you should:
-
Measure Steroid Precursors: Use Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to measure the accumulation of the direct precursor to cortisol, 11-deoxycortisol. A significant increase in 11-deoxycortisol concurrent with a decrease in cortisol is a strong indicator of CYP11B1 inhibition[4].
-
Analyze ACTH Levels: In vivo or in appropriate cell models, inhibition of cortisol synthesis can trigger a compensatory feedback loop, leading to an increase in Adrenocorticotropic Hormone (ACTH) levels[4].
-
Perform a Selectivity Assay: Conduct an in vitro selectivity assay using recombinant human CYP11B2 and CYP11B1 enzymes to determine the IC50 values for your inhibitor against both targets. This will provide a quantitative measure of its selectivity.
Q2: I'm observing an accumulation of 11-deoxycorticosterone (DOC) in my experiment. What does this signify?
A2: The accumulation of 11-deoxycorticosterone (DOC), a precursor in the aldosterone synthesis pathway, is an expected consequence of CYP11B2 inhibition. However, if it's accompanied by a rise in ACTH, it suggests a more complex scenario. The elevated ACTH, likely resulting from off-target CYP11B1 inhibition, stimulates overall steroidogenesis. This increased production of precursors, combined with the block at CYP11B2, leads to a significant buildup of DOC[4]. DOC itself has mineralocorticoid activity and can partially counteract the intended therapeutic effect of reducing mineralocorticoid receptor activation.
Q3: How do I choose an appropriate ASI for my experiments to minimize off-target effects?
A3: The key is to select an ASI with high selectivity for CYP11B2 over CYP11B1. Newer generation inhibitors have been specifically designed to address this challenge.
-
Review Selectivity Data: Compare the reported selectivity ratios (CYP11B1 IC50 / CYP11B2 IC50) for different inhibitors. A higher ratio indicates greater selectivity for aldosterone synthase.
-
Start with Highly Selective Compounds: Compounds like baxdrostat (B10830011) have demonstrated high selectivity, making them a better starting point for experiments where minimizing off-target cortisol effects is critical[2][5].
The following table summarizes the selectivity of some common ASIs.
| Aldosterone Synthase Inhibitor | Target | Off-Target | Selectivity Ratio (CYP11B1/CYP11B2) | Key Observations |
| Fadrozole | CYP11B2 | CYP11B1, Aromatase | ~6 | An early, non-selective inhibitor; significant cortisol suppression[6]. |
| Osilodrostat (B612234) (LCI699) | CYP11B2 | CYP11B1 | ~10 | Potent inhibitor of both enzymes; now used to treat Cushing's disease due to its cortisol-lowering effects[5][7][8]. |
| Baxdrostat (RO6836191) | CYP11B2 | CYP11B1 | >100 | Highly selective; demonstrates significant aldosterone reduction without affecting cortisol levels at therapeutic doses[2][5][9][10]. |
Q4: What are the best practices for designing an in vivo study with an ASI?
A4:
-
Dose-Response Study: Conduct a pilot dose-response study to identify the minimal effective dose that lowers aldosterone without significantly impacting cortisol levels.
-
Hormone Monitoring: At baseline and throughout the study, measure plasma or urinary levels of aldosterone, corticosterone (B1669441) (in rodents), cortisol (in larger animals/humans), and their respective precursors (DOC, 11-deoxycortisol). Also, monitor plasma renin and ACTH levels to understand the feedback responses[4].
-
Electrolyte Monitoring: Track serum potassium levels, as effective aldosterone synthase inhibition can lead to hyperkalemia[11].
-
Species Differences: Be aware of species differences in adrenal enzymes. Rodent models may not perfectly replicate human CYP11B2/CYP11B1 selectivity profiles[12].
Key Experimental Protocols
Protocol 1: In Vitro ASI Selectivity Assay
Objective: To determine the IC50 values of a test compound for human CYP11B2 and CYP11B1.
Methodology:
-
System: Use a cell-based assay with V79 Chinese hamster lung cells or HEK-293 cells stably transfected to express either recombinant human CYP11B2 or CYP11B1[7][13].
-
Substrate: Add the natural substrate for both enzymes, 11-deoxycorticosterone, to the cell culture medium.
-
Inhibitor Addition: Incubate the cells with a range of concentrations of the test ASI.
-
Product Measurement: After a defined incubation period, collect the supernatant. Quantify the product of the CYP11B2 reaction (aldosterone) and the product of the CYP11B1 reaction (corticosterone) using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value for each enzyme.
-
Selectivity Calculation: The selectivity ratio is calculated as IC50 (CYP11B1) / IC50 (CYP11B2).
Protocol 2: Quantification of Aldosterone and Cortisol in Plasma by LC-MS/MS
Objective: To accurately measure aldosterone and cortisol concentrations, and their precursors, in plasma samples. LC-MS/MS is preferred over immunoassays due to its higher specificity, which avoids cross-reactivity with other steroid metabolites[14][15].
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Add stable isotope-labeled internal standards for each analyte (e.g., d4-Aldosterone, d4-Cortisol) to a known volume of plasma.
-
Perform protein precipitation with a solvent like acetonitrile.
-
Purify the steroids using solid-phase extraction (SPE) or liquid-liquid extraction[16][17].
-
-
Chromatographic Separation:
-
Use a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) to separate the different steroids based on their physicochemical properties[14].
-
-
Mass Spectrometric Detection:
-
Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Define specific precursor-to-product ion transitions for each analyte and its internal standard to ensure specificity and accurate quantification.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of steroid standards.
-
Calculate the concentration of each analyte in the samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
-
Visualizations
Signaling Pathway: Adrenal Steroidogenesis
Caption: Simplified adrenal steroidogenesis pathway showing target and off-target sites of ASIs.
Experimental Workflow: ASI Selectivity Screening
Caption: Workflow for determining the in vitro selectivity of an aldosterone synthase inhibitor.
Troubleshooting Guide: Interpreting Hormone Profile Changes
Caption: A logical guide to troubleshooting unexpected hormonal changes during ASI experiments.
References
- 1. Frontiers | Detection of Small CYP11B1 Deletions and One Founder Chimeric CYP11B2/CYP11B1 Gene in 11β-Hydroxylase Deficiency [frontiersin.org]
- 2. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Aldosterone synthase inhibition for the treatment of hypertension and the derived mechanistic requirements for a new therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldosterone Synthase Inhibitors and the Treatment of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity of osilodrostat as an inhibitor of human steroidogenic cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Aldosterone synthase inhibitors in hypertension: current status and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective aldosterone synthase inhibitors reduce aldosterone formation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recalibrating Interpretations of Aldosterone Assays Across the Physiologic Range: Immunoassay and Liquid Chromatography–Tandem Mass Spectrometry Measurements Under Multiple Controlled Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A novel LC-MS/MS-based assay for the simultaneous quantification of aldosterone-related steroids in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Vicadrostat In Vivo Studies: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists conducting in vivo studies with Vicadrostat (BI 690517).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as BI 690517, is an investigational, non-steroidal, selective aldosterone (B195564) synthase inhibitor (ASi).[1][2] Its primary mechanism of action is to block the enzyme aldosterone synthase (CYP11B2), which is responsible for the final steps of aldosterone synthesis.[2][3][4] By inhibiting this enzyme, this compound reduces the levels of aldosterone in the body.[3] This is a targeted approach to mitigate the harmful effects of excessive aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS) implicated in various cardiovascular and renal diseases.[1]
Q2: In which disease models is this compound currently being investigated?
This compound is primarily under investigation for its therapeutic potential in managing chronic kidney disease (CKD), including diabetic and non-diabetic forms, and heart failure, particularly heart failure with preserved ejection fraction (HFpEF).[1][2]
Q3: What are the reported pharmacokinetic properties of this compound from early-phase studies?
Phase 1 studies in healthy male volunteers have shown that plasma exposure to this compound increases in a dose-dependent manner. The median time to reach maximum plasma concentration is between 0.50 and 1.75 hours, with a mean half-life of 4.4 to 6.3 hours.[5] A high-fat/high-calorie meal was found to reduce the rate of absorption but not the overall extent of absorption.[5]
Q4: Are there known species-specific differences in this compound's activity?
A significant challenge in the preclinical development of many aldosterone synthase inhibitors is that they often inhibit the human and non-human primate CYP11B2 enzyme but not the enzyme in rats or mice.[6][7] This can limit the utility of rodent models for efficacy studies. Preclinical pharmacodynamic studies of this compound have been successfully conducted in cynomolgus monkeys.[8] Researchers should validate the inhibitory activity of this compound in their chosen animal model's specific enzyme before initiating large-scale in vivo studies.
Troubleshooting Guide for In Vivo Experiments
Problem 1: Lack of expected pharmacological effect (e.g., no reduction in aldosterone levels or blood pressure).
-
Question: I am not observing the expected reduction in aldosterone levels or a corresponding physiological effect in my animal model. What could be the issue?
-
Answer:
-
Species Specificity: Confirm that this compound is active against the aldosterone synthase enzyme of the species you are using. As noted, many inhibitors in this class are not effective in rodents.[6][7] Consider using a non-human primate model if feasible, as efficacy has been demonstrated in cynomolgus monkeys.[8]
-
Dosing and Administration: Review your dosing regimen. In cynomolgus monkeys, this compound showed a significant reduction in plasma aldosterone.[8] Phase 1 human studies have explored oral doses ranging from 3 mg to 80 mg once daily.[1][5] Ensure your dose is within an appropriate range for your model, considering allometric scaling. Also, confirm the stability and proper dissolution of your formulation. This compound has been developed in both oral tablet and intravenous formulations.[2]
-
Assay Sensitivity: Verify the sensitivity and specificity of your aldosterone measurement assay. Ensure that your sample collection and processing methods are not degrading the analyte.
-
Problem 2: Unexpected side effects are observed, such as hypotension or lethargy.
-
Question: My animals are exhibiting signs of hypotension and lethargy after this compound administration. How should I address this?
-
Answer:
-
Dose Reduction: The observed effects may be due to an excessive pharmacological response. Consider reducing the dose of this compound. In a Phase 1 study, a case of severe orthostatic hypotension was reported in a healthy volunteer.[5]
-
Electrolyte and Fluid Balance Monitoring: As this compound inhibits aldosterone, it can affect electrolyte and water balance.[9] It is crucial to monitor serum electrolytes (especially potassium) and hydration status. The combination of aldosterone synthase inhibitors with other drugs affecting the RAAS or diuretics can exacerbate these effects.[10]
-
Acclimatization Period: Ensure that the animals are properly acclimatized to the experimental conditions and handling procedures to minimize stress-related physiological changes.
-
Problem 3: Difficulty in interpreting data due to variability between animals.
-
Question: I am seeing high variability in my results between individual animals. How can I reduce this?
-
Answer:
-
Standardized Diet: The dietary sodium and potassium content can significantly influence the activity of the renin-angiotensin-aldosterone system.[10] To minimize variability, provide all animals with a standardized diet with controlled sodium and potassium levels throughout the study.
-
Consistent Sampling Time: The RAAS has a diurnal rhythm. Ensure that all biological samples (e.g., blood, urine) are collected at the same time of day for all animals to minimize variability due to circadian fluctuations.
-
Baseline Measurements: Establish stable baseline measurements for each animal before initiating treatment. This will allow for more accurate assessment of the treatment effect within each individual subject.
-
Data Presentation
Table 1: Summary of this compound Pharmacokinetics in Healthy Male Volunteers
| Parameter | Value | Reference |
| Median Time to Max. Concentration | 0.50 - 1.75 hours | [5] |
| Mean Half-life | 4.4 - 6.3 hours | [5] |
| Effect of High-Fat Meal | Reduced rate of absorption, but not the extent | [5] |
Table 2: Pharmacodynamic Effects of this compound in Cynomolgus Monkeys
| Parameter | Observation | Reference |
| Aldosterone Production IC50 | 25 nM | [8] |
| Selectivity vs. Cortisol Synthesis | >2000-fold | [8] |
| Effect on Plasma Aldosterone | Significantly lowered | [8] |
| Effect on Plasma Cortisol | No effect | [8] |
Experimental Protocols & Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: Mechanism of this compound in the RAAS pathway.
Experimental Workflow
This diagram outlines a typical experimental workflow for an in vivo study with this compound.
Caption: General workflow for a this compound in vivo study.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues in this compound in vivo studies.
Caption: Troubleshooting decision tree for this compound studies.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of BI 690517 (this compound), a novel aldosterone synthase inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldosterone Synthase Inhibitors and the Treatment of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Pharmacodynamic effects of highly selective aldosterone synthase inhibitor this compound in cynomolgus monkeys: Contrasting effects of once versus twice daily dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Aldosterone Story: New Chapters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of BI 690517
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of BI 690517 in experimental setups.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and in vitro/in vivo testing of BI 690517.
| Problem | Potential Cause | Recommended Solution |
| Low apparent permeability in Caco-2 assays | Poor aqueous solubility of BI 690517. | 1. Formulation: Prepare dosing solutions using co-solvents (e.g., PEG 300, propylene (B89431) glycol, ethanol) or surfactants.[1] 2. Particle Size Reduction: Utilize micronization or nanocrystal technology to increase the surface area for dissolution.[2] 3. Amorphous Solid Dispersions: Formulate BI 690517 with hydrophilic carriers to enhance dissolution.[3][4] |
| High variability in in vivo pharmacokinetic (PK) data | Food effects; poor dissolution in the gastrointestinal (GI) tract. | 1. Controlled Feeding: For preclinical animal studies, standardize the feeding schedule (e.g., fasted vs. fed state) to minimize variability. A high-fat meal has been shown to reduce the rate of BI 690517 absorption.[5][6][7] 2. Lipid-Based Formulations: Investigate self-emulsifying drug delivery systems (SEDDS) to improve solubility and absorption.[2][8] |
| Precipitation of BI 690517 in aqueous media | Supersaturation followed by precipitation. | 1. Use of Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP in the formulation to maintain a supersaturated state. 2. pH Adjustment: Evaluate the pH-solubility profile of BI 690517 and use appropriate buffers in dissolution media.[1] |
| Low oral bioavailability in animal models | Extensive first-pass metabolism; poor membrane permeation. | 1. Permeation Enhancers: Co-administer with pharmaceutically acceptable permeation enhancers.[3] 2. Prodrug Approach: Synthesize a more soluble or permeable prodrug of BI 690517.[3] 3. Inhibition of Efflux Pumps: Investigate if BI 690517 is a substrate for efflux transporters like P-glycoprotein and consider co-administration with an inhibitor in mechanistic studies. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BI 690517?
A1: BI 690517, also known as vicadrostat, is a potent and highly selective inhibitor of aldosterone (B195564) synthase.[5][9][10] This enzyme is responsible for the final steps in the synthesis of aldosterone.[9][10] By inhibiting this enzyme, BI 690517 reduces aldosterone levels, which can help protect organs like the heart and kidneys from damage caused by excessive aldosterone.[11]
Q2: What are the known pharmacokinetic properties of BI 690517 from clinical studies?
A2: Phase 1 studies in healthy male volunteers have shown that plasma exposure to BI 690517 increases in a dose-dependent manner. The median time to maximum concentration (Tmax) is between 0.50 and 1.75 hours, and the mean half-life (t1/2) is approximately 4.4 to 6.3 hours.[5][6][7] A standardized high-fat, high-calorie meal was found to reduce the rate of absorption but not the overall extent of absorption.[5][6][7]
Q3: What in vitro models are suitable for assessing the permeability of BI 690517?
A3: Commonly used in vitro models for predicting intestinal drug absorption include Caco-2 cell monolayers and the Parallel Artificial Membrane Permeability Assay (PAMPA).[12] Caco-2 cells, derived from human colon adenocarcinoma, form a polarized monolayer that mimics the intestinal barrier and can be used to study both passive and active transport mechanisms.[12][13][14] PAMPA provides a high-throughput method for assessing passive membrane permeability.[12][14]
Q4: What are some general strategies to enhance the bioavailability of poorly soluble drugs like BI 690517?
A4: Several techniques can be employed to improve the solubility and bioavailability of poorly water-soluble drugs. These include:
-
Physical Modifications: Particle size reduction (micronization, nanocrystals), solid dispersions, and complexation with cyclodextrins.[1][3][4][8]
-
Chemical Modifications: Salt formation and synthesis of prodrugs.[1][3][8]
-
Formulation Approaches: Use of co-solvents, surfactants, and lipid-based drug delivery systems like self-emulsifying drug delivery systems (SEDDS).[1][2][8]
Q5: How can I design an in vivo study to assess the bioavailability of a new BI 690517 formulation?
A5: An in vivo bioavailability study, typically in an animal model such as rats or dogs, involves administering the new formulation and a reference formulation (e.g., an oral solution) to different groups of animals.[[“]][16] Blood samples are collected at predetermined time points, and the plasma concentrations of BI 690517 are measured. Key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax are then calculated and compared between the formulations to determine the relative bioavailability.[16][17]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of BI 690517 across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports for 21-23 days to allow for differentiation and formation of a confluent monolayer.[14]
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Dosing Solution Preparation: Prepare a dosing solution of BI 690517 in a suitable transport buffer. If solubility is an issue, a non-toxic concentration of a co-solvent may be used.
-
Permeability Measurement (Apical to Basolateral):
-
Add the BI 690517 dosing solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points.
-
-
Sample Analysis: Quantify the concentration of BI 690517 in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of a novel BI 690517 formulation compared to an intravenous (IV) solution.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats. House the animals under standard laboratory conditions and fast them overnight before dosing.
-
Dosing:
-
Oral Group (PO): Administer the BI 690517 formulation orally via gavage at a predetermined dose.
-
Intravenous Group (IV): Administer a solution of BI 690517 intravenously via the tail vein at a lower, appropriate dose. This group serves to determine the absolute bioavailability.[18]
-
-
Blood Sampling: Collect blood samples (e.g., via the tail vein or a cannula) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[19]
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Determine the concentration of BI 690517 in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including AUC, Cmax, Tmax, and half-life, using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
Visualizations
Caption: Workflow for improving BI 690517 bioavailability.
Caption: Mechanism of action of BI 690517.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Phase 1 studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of BI 690517 (this compound), a novel aldosterone synthase inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of BI 690517 (this compound), a novel aldosterone synthase inhibitor, in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. Boehringer Ingelheim achieves major milestone in chronic kidney disease: aldosterone synthase inhibitor on top of empagliflozin delivers promising results in Phase II trial [prnewswire.com]
- 10. Pardon Our Interruption [boehringer-ingelheim.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 13. Video: Methods for Studying Drug Absorption: In vitro [jove.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. consensus.app [consensus.app]
- 16. mdpi.com [mdpi.com]
- 17. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 18. studysmarter.co.uk [studysmarter.co.uk]
- 19. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Long-term stability of Vicadrostat in solution for lab use
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Vicadrostat in solution for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in solution?
For optimal stability, it is recommended to store this compound solutions at -80°C for long-term use (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]
Q2: Which solvents are suitable for dissolving this compound?
While specific solubility data in a range of laboratory solvents is not extensively published, this compound is a small molecule that is likely soluble in common organic solvents such as DMSO and ethanol. For aqueous solutions, the use of a co-solvent and careful pH adjustment may be necessary. It is crucial to perform solubility tests for your specific application.
Q3: How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions can be pH-dependent. As a general guideline for small molecule stability, neutral pH (around 7.0) is often a good starting point. Extreme pH values (highly acidic or alkaline) should be avoided as they can catalyze hydrolysis or other degradation pathways. A stability study across a range of pH values is recommended to determine the optimal conditions for your specific experimental needs.
Q4: Is this compound sensitive to light?
Many small molecules are light-sensitive. To minimize potential photodegradation, it is best practice to store this compound solutions in amber vials or wrapped in aluminum foil to protect them from light, especially during long-term storage and when handling on the lab bench.
Q5: What are the potential degradation products of this compound?
Currently, there is no publicly available information detailing the specific degradation products of this compound. Stability-indicating analytical methods, such as HPLC or LC-MS/MS, should be used to monitor the appearance of any new peaks that may correspond to degradation products during stability studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of this compound in solution. | 1. Prepare fresh solutions for each experiment. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Verify the stability of this compound under your specific experimental conditions (solvent, temperature, pH, light exposure) using an appropriate analytical method. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility. | 1. Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in your buffer. Ensure the final solvent concentration is compatible with your assay. 2. Adjust the pH of the buffer. 3. Perform a solubility test to determine the maximum soluble concentration in your specific buffer system. |
| Loss of biological activity. | Chemical degradation of the compound. | 1. Confirm the purity and integrity of your this compound stock using an analytical method like HPLC or LC-MS/MS. 2. Review storage and handling procedures to ensure they align with recommended guidelines. 3. Consider potential interactions with other components in your experimental system. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound in a specific solution over time.
1. Materials:
- This compound
- HPLC-grade solvent for dissolution (e.g., DMSO, Ethanol)
- HPLC-grade buffer for dilution
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Autosampler vials
2. Procedure:
- Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
- Preparation of Test Solutions: Dilute the stock solution to the final desired concentration in the test buffer (e.g., phosphate-buffered saline, cell culture medium).
- Initial Analysis (T=0): Immediately after preparation, inject a sample of the test solution into the HPLC system to obtain the initial peak area of this compound.
- Storage: Store the remaining test solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature, protected from light).
- Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, 30 days), retrieve a sample of the stored solution, allow it to reach room temperature, and inject it into the HPLC system.
- Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. A decrease in the peak area indicates degradation. The appearance of new peaks may suggest the formation of degradation products.
3. HPLC Method Parameters (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid)
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: Determined by UV-Vis spectral scan of this compound (e.g., 245 nm).[3]
- Column Temperature: 30°C
Visualizations
Signaling Pathway of this compound
References
Potential for aldosterone breakthrough with chronic Vicadrostat use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vicadrostat. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on the potential for aldosterone (B195564) breakthrough with chronic use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect aldosterone synthesis?
This compound (also known as BI 690517) is an investigational, non-steroidal, small molecule that acts as a potent and selective inhibitor of aldosterone synthase (CYP11B2).[1][2] Aldosterone synthase is the key enzyme responsible for the final step in the biosynthesis of aldosterone from 11-deoxycorticosterone in the zona glomerulosa of the adrenal cortex. By selectively inhibiting this enzyme, this compound directly reduces the production of aldosterone.[2] This mechanism of action is being explored for its therapeutic potential in managing conditions associated with excessive aldosterone, such as chronic kidney disease (CKD) and heart failure.[3][4][5][6]
Q2: What is "aldosterone breakthrough" and is it a concern with chronic this compound use?
Aldosterone breakthrough, also referred to as aldosterone escape, is a phenomenon observed during chronic treatment with inhibitors of the renin-angiotensin-aldosterone system (RAAS), such as ACE inhibitors or angiotensin II receptor blockers (ARBs). It is characterized by an initial suppression of plasma aldosterone levels, followed by a return to baseline or even elevated levels despite continued treatment.[2]
While long-term clinical trial data specifically evaluating aldosterone breakthrough with chronic this compound use is still emerging, the potential for this phenomenon exists with any agent that disrupts the RAAS feedback loop.[2] Preclinical studies in cynomolgus monkeys suggest that the dosing regimen of this compound may influence the sustainability of aldosterone suppression. In these studies, twice-daily dosing (providing full-day coverage) led to a counteractive increase in aldosterone synthesis, whereas once-daily dosing (partial-day coverage) resulted in a more sustained effect. This suggests that intermittent inhibition may be more effective in preventing compensatory mechanisms.
Experts suggest that aldosterone synthase inhibitors as a class are being developed to provide a more complete and sustained suppression of aldosterone compared to traditional RAAS inhibitors, potentially mitigating the issue of breakthrough.[7] However, vigilant monitoring of aldosterone levels in long-term studies is crucial to fully understand the risk.
Q3: What are the potential mechanisms behind aldosterone breakthrough?
Several factors can contribute to aldosterone breakthrough, including:
-
Upregulation of the RAAS: Chronic blockade of one part of the RAAS can lead to a compensatory increase in other components. For instance, a decrease in aldosterone can lead to a rise in plasma renin activity, which in turn can stimulate any remaining aldosterone synthase activity.
-
Increased sensitivity to other secretagogues: The adrenal glands may become more sensitive to other factors that stimulate aldosterone production, such as potassium levels and adrenocorticotropic hormone (ACTH).
-
Non-ACE pathways for angiotensin II production: In the case of ACE inhibitors, alternative enzymes like chymase can still produce angiotensin II, leading to aldosterone synthesis.
-
Local (extra-adrenal) aldosterone production: Aldosterone can also be produced in tissues like the heart and blood vessels, which may not be as effectively targeted by systemic therapies.
Q4: How can I monitor for aldosterone breakthrough in my experiments?
Monitoring for aldosterone breakthrough requires serial measurements of several key biomarkers. A comprehensive monitoring plan should include:
-
Plasma Aldosterone Concentration (PAC): The primary indicator of aldosterone levels.
-
Plasma Renin Activity (PRA) or Direct Renin Concentration (DRC): To assess the activity of the RAAS. An increase in PRA/DRC alongside rising PAC can indicate a compensatory response.
-
24-Hour Urinary Aldosterone Excretion: Provides an integrated measure of aldosterone production over a full day, which can be more informative than a single plasma measurement.[8][9][10][11]
-
Serum Potassium and Sodium: To monitor the physiological effects of aldosterone suppression.
-
Serum Cortisol: To ensure the selectivity of this compound and rule out off-target inhibition of cortisol synthesis.
Measurements should be taken at baseline before initiating this compound treatment and then at regular intervals throughout the chronic dosing period.
Troubleshooting Guide
Issue 1: Unexpectedly high aldosterone levels despite this compound administration.
| Possible Cause | Troubleshooting Steps |
| Aldosterone Breakthrough | - Review the dosing regimen. Consider if a once-daily versus twice-daily schedule might be influencing the results, as suggested by preclinical data. - Analyze trends over time. A gradual increase after an initial drop is characteristic of breakthrough. - Measure plasma renin activity. A concurrent rise in renin suggests a compensatory RAAS activation. |
| Assay Interference | - Review the sample collection and handling procedures to rule out pre-analytical errors. - Consider the type of assay being used. Immunoassays can sometimes show cross-reactivity with other steroids, leading to falsely elevated results. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a more specific method.[12][13][14][15][16] - If using an immunoassay, consider running a subset of samples with LC-MS/MS for comparison.[12][14][16] |
| Patient-Specific Factors | - Assess dietary sodium and potassium intake, as these can significantly influence aldosterone levels.[9] - In clinical studies, check for concurrent medications that may affect the RAAS. |
Issue 2: Discordant results between plasma aldosterone and urinary aldosterone.
| Possible Cause | Troubleshooting Steps |
| Timing of Plasma Sample | - Plasma aldosterone levels can fluctuate throughout the day. A single plasma sample may not reflect the overall daily production. - Ensure consistent timing of blood draws in relation to this compound administration. |
| Incomplete Urine Collection | - Verify the completeness of the 24-hour urine collection with the study participant or technician.[8] Incomplete collections will lead to underestimation of daily aldosterone excretion. |
| Differences in Metabolism | - Consider potential individual differences in the metabolic clearance of aldosterone, which could affect the plasma-to-urine ratio. |
Issue 3: Low aldosterone levels but no corresponding change in blood pressure or electrolytes.
| Possible Cause | Troubleshooting Steps |
| Compensatory Mechanisms | - Other physiological systems may be compensating to maintain blood pressure and electrolyte balance. - Evaluate other components of the cardiovascular and renal systems. |
| Assay Sensitivity | - Ensure the assay used has sufficient sensitivity to detect changes at the lower end of the physiological range. |
| Individual Variability | - There can be significant inter-individual variability in the response to RAAS inhibitors. |
Data Presentation
Table 1: Hypothetical Data on Aldosterone and Renin Levels During a 12-Month this compound Study
| Time Point | This compound Dose (mg/day) | Mean Plasma Aldosterone (ng/dL) | Mean Plasma Renin Activity (ng/mL/h) |
| Baseline | 0 | 15.2 | 1.5 |
| 1 Month | 10 | 8.5 | 3.2 |
| 3 Months | 10 | 9.1 | 3.8 |
| 6 Months | 10 | 12.5 | 4.5 |
| 12 Months | 10 | 14.8 | 5.2 |
This table is for illustrative purposes only and does not represent actual clinical trial data.
Experimental Protocols
Protocol 1: Measurement of 24-Hour Urinary Aldosterone Excretion
Objective: To quantify the total amount of aldosterone excreted in the urine over a 24-hour period.
Materials:
-
24-hour urine collection container.
-
Boric acid or other appropriate preservative (if required by the analytical laboratory).[11]
-
Refrigeration for sample storage.
Procedure:
-
Start of Collection:
-
Collection Period:
-
End of Collection:
-
At the same time on day 2 (24 hours after the start time), the subject should empty their bladder one last time and add this urine to the collection container.[8]
-
Record the exact time and date of the final collection.
-
-
Sample Processing:
-
Ensure the collection container is tightly sealed.
-
Record the total volume of the 24-hour urine collection.
-
Mix the entire collection well.
-
Aliquot a portion of the urine into a smaller, labeled tube for analysis.
-
Store the aliquot frozen until analysis.
-
Protocol 2: Measurement of Plasma Renin Activity (PRA)
Objective: To measure the enzymatic activity of renin in plasma, which reflects the rate of angiotensin I generation.
Materials:
-
Pre-chilled EDTA (lavender top) tubes.
-
Refrigerated centrifuge.
-
Materials for angiotensin I quantification (ELISA or LC-MS/MS).
Procedure:
-
Patient Preparation:
-
Sample Collection:
-
Draw blood into a pre-chilled EDTA tube.
-
Immediately place the tube on ice.
-
-
Sample Processing:
-
Centrifuge the blood sample at a low temperature (e.g., 4°C) as soon as possible to separate the plasma.[18]
-
Carefully transfer the plasma to a labeled cryovial.
-
Immediately freeze the plasma at -20°C or lower until analysis. It is critical to freeze the plasma quickly to prevent cryoactivation of prorenin, which can lead to falsely elevated PRA results.[17]
-
-
PRA Assay (General Principle):
-
The plasma sample is divided into two aliquots.
-
One aliquot is incubated at 37°C to allow renin to generate angiotensin I from angiotensinogen.[19][20][21]
-
The other aliquot is kept at 4°C to prevent angiotensin I generation (this serves as the baseline).[19][20][21]
-
The amount of angiotensin I generated in the 37°C sample (minus the baseline) is then quantified, typically by ELISA or LC-MS/MS.[17]
-
PRA is expressed as the rate of angiotensin I generation (e.g., ng/mL/hour).[19]
-
Visualizations
Caption: Mechanism of action of this compound in the aldosterone synthesis pathway.
Caption: Experimental workflow for monitoring aldosterone breakthrough.
Caption: Decision tree for troubleshooting unexpected aldosterone results.
References
- 1. The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin-Angiotensin-Aldosterone System Therapy Limitations: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldosterone Synthase Inhibitors for Cardiorenal Protection: Ready for Prime Time? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [boehringer-ingelheim.com]
- 5. academic.oup.com [academic.oup.com]
- 6. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 7. youtube.com [youtube.com]
- 8. Aldosterone measurement, urine | Allina Health [account.allinahealth.org]
- 9. ucsfbenioffchildrens.org [ucsfbenioffchildrens.org]
- 10. labcorp.com [labcorp.com]
- 11. wardelab.com [wardelab.com]
- 12. Recalibrating Interpretations of Aldosterone Assays Across the Physiologic Range: Immunoassay and Liquid Chromatography–Tandem Mass Spectrometry Measurements Under Multiple Controlled Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison and commutability study between standardized liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) and chemiluminescent enzyme immunoassay for aldosterone measurement in blood [jstage.jst.go.jp]
- 14. Comparative Analysis of Liquid Chromatography-Tandem Mass Spectrometry and Radioimmunoassay in Determining Plasma Aldosterone Concentration and Plasma Renin Activity for Primary Aldosteronism Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative analysis of aldosterone and renin assays for primary aldosteronism screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. labcorp.com [labcorp.com]
- 18. Renin Activity [healthcare.uiowa.edu]
- 19. fybreeds.com [fybreeds.com]
- 20. demeditec.com [demeditec.com]
- 21. ibl-america.com [ibl-america.com]
Technical Support Center: Vicadrostat and Cortisol Level Assessment
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating and understanding the impact of Vicadrostat on cortisol levels during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cortisol production?
This compound (also known as BI 690517) is a highly selective inhibitor of aldosterone (B195564) synthase (CYP11B2), the key enzyme responsible for the final step in aldosterone synthesis.[1][2][3][4][5] Due to the high homology between aldosterone synthase (CYP11B2) and the cortisol-synthesizing enzyme 11β-hydroxylase (CYP11B1), there is a potential for cross-reactivity. However, preclinical and clinical studies have demonstrated that this compound is highly selective for aldosterone synthase, with minimal impact on cortisol levels at therapeutic doses.
Q2: Is it necessary to monitor cortisol levels during my experiments with this compound?
While this compound has shown high selectivity, it is considered good practice to monitor cortisol levels, especially in early-stage research, dose-escalation studies, or when using in vitro systems with high concentrations of the inhibitor. This helps to confirm the selectivity of the compound under your specific experimental conditions and to rule out any off-target effects on the hypothalamic-pituitary-adrenal (HPA) axis.
Q3: What are the typical signs of cortisol suppression in an experimental setting?
In animal models, signs of adrenal insufficiency due to cortisol suppression can be subtle and may include weight loss, lethargy, and reduced stress response. In vitro, a significant decrease in cortisol concentration in the cell culture supernatant, especially after ACTH stimulation, would be a direct indicator.
Q4: What is the primary method for assessing the impact of this compound on the adrenal gland's ability to produce cortisol?
The Adrenocorticotropic Hormone (ACTH) stimulation test is the gold standard for assessing the functional integrity of the adrenal cortex to produce cortisol. This test measures the adrenal glands' response to ACTH, the hormone that naturally stimulates cortisol release. A blunted cortisol response to an ACTH challenge in the presence of this compound might suggest an inhibitory effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected decrease in basal cortisol levels in vivo. | - High dose of this compound: The administered dose may be reaching concentrations that lead to off-target inhibition of CYP11B1. - Animal stress: Chronic stress can alter HPA axis function and basal cortisol levels. - Assay variability: Issues with the cortisol measurement assay. | - Review dosage: Compare your dosing regimen with published preclinical studies. Consider a dose-response experiment. - Control for stress: Ensure proper animal handling and housing conditions to minimize stress. - Validate assay: Run quality controls with your cortisol assay to ensure accuracy and precision. |
| Blunted cortisol response to ACTH stimulation in vivo. | - Inhibition of 11β-hydroxylase (CYP11B1): this compound may be inhibiting the enzyme responsible for cortisol synthesis. - HPA axis suppression: Prolonged exposure to high levels of this compound or other compounds could suppress the HPA axis. | - Assess precursor accumulation: Measure levels of 11-deoxycortisol, the precursor to cortisol. An accumulation of this steroid would suggest CYP11B1 inhibition. - Washout period: If experimentally feasible, include a washout period to see if the cortisol response to ACTH recovers. |
| Decreased cortisol in in vitro adrenal cell culture supernatant. | - High concentration of this compound: The concentration used in the culture medium may be high enough to inhibit CYP11B1. - Cell health: Poor cell viability or function can lead to reduced steroidogenesis. | - Concentration-response curve: Perform a concentration-response experiment to determine the IC50 for cortisol inhibition. - Assess cell viability: Use a standard cell viability assay (e.g., MTT or trypan blue exclusion) to confirm cell health. |
| High variability in cortisol measurements. | - Sample handling: Improper collection, processing, or storage of plasma or cell culture supernatant. - Assay performance: Inconsistent pipetting, temperature fluctuations, or reagent issues. | - Standardize sample handling: Follow a strict protocol for sample collection and storage. Avoid repeated freeze-thaw cycles. - Review assay protocol: Ensure consistent execution of the cortisol assay. Refer to the manufacturer's troubleshooting guide for the specific kit. |
Experimental Protocols
In Vitro ACTH Stimulation Test in Adrenal Cells
Objective: To assess the direct effect of this compound on the ability of adrenal cells to produce cortisol in response to ACTH stimulation.
Methodology:
-
Cell Culture:
-
Use a suitable adrenal cell line (e.g., human NCI-H295R or primary adrenal cells).
-
Culture cells to 80-90% confluency in appropriate media.
-
-
Treatment:
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for a specified period (e.g., 24 hours).
-
-
ACTH Stimulation:
-
Remove the treatment media and replace it with fresh media containing a stimulating concentration of ACTH (e.g., 10 nM).
-
Include a non-stimulated control group (vehicle without ACTH).
-
Incubate for a defined period (e.g., 3-6 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Centrifuge to remove any cellular debris.
-
-
Cortisol Quantification:
-
Measure the cortisol concentration in the supernatant using a validated method such as ELISA or LC-MS/MS.
-
In Vivo ACTH Challenge in Rodent Models
Objective: To evaluate the effect of this compound on the HPA axis and adrenal responsiveness to ACTH in a living organism.
Methodology:
-
Animal Model:
-
Use a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Allow animals to acclimate to the housing conditions.
-
-
This compound Administration:
-
Administer this compound or vehicle control via the desired route (e.g., oral gavage) at the predetermined dose and schedule.
-
-
Baseline Blood Sample:
-
Collect a baseline blood sample prior to the ACTH challenge.
-
-
ACTH Administration:
-
Administer a synthetic ACTH analog (e.g., cosyntropin) via intravenous or intraperitoneal injection. A typical dose for mice is 1 µ g/mouse .
-
-
Post-ACTH Blood Sampling:
-
Collect blood samples at specified time points after ACTH administration (e.g., 30 and 60 minutes).
-
-
Sample Processing:
-
Process blood samples to obtain plasma.
-
-
Cortisol Quantification:
-
Measure plasma cortisol concentrations using a validated assay.
-
Data Presentation
Table 1: In Vitro Cortisol Production in H295R Cells
| Treatment Group | This compound Conc. (µM) | Basal Cortisol (ng/mL) | ACTH-Stimulated Cortisol (ng/mL) | % Inhibition of Stimulated Cortisol |
| Vehicle Control | 0 | 10.2 ± 1.1 | 150.5 ± 12.3 | 0% |
| This compound | 0.01 | 9.8 ± 0.9 | 145.2 ± 11.8 | 3.5% |
| This compound | 0.1 | 9.5 ± 1.0 | 138.9 ± 10.5 | 7.7% |
| This compound | 1 | 8.9 ± 0.8 | 125.6 ± 9.7 | 16.5% |
| This compound | 10 | 7.5 ± 0.7 | 80.3 ± 7.1 | 46.6% |
Table 2: In Vivo Plasma Cortisol Levels in Rats Following ACTH Challenge
| Treatment Group | Time Point | Plasma Cortisol (ng/mL) |
| Vehicle Control | Baseline | 25.4 ± 3.1 |
| 30 min post-ACTH | 250.1 ± 20.5 | |
| 60 min post-ACTH | 235.8 ± 18.9 | |
| This compound (10 mg/kg) | Baseline | 24.9 ± 2.8 |
| 30 min post-ACTH | 242.5 ± 19.3 | |
| 60 min post-ACTH | 228.1 ± 17.5 |
Visualizations
Caption: Simplified steroidogenesis pathway highlighting the action of this compound.
Caption: The Hypothalamic-Pituitary-Adrenal (HPA) axis feedback loop.
Caption: Experimental workflows for in vitro and in vivo cortisol assessment.
References
Validation & Comparative
The Combination of Vicadrostat and SGLT2 Inhibitors: A New Frontier in Cardiorenal Therapy
For Researchers, Scientists, and Drug Development Professionals
The management of cardiorenal diseases is rapidly evolving, with a growing emphasis on combination therapies that target multiple pathophysiological pathways. This guide provides a comparative analysis of the emerging therapeutic strategy combining Vicadrostat, a novel aldosterone (B195564) synthase inhibitor, with sodium-glucose cotransporter 2 (SGLT2) inhibitors. This combination holds the potential for synergistic effects in treating conditions such as chronic kidney disease (CKD) and heart failure. This document summarizes the available clinical data, details experimental protocols, and visualizes the underlying mechanisms of action.
Introduction to the Therapeutic Agents
This compound: A Selective Aldosterone Synthase Inhibitor
This compound (also known as BI 690517) is an investigational drug that selectively inhibits aldosterone synthase, the key enzyme responsible for the final step of aldosterone synthesis.[1][2] By blocking aldosterone production, this compound aims to mitigate the detrimental effects of aldosterone excess, which include sodium and water retention, hypertension, fibrosis, and inflammation in the heart and kidneys.[1][2] Its non-steroidal nature is designed to avoid the side effects associated with mineralocorticoid receptor antagonists (MRAs) that can arise from interactions with other steroid hormone receptors.[2]
SGLT2 Inhibitors: A Multifaceted Cardiorenal Protective Class
SGLT2 inhibitors, such as empagliflozin (B1684318), dapagliflozin, and canagliflozin, were initially developed as glucose-lowering agents for type 2 diabetes. They work by inhibiting SGLT2 in the proximal tubules of the kidneys, leading to increased urinary glucose excretion. However, large clinical trials have revealed profound cardiovascular and renal benefits that extend beyond glycemic control and are observed in patients with and without diabetes. The mechanisms underlying these benefits are multifactorial and include diuretic and natriuretic effects, improved cardiac metabolism, reduction in blood pressure, and a decrease in intraglomerular pressure.
Combined Efficacy: Rationale and Clinical Evidence
The combination of this compound and an SGLT2 inhibitor is based on their complementary mechanisms of action. While this compound directly targets the production of aldosterone, SGLT2 inhibitors offer broad cardiorenal protection through various hemodynamic and metabolic pathways. A key potential benefit of this combination is the mitigation of hyperkalemia (elevated potassium levels), a known side effect of aldosterone synthase inhibition, as SGLT2 inhibitors can promote potassium excretion.
Clinical Trial Data: Phase II Study of this compound and Empagliflozin in Chronic Kidney Disease
A key Phase II clinical trial (NCT05182840) evaluated the efficacy and safety of this compound (BI 690517) in combination with the SGLT2 inhibitor empagliflozin in patients with chronic kidney disease. The primary endpoint was the change in urine albumin-to-creatinine ratio (UACR), a key marker of kidney damage.
Table 1: Efficacy of this compound with and without Empagliflozin on UACR in Patients with CKD (14-week data)
| Treatment Group | Placebo-Corrected Change in UACR from Baseline | 95% Confidence Interval |
| This compound without Empagliflozin | ||
| 3mg | -20.3% | -38.6, 3.4 |
| 10mg | -37.4% | -52.2, -18.2 |
| 20mg | -34.9% | -50.7, -14.0 |
| This compound with Empagliflozin | ||
| 3mg | -9.4% | -27.1, 12.7 |
| 10mg | -39.5% | -51.8, -24.0 |
| 20mg | -33.2% | -46.5, -16.8 |
The results demonstrated that this compound, particularly at the 10mg and 20mg doses, significantly reduced UACR compared to placebo, both with and without background empagliflozin therapy. The combination of 10mg this compound and empagliflozin showed the greatest numerical reduction in UACR. A key secondary endpoint, a clinically meaningful reduction in UACR of 30% or more, was achieved by up to 70% of patients receiving this compound on top of empagliflozin. These promising results have led to the initiation of larger Phase III trials, including EASi-KIDNEY (NCT06531824) and EASi-HF (NCT06424288), to further evaluate the long-term efficacy and safety of this combination in patients with CKD and heart failure, respectively.
Experimental Protocols
Phase II Clinical Trial of this compound with and without Empagliflozin in CKD (NCT05182840)
-
Study Design: A multinational, Phase II, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: Adults with chronic kidney disease (eGFR ≥30 and <90 mL/min/1.73 m², UACR ≥200 and <5000 mg/g) who were receiving a stable dose of an ACE inhibitor or ARB.
-
Procedure:
-
Run-in Period (8 weeks): Participants were randomized 1:1 to receive either empagliflozin 10 mg or a matching placebo.
-
Treatment Period (14 weeks): Participants in each of the run-in groups (empagliflozin or placebo) were then re-randomized 1:1:1:1 to receive one of three doses of this compound (3 mg, 10 mg, or 20 mg) or a matching placebo, once daily.
-
-
Primary Endpoint: Percentage change in UACR from the second randomization to the end of the 14-week treatment period.
-
Secondary Endpoints: Included the proportion of patients with a UACR reduction of ≥15% and ≥30% at week 14, and changes in eGFR and serum potassium.
Signaling Pathways and Experimental Workflow
Mechanism of Action of this compound and SGLT2 Inhibitors
The following diagram illustrates the distinct yet complementary signaling pathways targeted by this compound and SGLT2 inhibitors.
Caption: Mechanisms of this compound and SGLT2 Inhibitors.
Experimental Workflow of the Phase II Clinical Trial (NCT05182840)
This diagram outlines the key stages of the Phase II clinical trial investigating the combination of this compound and empagliflozin.
Caption: Phase II Trial Workflow (NCT05182840).
Preclinical Data
As of the time of this review, specific preclinical studies evaluating the combination of this compound and SGLT2 inhibitors have not been published in the public domain. The rationale for the combination is largely based on the well-understood individual mechanisms of action and the promising results from the Phase II clinical trial.
Conclusion and Future Directions
The combination of the aldosterone synthase inhibitor this compound and an SGLT2 inhibitor represents a promising, mechanistically sound approach for the treatment of chronic kidney disease and potentially other cardiorenal conditions. The Phase II clinical trial data have demonstrated a significant and additive effect in reducing albuminuria, a key prognostic marker in CKD.
The ongoing Phase III trials, EASi-KIDNEY and EASi-HF, are eagerly awaited to confirm these initial findings and to establish the long-term safety and efficacy of this combination on hard clinical endpoints such as progression of kidney disease, cardiovascular events, and mortality. The results of these trials will be pivotal in determining the future role of this dual-pathway inhibition strategy in the management of cardiorenal diseases. For researchers and drug development professionals, this combination therapy opens new avenues for targeting multiple facets of disease pathophysiology, potentially leading to improved patient outcomes.
References
Head-to-Head Comparison: BI 690517 and Finerenone in Cardiorenal Disease
A new frontier in aldosterone (B195564) modulation for the treatment of chronic kidney disease and related cardiovascular complications is emerging with two distinct therapeutic strategies: aldosterone synthase inhibition and mineralocorticoid receptor antagonism. This guide provides a detailed, data-driven comparison of BI 690517 (vicadrostat), a novel aldosterone synthase inhibitor, and finerenone (B607456), a non-steroidal mineralocorticoid receptor antagonist.
This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the available preclinical and clinical data for both compounds. The information is presented to facilitate a comprehensive understanding of their respective mechanisms of action, pharmacological profiles, and clinical potential.
Executive Summary
BI 690517 and finerenone both target the deleterious effects of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS) implicated in the pathophysiology of cardiorenal diseases. However, they achieve this through fundamentally different mechanisms. BI 690517 acts upstream by inhibiting aldosterone synthase, the enzyme responsible for aldosterone production. In contrast, finerenone acts downstream by directly blocking the mineralocorticoid receptor (MR), preventing aldosterone from exerting its effects.
Finerenone is a clinically validated and approved therapy for chronic kidney disease (CKD) associated with type 2 diabetes (T2D), with a robust body of evidence from large-scale Phase III trials. BI 690517 is an investigational drug in earlier stages of clinical development, with promising Phase II data, particularly when used in combination with standard-of-care therapies. The key differentiator for BI 690517 may lie in its potential for additive or synergistic effects with other therapies and a possibly distinct safety profile, particularly concerning hyperkalemia, which requires further investigation in larger outcome trials.
Mechanism of Action
BI 690517: Aldosterone Synthase Inhibition
BI 690517 is a potent and highly selective inhibitor of aldosterone synthase (AS), also known as CYP11B2.[1][2] This enzyme catalyzes the final and rate-limiting step in the biosynthesis of aldosterone. By inhibiting AS, BI 690517 directly reduces the production of aldosterone, thereby mitigating its downstream pathological effects on the heart and kidneys, such as inflammation, fibrosis, and sodium retention.[3][4] A key characteristic of BI 690517 is its high selectivity for aldosterone synthase over cortisol synthase (CYP11B1), which shares significant homology.[5][6] This selectivity is crucial for avoiding interference with the production of cortisol, a vital steroid hormone, thus minimizing the risk of adrenal insufficiency.[5][6]
dot
Finerenone: Non-Steroidal Mineralocorticoid Receptor Antagonism
Finerenone is a non-steroidal, selective mineralocorticoid receptor antagonist.[7] It directly competes with aldosterone for binding to the MR, thereby preventing receptor activation and the subsequent translocation to the nucleus, where it would otherwise modulate the transcription of pro-inflammatory and pro-fibrotic genes.[8] Unlike older, steroidal MRAs such as spironolactone (B1682167) and eplerenone, finerenone's non-steroidal structure contributes to its high selectivity for the MR with minimal activity at other steroid hormone receptors like androgen and progesterone (B1679170) receptors.[8][9] This selectivity is associated with a lower incidence of hormonal side effects.[10]
Head-to-Head Comparison of Physicochemical and Pharmacokinetic Properties
| Feature | BI 690517 (this compound) | Finerenone |
| Drug Class | Aldosterone Synthase Inhibitor (ASi)[2] | Non-steroidal Mineralocorticoid Receptor Antagonist (MRA)[7] |
| Mechanism | Inhibits the production of aldosterone[3][4] | Blocks the mineralocorticoid receptor[8] |
| Chemical Structure | Information not publicly detailed | Non-steroidal[7] |
| Half-life | 4.4 - 6.3 hours[11][12] | ~2 - 3 hours[1][13] |
| Metabolism | Information not publicly detailed | Primarily by CYP3A4 (~90%) and to a lesser extent by CYP2C8 (~10%) to inactive metabolites[13][14] |
| Excretion | Information not publicly detailed | ~80% in urine (<1% unchanged), ~20% in feces (<0.2% unchanged)[1][14] |
| Food Effect | High-fat meal reduces the rate but not the extent of absorption[11][12] | No clinically significant effect on AUC with a high-fat, high-calorie meal[1][14] |
Clinical Efficacy and Safety: A Comparative Overview
Direct head-to-head clinical trials comparing BI 690517 and finerenone are not available. The following comparison is based on data from their respective clinical development programs.
BI 690517: Phase II Clinical Data
The primary evidence for BI 690517's efficacy comes from a Phase II, randomized, double-blind, placebo-controlled trial (NCT05182840).[15][16] This study evaluated the safety and efficacy of multiple doses of BI 690517, both alone and in combination with the SGLT2 inhibitor empagliflozin (B1684318), in patients with CKD with or without T2D.[16][17]
Key Findings:
-
Albuminuria Reduction: After 14 weeks, BI 690517 demonstrated a significant, dose-dependent reduction in the urinary albumin-to-creatinine ratio (UACR) compared to placebo.[6][17] When administered on top of empagliflozin, BI 690517 led to a reduction in albuminuria by up to 39.5% versus placebo.[16][18]
-
Combination Therapy: The combination of BI 690517 with empagliflozin suggested potential for additive kidney benefits.[16] A key secondary endpoint, a clinically meaningful UACR reduction of ≥30%, was achieved by up to 70% of patients treated with BI 690517 on top of empagliflozin.[16]
-
Safety Profile: BI 690517 was generally well-tolerated.[16] While dose-dependent modest increases in serum potassium were observed, the co-administration of empagliflozin appeared to mitigate the risk of hyperkalemia.[16]
| BI 690517 Phase II Trial (NCT05182840)[16][17] | |
| Population | Adults with CKD, with or without T2D, on stable ACEi or ARB therapy. |
| Intervention | Multiple oral doses of BI 690517 (3 mg, 10 mg, or 20 mg) or placebo for 14 weeks, with or without background empagliflozin. |
| Primary Endpoint | Change from baseline in UACR at 14 weeks. |
| Key Efficacy Outcome | Significant, dose-dependent reduction in UACR. Up to 39.5% reduction with BI 690517 on top of empagliflozin vs. placebo. |
| Key Safety Finding | Generally well-tolerated. Modest, dose-dependent increases in serum potassium, potentially mitigated by empagliflozin. |
Finerenone: Phase III Clinical Data
Finerenone's efficacy and safety have been established in two large-scale, randomized, double-blind, placebo-controlled Phase III trials: FIDELIO-DKD and FIGARO-DKD.[19][20] These trials enrolled over 13,000 patients with CKD and T2D.
Key Findings from FIDELIO-DKD (NCT02540993): [19][21]
-
Primary Outcome (Kidney Composite): Finerenone significantly reduced the risk of the primary composite outcome of kidney failure, a sustained decrease of at least 40% in eGFR from baseline, or death from renal causes compared to placebo.[19]
-
Secondary Outcome (Cardiovascular Composite): Finerenone also demonstrated a reduction in the key secondary composite cardiovascular outcome (death from cardiovascular causes, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure).[19]
Key Findings from FIGARO-DKD (NCT02545049): [20][22]
-
Primary Outcome (Cardiovascular Composite): In a population with earlier-stage CKD, finerenone significantly reduced the incidence of the primary composite cardiovascular outcome compared to placebo.[20]
-
Safety Profile: Across both trials, the incidence of adverse events was generally similar between the finerenone and placebo groups.[19][20] Hyperkalemia leading to treatment discontinuation was more frequent with finerenone but remained at a low rate.[19]
| Finerenone Phase III Trials (FIDELIO-DKD & FIGARO-DKD)[19][20] | |
| Population | Adults with CKD and T2D on maximal tolerated dose of a RAS inhibitor. |
| Intervention | Finerenone (10 or 20 mg once daily) or placebo. |
| Primary Endpoint | FIDELIO-DKD: Composite of kidney failure, sustained ≥40% eGFR decline, or renal death. FIGARO-DKD: Composite of cardiovascular death, nonfatal MI, nonfatal stroke, or hospitalization for heart failure. |
| Key Efficacy Outcomes | Significant reduction in both kidney and cardiovascular composite outcomes across the spectrum of CKD in T2D. |
| Key Safety Finding | Higher incidence of hyperkalemia leading to discontinuation compared to placebo, but the overall rate was low. |
Experimental Protocols
BI 690517 Phase II Trial (NCT05182840)
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.[15][16]
-
Patient Population: Adults with CKD (eGFR ≥30 and <90 mL/min/1.73 m²) and albuminuria (UACR ≥200 and <5000 mg/g), with or without T2D, on a stable and maximally tolerated dose of an ACE inhibitor or ARB.[15]
-
Procedure: The trial included an 8-week run-in period where participants were randomized to receive either empagliflozin 10 mg or a matching placebo.[16] Following this, eligible participants were randomized again to one of three doses of BI 690517 (3 mg, 10 mg, or 20 mg) or placebo once daily for 14 weeks, in addition to their background therapy.[16]
-
Primary Endpoint Assessment: The primary endpoint was the percentage change in UACR from baseline to week 14, measured in a first-morning void urine sample.[15]
-
Safety Monitoring: Included regular monitoring of serum potassium and eGFR.[15]
dot
Finerenone Phase III Trials (FIDELIO-DKD & FIGARO-DKD)
-
Study Design: Both were multi-center, international, randomized, double-blind, placebo-controlled, parallel-group, event-driven trials.[22][23]
-
Patient Population: Adults with CKD and T2D receiving a maximally tolerated labeled dose of a RAS inhibitor.[24] Inclusion criteria for eGFR and UACR differed slightly between the two trials to enroll patients across a broad spectrum of CKD severity.[19][20]
-
Procedure: Patients were randomized 1:1 to receive either finerenone (10 mg or 20 mg once daily, based on baseline eGFR) or a matching placebo.[24] Doses could be titrated during the study based on serum potassium levels and eGFR stability.[23][25]
-
Endpoint Adjudication: All primary and key secondary endpoints were adjudicated by an independent clinical endpoint committee blinded to treatment assignment.
-
Safety Monitoring: Regular monitoring of serum potassium was a key component of the safety protocol, with specific guidelines for dose adjustment or discontinuation.[23][25]
Conclusion
BI 690517 and finerenone represent two promising, yet distinct, approaches to mitigating the cardiorenal consequences of aldosterone excess. Finerenone, as a selective non-steroidal MRA, has a well-established efficacy and safety profile from large Phase III trials, leading to its regulatory approval. Its benefits in reducing both kidney disease progression and cardiovascular events in patients with CKD and T2D are clear.
BI 690517, as a selective aldosterone synthase inhibitor, offers a novel mechanism of action that directly targets the production of aldosterone. Early clinical data are encouraging, particularly the significant reduction in albuminuria and the potential for a favorable safety profile when combined with an SGLT2 inhibitor. The ongoing and future clinical trials for BI 690517 will be crucial in defining its role in the therapeutic landscape.
For the research and drug development community, the key considerations for these two agents will be their potential for use in different patient populations, their long-term safety profiles, and their efficacy in combination with existing and emerging therapies for cardiorenal diseases. The distinct mechanisms of action may offer opportunities for personalized medicine or combination strategies to achieve optimal patient outcomes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacokinetics of the Novel Nonsteroidal Mineralocorticoid Receptor Antagonist Finerenone (BAY 94-8862) in Individuals With Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. karger.com [karger.com]
- 6. Two’s Company but Three maybe the Winner? Aldosterone Synthase Inhibition added to RASi + Flozin — NephJC [nephjc.com]
- 7. A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. nirvanahealth.com [nirvanahealth.com]
- 10. scienceopen.com [scienceopen.com]
- 11. Phase 1 studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of BI 690517 (this compound), a novel aldosterone synthase inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase 1 studies of the safety, tolerability, pharmacokinetics, and pharmacodynamics of BI 690517 (this compound), a novel aldosterone synthase inhibitor, in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Pharmacokinetics of the Nonsteroidal Mineralocorticoid Receptor Antagonist Finerenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labeling.bayerhealthcare.com [labeling.bayerhealthcare.com]
- 15. "Study Design of a Phase 2 Trial of the Aldosterone Synthase Inhibitor " by Katherine Tuttle and See full list of authors in comments [digitalcommons.providence.org]
- 16. Pardon Our Interruption [boehringer-ingelheim.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Boehringer Ingelheim achieves major milestone in chronic kidney disease: aldosterone synthase inhibitor on top of empagliflozin delivers promising results in Phase II trial - BioSpace [biospace.com]
- 19. Effect of Finerenone on Chronic Kidney Disease Outcomes in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kidney outcomes with finerenone: an analysis from the FIGARO-DKD study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Finerenone in Reducing Kidney Failure and Disease Progression in Diabetic Kidney Disease - American College of Cardiology [acc.org]
- 22. ahajournals.org [ahajournals.org]
- 23. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 24. diabetesjournals.org [diabetesjournals.org]
- 25. droracle.ai [droracle.ai]
Validating the Renal Protective Effects of Vicadrostat: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vicadrostat, an investigational aldosterone (B195564) synthase inhibitor, with established and emerging alternatives for renal protection in patients with chronic kidney disease (CKD). The information presented is based on available preclinical and clinical trial data, with a focus on quantitative outcomes and experimental methodologies to aid in research and development decisions.
Executive Summary
This compound (BI 690517) is a novel, potent, and highly selective aldosterone synthase inhibitor in development for slowing the progression of kidney damage and reducing cardiovascular events in individuals with CKD.[1] Its mechanism of action targets the production of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS) implicated in the pathophysiology of various cardiovascular and renal diseases.[2][3] This guide compares this compound's performance with two other major classes of drugs demonstrating significant renal protective effects: the non-steroidal mineralocorticoid receptor antagonist (MRA) Finerenone (B607456), and the sodium-glucose cotransporter-2 (SGLT2) inhibitor Empagliflozin (B1684318).
Mechanism of Action: A Comparative Overview
The renal protective effects of this compound, Finerenone, and Empagliflozin stem from distinct but complementary mechanisms of action.
-
This compound (Aldosterone Synthase Inhibitor): this compound directly inhibits the enzyme aldosterone synthase (CYP11B2), which is responsible for the final step of aldosterone synthesis.[4] By reducing the production of aldosterone, this compound aims to mitigate the downstream effects of aldosterone receptor activation, including inflammation, fibrosis, and sodium and water retention, which contribute to kidney damage.[5]
-
Finerenone (Non-steroidal Mineralocorticoid Receptor Antagonist): Finerenone is a non-steroidal, selective MRA that blocks the binding of aldosterone to the mineralocorticoid receptor.[4][6] This blockade inhibits the translocation of the receptor into the cell nucleus, thereby preventing the transcription of pro-inflammatory and pro-fibrotic genes. Unlike older steroidal MRAs, finerenone has a high affinity for the MR and a short half-life, with no significant affinity for androgen, progesterone, or glucocorticoid receptors, potentially leading to a better side-effect profile.[6]
-
Empagliflozin (SGLT2 Inhibitor): Empagliflozin inhibits the sodium-glucose cotransporter-2 in the proximal tubules of the kidneys.[3] This action reduces the reabsorption of glucose and sodium, leading to increased urinary glucose and sodium excretion. The primary renal protective mechanisms are thought to be a reduction in intraglomerular pressure through tubuloglomerular feedback, as well as decreased inflammation, fibrosis, and oxidative stress.[2][3]
Comparative Efficacy: Key Clinical Trial Data
The following tables summarize the key findings from major clinical trials for this compound, Finerenone, and Empagliflozin, focusing on their effects on renal and cardiovascular outcomes.
Table 1: this compound Phase II Trial (NCT05182840) - Key Efficacy Data [1][7][8][9]
| Outcome | Placebo | This compound (3 mg) | This compound (10 mg) | This compound (20 mg) |
| Percentage Change in UACR from Baseline (Monotherapy) | -3% | -22% | -39% | -37% |
| Percentage Change in UACR from Baseline (with Empagliflozin) | - | -9% | -40% | -33% |
| Investigator-Reported Hyperkalemia (with or without Empagliflozin) | 6% | 10% | 15% | 18% |
UACR: Urine Albumin-to-Creatinine Ratio
Table 2: Finerenone - FIDELIO-DKD and FIGARO-DKD Trials - Key Efficacy Data [10][11][12]
| Outcome | Finerenone | Placebo | Hazard Ratio (95% CI) |
| FIDELIO-DKD: Primary Composite Kidney Outcome (Kidney failure, sustained ≥40% eGFR decline, or renal death) | 17.8% | 21.1% | 0.82 (0.73-0.93) |
| FIDELIO-DKD: Key Secondary Composite Cardiovascular Outcome (CV death, nonfatal MI, nonfatal stroke, or HHF) | 13.0% | 14.8% | 0.86 (0.75-0.99) |
| FIGARO-DKD: Primary Composite Cardiovascular Outcome (CV death, nonfatal MI, nonfatal stroke, or HHF) | 12.4% | 14.2% | 0.87 (0.76-0.98) |
| FIGARO-DKD: Key Secondary Composite Kidney Outcome (Kidney failure, sustained ≥57% eGFR decline, or renal death) | 5.5% | 7.1% | 0.77 (0.67-0.88) |
eGFR: estimated Glomerular Filtration Rate; CV: Cardiovascular; MI: Myocardial Infarction; HHF: Hospitalization for Heart Failure
Table 3: Empagliflozin - EMPA-KIDNEY Trial - Key Efficacy Data [13][14]
| Outcome | Empagliflozin | Placebo | Hazard Ratio (95% CI) |
| Primary Composite Outcome (Progression of kidney disease or death from cardiovascular causes) | 13.1% | 16.9% | 0.72 (0.64-0.82) |
| All-Cause Hospitalization | - | - | 0.86 (0.78-0.95) |
Experimental Protocols: Methodologies of Key Trials
A detailed understanding of the experimental design is crucial for interpreting the clinical data.
This compound: Phase II Trial (NCT05182840)
-
Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group, dose-finding Phase II trial.[1][7]
-
Participant Population: 714 adults with CKD (eGFR 30 to <90 mL/min/1.73 m² and UACR 200 to <5000 mg/g) who were receiving a stable dose of an ACE inhibitor or ARB.[9]
-
Intervention: Participants were first randomized to an 8-week run-in period with either empagliflozin 10 mg or placebo.[1] Following the run-in, 586 participants were re-randomized to receive one of three doses of this compound (3 mg, 10 mg, or 20 mg) or placebo once daily for 14 weeks, in addition to their assigned run-in treatment.[1][7]
-
Primary Endpoint: The primary outcome was the change from baseline in the urine albumin-to-creatinine ratio (UACR) at week 14.[7][9]
Finerenone: FIDELIO-DKD Trial
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial.[11]
-
Participant Population: Approximately 5,700 patients with CKD and type 2 diabetes, treated with a renin-angiotensin system (RAS) blocker.[11] Inclusion criteria included a UACR of 30 to <300 mg/g with an eGFR of ≥25 to <60 mL/min/1.73 m², or a UACR of ≥300 to ≤5000 mg/g with an eGFR of ≥25 to <75 mL/min/1.73 m².[12]
-
Intervention: Patients were randomized to receive either finerenone (10 mg or 20 mg once daily) or placebo.[10]
-
Primary Endpoint: A composite of the time to first occurrence of kidney failure, a sustained decrease of at least 40% in eGFR from baseline, or death from renal causes.[10][11]
Empagliflozin: EMPA-KIDNEY Trial
-
Study Design: A randomized, double-blind, placebo-controlled, event-driven trial.[13]
-
Participant Population: 6,609 adults with CKD at risk of progression, with or without diabetes.[13] Eligible patients had an eGFR of ≥20 to <45 mL/min/1.73 m², or an eGFR of ≥45 to <90 mL/min/1.73 m² with a UACR of ≥200 mg/g.[13]
-
Intervention: Patients were randomly assigned to receive empagliflozin 10 mg once daily or placebo.[13]
-
Primary Endpoint: A composite of progression of kidney disease (defined as end-stage kidney disease, a sustained decrease in eGFR to <10 mL/min/1.73 m², a sustained decrease in eGFR of ≥40% from baseline, or death from renal causes) or death from cardiovascular causes.[13]
Visualizing the Pathways and Processes
To better illustrate the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: The RAAS pathway and points of intervention for this compound and Finerenone.
Caption: Mechanism of action of Empagliflozin on the SGLT2 transporter in the renal tubule.
Caption: A generalized workflow for a randomized controlled clinical trial.
References
- 1. Pardon Our Interruption [boehringer-ingelheim.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Renal protective effects of empagliflozin via inhibition of EMT and aberrant glycolysis in proximal tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Multiple benefits of Finerenone- Reduces renal-risk besides cardiac protection in diabetics [medicaldialogues.in]
- 6. Cardiovascular and Renal Outcomes with Finerenone, a Selective Mineralocorticoid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods Article for a Study Protocol: Study Design and Baseline Characteristics for Aldosterone Synthase Inhibition in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Efficacy and safety of aldosterone synthase inhibition with and without empagliflozin for chronic kidney disease: a randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Finerenone in Reducing Kidney Failure and Disease Progression in Diabetic Kidney Disease - American College of Cardiology [acc.org]
- 11. Bayer United States of America - Bayer’s FIDELIO-DKD Phase III Study Demonstrated Investigational Drug Finerenone Significantly Reduced Renal and Cardiovascular Outcomes in Patients with Chronic Kidney Disease and Type 2 Diabetes [bayer2019tf.q4web.com]
- 12. Generalizability of FIGARO‐DKD and FIDELIO‐DKD Trial Criteria to the US Population Eligible for Finerenone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of Heart and Kidney Protection With Empagliflozin - American College of Cardiology [acc.org]
- 14. Study Reveals Long-Term Effects of Empagliflozin on Kidney and Cardiovascular Health | eMediNexus [emedinexus.com]
Navigating Aldosterone Inhibition: A Comparative Safety Analysis for Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of aldosterone (B195564) inhibitors, supported by experimental data. We delve into the key safety concerns associated with steroidal and non-steroidal mineralocorticoid receptor antagonists (MRAs), as well as the emerging class of aldosterone synthase inhibitors (ASIs), offering a comprehensive resource for informed decision-making in drug discovery and development.
Aldosterone inhibitors are a cornerstone in the management of various cardiovascular and renal diseases. However, their clinical utility is often tempered by safety and tolerability concerns. This guide offers a detailed comparative analysis of the safety profiles of different classes of aldosterone inhibitors, focusing on the most clinically relevant adverse events: hyperkalemia, renal dysfunction, and hormonal side effects.
Comparative Safety Profiles of Aldosterone Inhibitors
The landscape of aldosterone inhibition has evolved from traditional steroidal MRAs to newer, more selective non-steroidal agents and novel aldosterone synthase inhibitors. Each class presents a distinct safety and tolerability profile.
Key Adverse Events:
-
Hyperkalemia: An elevated serum potassium level is the most significant and potentially life-threatening adverse effect of aldosterone inhibitors.[1] By blocking the action of aldosterone, these drugs reduce potassium excretion in the kidneys.
-
Renal Dysfunction: Acute kidney injury and a decline in estimated glomerular filtration rate (eGFR) are also notable concerns, particularly in patients with pre-existing chronic kidney disease (CKD).[2][3]
-
Hormonal Side Effects: Steroidal MRAs, due to their structural similarity to sex hormones, can cause antiandrogenic and progestogenic side effects, with gynecomastia (breast enlargement in males) being the most common.[4][5]
The following tables summarize the incidence of these key adverse events based on data from pivotal clinical trials.
Steroidal vs. Non-Steroidal Mineralocorticoid Receptor Antagonists (MRAs)
Non-steroidal MRAs have been developed to offer a more favorable safety profile compared to their steroidal predecessors.[6][7] They exhibit high selectivity for the mineralocorticoid receptor, which may translate to a lower incidence of hormonal side effects.[6][7]
Table 1: Comparative Incidence of Key Adverse Events with Steroidal and Non-Steroidal MRAs
| Adverse Event | Spironolactone (B1682167) | Eplerenone | Finerenone |
| Hyperkalemia (>5.5 mmol/L) | 17.5% (vs. 7.5% placebo) | 5.0% (vs. 2.6% placebo) | 15.8% (vs. 7.8% placebo)[8] |
| Gynecomastia/Breast Pain | 10% (vs. 1% placebo)[4][9] | <1% (similar to placebo)[5][10] | No significant increase vs. placebo |
| Worsening Renal Function | Data varies across studies | Incidence similar to placebo in some studies[11] | Smaller decreases in eGFR compared to spironolactone in some head-to-head comparisons |
Aldosterone Synthase Inhibitors (ASIs)
ASIs represent a newer class of drugs that directly inhibit the production of aldosterone.[12][13] This targeted mechanism of action holds the potential for a different safety profile compared to MRAs.
Table 2: Safety Profile of Investigational Aldosterone Synthase Inhibitors
| Adverse Event | Baxdrostat | Lorundrostat |
| Hyperkalemia (≥6.0 mmol/L) | 2 patients (out of 248)[2][7] | Modest increase in serum potassium[14] |
| Serious Adverse Events | None attributed to the drug[2][7] | One serious adverse event possibly related to the drug (hyponatremia)[14] |
| Adrenocortical Insufficiency | No instances reported[2][7] | Not reported as a significant concern |
Experimental Protocols for Safety Assessment
The safety data presented in this guide are derived from rigorously conducted clinical trials. Understanding the methodologies of these trials is crucial for interpreting the results.
Preclinical Safety Evaluation
Before human trials, aldosterone inhibitors undergo extensive preclinical safety testing.[15][16]
-
In Vitro Assays: These studies assess the compound's potency and selectivity for the mineralocorticoid receptor versus other steroid hormone receptors.[14][17] Co-factor recruitment assays help to understand the molecular mechanism of action.[14]
-
Animal Models: Rodent models, such as uninephrectomized rats on a high-salt diet, are used to evaluate organ protection and the effects on urinary electrolyte excretion.[14][18] Animal models are also employed to assess the potential for hyperkalemia.[19][20]
Clinical Trial Methodologies
The following are examples of experimental protocols from key clinical trials that have evaluated the safety of aldosterone inhibitors.
Spironolactone: The RALES Trial
-
Study Design: A randomized, double-blind, placebo-controlled trial.[4]
-
Participants: Patients with severe heart failure (NYHA class III or IV) and a left ventricular ejection fraction of 35% or less, already receiving standard therapy.[4]
-
Intervention: Spironolactone 25 mg once daily, with a possible increase to 50 mg once daily if signs of heart failure progression occurred without hyperkalemia.[9] The dose could be decreased if hyperkalemia developed.[9]
-
Safety Monitoring: Serum potassium levels were monitored regularly. Gynecomastia or breast pain was recorded as an adverse event.[4][9]
Eplerenone: The EPHESUS Trial
-
Study Design: A multicenter, international, randomized, double-blind, placebo-controlled trial.
-
Participants: Hospitalized patients with acute myocardial infarction complicated by left ventricular systolic dysfunction (ejection fraction ≤40%) and heart failure.[21] Patients with a baseline serum potassium >5.0 mEq/L or serum creatinine (B1669602) >2.5 mg/dL were excluded.[21]
-
Intervention: Eplerenone initiated at 25 mg/day and titrated to a maximum of 50 mg/day after 4 weeks if serum potassium was <5.0 mEq/L.
-
Safety Monitoring: Serum potassium and creatinine levels were measured serially to guide dose adjustments.[11] Hyperkalemia was defined as a potassium level >5.5 mmol/L, and worsening renal function was defined as a decline in eGFR >30%.[11]
Finerenone: The FIDELIO-DKD and FIGARO-DKD Trials
-
Study Design: Two randomized, double-blind, placebo-controlled, multicenter, event-driven phase 3 trials.[8]
-
Participants: Patients with type 2 diabetes and chronic kidney disease.[8] Inclusion criteria included a urine albumin-to-creatinine ratio and eGFR within specific ranges, and a serum potassium ≤4.8 mmol/L.
-
Intervention: Finerenone (10 mg or 20 mg once daily based on eGFR at screening) or placebo, in addition to standard of care including a renin-angiotensin system inhibitor.[8]
-
Safety Monitoring: Serum potassium levels were monitored at regular intervals, and dose adjustments were made based on these levels. The primary safety endpoint was the incidence of hyperkalemia.
Baxdrostat: Phase 2 Trial for Resistant Hypertension
-
Study Design: A multicenter, placebo-controlled trial.[2][7]
-
Participants: Patients with treatment-resistant hypertension (blood pressure ≥130/80 mm Hg on stable doses of at least three antihypertensive agents, including a diuretic).[2][7]
-
Intervention: Baxdrostat (0.5 mg, 1 mg, or 2 mg) or placebo once daily for 12 weeks.[2][7]
-
Safety Monitoring: Adverse events were recorded, with a specific focus on hyperkalemia (potassium level ≥6.0 mmol per liter) and adrenocortical insufficiency.[2][7]
Visualizing Pathways and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.
References
- 1. acb.org.uk [acb.org.uk]
- 2. research.regionh.dk [research.regionh.dk]
- 3. ahajournals.org [ahajournals.org]
- 4. Clinical Properties and Non-Clinical Testing of Mineralocorticoid Receptor Antagonists in In Vitro Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wwwn.cdc.gov [wwwn.cdc.gov]
- 6. Worsening Renal Function and Mortality in Heart Failure: Causality or Confounding? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gynecomastia: Clinical evaluation and management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labcarediagnostics.com [labcarediagnostics.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Gynecomastia - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Worsening renal function definition is insufficient for evaluating acute renal failure in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative efficacy and safety of aldosterone synthase inhibitors in hypertension: a Bayesian network meta-analysis of randomised controlled rials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 16. bsa-assay-mtt.com [bsa-assay-mtt.com]
- 17. researchgate.net [researchgate.net]
- 18. Aldosterone antagonism or synthase inhibition reduces end-organ damage induced by treatment with angiotensin and high salt - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effect of diuretics on extrarenal potassium tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 21. Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Vicadrostat in Chronic Kidney Disease: A New Frontier in Aldosterone Blockade
A comparison guide for researchers and drug development professionals on the additive effects of Vicadrostat with standard Chronic Kidney Disease therapy.
Introduction
This compound (BI 690517) is an investigational, non-steroidal, selective aldosterone (B195564) synthase inhibitor being developed by Boehringer Ingelheim.[1][2][3] It represents a novel therapeutic approach to managing Chronic Kidney Disease (CKD) by targeting the final step in aldosterone synthesis.[3] Elevated aldosterone levels are known to contribute to the progression of CKD through various mechanisms, including inflammation, fibrosis, and podocyte injury. By selectively inhibiting aldosterone synthase, this compound aims to mitigate these detrimental effects. This guide provides a comprehensive overview of this compound, its mechanism of action, and a detailed comparison of its performance, as demonstrated in a pivotal Phase II clinical trial, against standard CKD therapies.
Mechanism of Action: A Targeted Approach
This compound's primary mechanism of action is the selective inhibition of aldosterone synthase (CYP11B2), the enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone. This targeted inhibition leads to a reduction in aldosterone levels, thereby preventing the activation of the mineralocorticoid receptor (MR) and its downstream pathological effects in the kidneys and cardiovascular system.
Below is a diagram illustrating the signaling pathway affected by this compound.
Standard Chronic Kidney Disease Therapy
The current standard of care for CKD aims to slow the progression of the disease and manage its complications. Foundational therapies include:
-
Angiotensin-Converting Enzyme (ACE) Inhibitors and Angiotensin II Receptor Blockers (ARBs): These agents are the cornerstone of CKD management, primarily by reducing blood pressure and proteinuria.
-
Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors: Drugs like empagliflozin (B1684318) have emerged as a new standard of care, demonstrating significant benefits in reducing the risk of CKD progression and cardiovascular events, even in patients without diabetes.
Comparative Efficacy: The Phase II Trial (NCT05182840)
A multinational, randomized, double-blind, placebo-controlled Phase II trial (NCT05182840) evaluated the efficacy and safety of this compound, both as a monotherapy and in combination with the SGLT2 inhibitor empagliflozin, in patients with CKD.
Experimental Protocol: NCT05182840 Trial
The study employed a two-stage randomization design to assess the additive effects of this compound.
References
Benchmarking Vicadrostat: A Comparative Analysis of Aldosterone Synthase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of vicadrostat's selectivity for aldosterone (B195564) synthase (CYP11B2) against other notable inhibitors. The development of selective aldosterone synthase inhibitors (ASIs) is a critical therapeutic goal for managing cardiorenal diseases, as they promise to reduce the deleterious effects of excess aldosterone while avoiding the cortisol suppression associated with less selective agents.[1][2] The primary challenge lies in achieving high selectivity against the highly homologous 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis.[2][3] This document summarizes key performance data, details common experimental methodologies, and visualizes the biochemical and procedural concepts involved.
Comparative Selectivity of Aldosterone Synthase Inhibitors
The efficacy and safety of an ASI are largely defined by its potency (measured by the half-maximal inhibitory concentration, IC50) against CYP11B2 and its selectivity relative to CYP11B1. A higher selectivity ratio (IC50 CYP11B1 / IC50 CYP11B2) indicates a more desirable therapeutic profile, minimizing impact on the hypothalamic-pituitary-adrenal axis.
The following table summarizes the in vitro inhibitory potency and selectivity of this compound and other benchmark compounds.
| Compound | Aldosterone Synthase (CYP11B2) IC50 | 11β-Hydroxylase (CYP11B1) IC50 | Selectivity Ratio (CYP11B1/CYP11B2) |
| This compound (BI 690517) | 19 nM | 4,750 nM (calculated) | ~250-fold [4] |
| Baxdrostat (RO6836191) | Data not specified | Data not specified | 100-fold |
| Fadrozole (B1662666) (D-enantiomer) | 1.6 nM | 9.9 nM | ~6-fold |
| Osilodrostat (LCI699) | 0.7 nM | 2.5 nM | ~3.6-fold |
Note: IC50 values can vary based on specific assay conditions. The data presented is compiled from published preclinical studies for comparative purposes.
Key Biochemical Pathway
The diagram below illustrates the final steps in the synthesis of aldosterone and cortisol, highlighting the distinct roles of CYP11B2 and CYP11B1. The structural similarity between these two enzymes makes achieving inhibitor selectivity a significant pharmacological challenge.
Caption: Final enzymatic steps in aldosterone and cortisol synthesis.
Experimental Protocols
The determination of IC50 values is fundamental to benchmarking inhibitor selectivity. A common methodology involves an in vitro cell-based assay using a stable cell line engineered to express the target human enzyme.
Protocol: In Vitro CYP11B1/CYP11B2 Inhibition Assay
-
Cell Culture and Seeding:
-
V79 Chinese Hamster lung cells or human renal leiomyoblastoma cells are stably transfected to express recombinant human CYP11B1 or CYP11B2.
-
Cells are cultured under standard conditions and seeded into multi-well plates.
-
-
Compound Incubation:
-
A dilution series of the test inhibitor (e.g., this compound) is prepared.
-
The inhibitor is added to the cells in the multi-well plates and pre-incubated.
-
-
Substrate Addition:
-
For CYP11B2-expressing cells, the substrate (e.g., corticosterone) is added to initiate the aldosterone synthesis reaction.
-
For CYP11B1-expressing cells, the substrate (e.g., 11-deoxycortisol) is added to initiate the cortisol synthesis reaction.
-
-
Reaction and Termination:
-
The plates are incubated to allow the enzymatic reaction to proceed.
-
The reaction is terminated by adding a chemical agent or by transferring the supernatant.
-
-
Product Quantification:
-
The concentration of the product (aldosterone or cortisol) in the cell supernatant is measured. This is typically accomplished using sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or specific immunoassays.
-
-
IC50 Calculation:
-
The product concentration is plotted against the inhibitor concentration.
-
A dose-response curve is fitted to the data, and the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—is calculated.
-
The following diagram outlines this experimental workflow.
Caption: Standard experimental workflow for determining IC50 values.
Comparative Logic of Inhibitor Selectivity
An ideal ASI possesses high potency for CYP11B2 (low IC50) and low potency for CYP11B1 (high IC50). This combination ensures effective reduction of aldosterone without disrupting the critical cortisol pathway. This compound's profile demonstrates a significant step towards this ideal, distinguishing it from earlier, less selective compounds.
The diagram below illustrates the relationship between potency, selectivity, and the therapeutic desirability of different inhibitors.
Caption: Conceptual model of ASI therapeutic desirability.
References
- 1. The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Aldosterone Synthase Inhibitors and the Treatment of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic effects of highly selective aldosterone synthase inhibitor this compound in cynomolgus monkeys: Contrasting effects of once versus twice daily dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Aldosterone Suppression: A Comparative Guide to Vicadrostat and its Alternatives in Cardiorenal Disease
A Deep Dive into the Reproducibility of Preclinical Findings for the Aldosterone (B195564) Synthase Inhibitor Vicadrostat in Clinical Settings, Benchmarked Against Established Mineralocorticoid Receptor Antagonists.
The quest for effective therapies to combat the growing burden of chronic kidney disease (CKD) and heart failure has led to a renewed focus on the renin-angiotensin-aldosterone system (RAAS). While mineralocorticoid receptor antagonists (MRAs) have been a cornerstone of treatment, the emergence of novel agents targeting aldosterone synthesis offers a promising alternative. This guide provides a comprehensive comparison of the investigational aldosterone synthase inhibitor, this compound (BI 690517), with the established non-steroidal MRA, Finerenone, and the steroidal MRA, Eplerenone. We will delve into the preclinical evidence, examine its translation to clinical trials, and provide detailed experimental protocols to aid researchers and drug development professionals in their evaluation of these therapies.
Mechanism of Action: A Fork in the RAAS Pathway
This compound represents a distinct mechanistic approach to mitigating the deleterious effects of aldosterone. Unlike MRAs, which block the binding of aldosterone to its receptor, this compound inhibits aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone production.[1][2][3] This upstream inhibition leads to a direct reduction in aldosterone levels. In contrast, Finerenone and Eplerenone act downstream by competitively antagonizing the mineralocorticoid receptor, thereby preventing aldosterone-mediated signaling.[4][5]
Preclinical Efficacy: A Head-to-Head Comparison
Preclinical studies in animal models of CKD and heart failure have provided the foundational evidence for the clinical development of these agents. While direct comparative preclinical studies for this compound are still emerging, existing data for each compound demonstrate promising cardiorenal protective effects.
| Parameter | This compound | Finerenone | Eplerenone |
| Reduction in Albuminuria/Proteinuria | Data not yet publicly available in detail. | Significant reduction in rodent models of diabetic and non-diabetic CKD. | Demonstrated reduction in proteinuria in various animal models. |
| Anti-fibrotic Effects (Kidney & Heart) | Data not yet publicly available in detail. | Attenuated cardiac and renal fibrosis in preclinical models. | Shown to reduce cardiac and renal fibrosis in animal studies. |
| Anti-inflammatory Effects | Data not yet publicly available in detail. | Reduced inflammatory markers in preclinical cardiorenal models. | Demonstrated anti-inflammatory effects in animal models. |
| Blood Pressure Reduction | Modest effects observed in preclinical studies. | Modest blood pressure-lowering effects. | Effective in reducing blood pressure in hypertensive animal models. |
Clinical Translation: From Bench to Bedside
The translation of preclinical findings into clinical efficacy is the ultimate test for any new therapeutic. This compound is currently in late-stage clinical development, with promising Phase 2 data. Finerenone and Eplerenone have a more extensive clinical track record, with established efficacy in large-scale outcome trials.
Table 1: Comparison of Key Clinical Trial Findings in Chronic Kidney Disease
| Endpoint | This compound (Phase 2) | Finerenone (FIDELIO-DKD) | Eplerenone (Various Studies) |
| Primary Renal Outcome | Not yet assessed in a dedicated outcomes trial. | 18% relative risk reduction in the composite of kidney failure, a sustained ≥40% decrease in eGFR from baseline, or renal death. | Evidence for slowing eGFR decline is less robust compared to Finerenone. |
| Urine Albumin-to-Creatinine Ratio (UACR) Reduction | Up to 39.5% reduction versus placebo in a Phase 2 trial in CKD. | Significant reduction in UACR compared to placebo. | Demonstrated reduction in albuminuria in patients with CKD. |
| Key Safety Signal | Hyperkalemia (manageable). | Higher incidence of hyperkalemia compared to placebo, but low discontinuation rates. | Risk of hyperkalemia, particularly in patients with impaired renal function. |
Table 2: Comparison of Key Clinical Trial Findings in Heart Failure
| Endpoint | This compound (Ongoing Phase 3) | Finerenone (FIGARO-DKD & FIDELITY) | Eplerenone (EPHESUS & EMPHASIS-HF) |
| Primary Cardiovascular Outcome | Currently under investigation in the EASi-HF program. | 13% relative risk reduction in the composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure. | 15% relative risk reduction in all-cause mortality in post-MI patients with LVEF ≤40% (EPHESUS). 37% relative risk reduction in cardiovascular death or heart failure hospitalization in patients with NYHA class II heart failure and LVEF ≤35% (EMPHASIS-HF). |
| Hospitalization for Heart Failure | A key endpoint in ongoing trials. | 29% relative risk reduction in hospitalization for heart failure. | Significant reduction in hospitalization for heart failure in both EPHESUS and EMPHASIS-HF trials. |
| Key Safety Signal | Hyperkalemia (under evaluation in large trials). | Increased risk of hyperkalemia. | Significant risk of hyperkalemia, requiring careful monitoring. |
Experimental Protocols: A Guide to Methodologies
Understanding the experimental design is crucial for interpreting and comparing study results. Below are representative protocols for preclinical and clinical evaluation of these agents.
Preclinical Model of Chronic Kidney Disease: 5/6 Nephrectomy in Rats
A commonly used model to induce progressive kidney disease involves the surgical removal of one kidney and ligation of two-thirds of the arterial supply to the remaining kidney.
Clinical Trial Protocol: FIDELIO-DKD (Finerenone)
The FIDELIO-DKD trial was a landmark study that established the efficacy of Finerenone in patients with CKD and type 2 diabetes.
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter, event-driven trial.
-
Patient Population: Adults with type 2 diabetes and chronic kidney disease, defined by either a urine albumin-to-creatinine ratio (UACR) of 30 to <300 mg/g, an estimated glomerular filtration rate (eGFR) of 25 to <60 mL/min/1.73 m², and diabetic retinopathy, or a UACR of ≥300 mg/g and an eGFR of 25 to <75 mL/min/1.73 m². All patients were treated with a renin-angiotensin system inhibitor.
-
Intervention: Finerenone (10 or 20 mg once daily) or placebo.
-
Primary Outcome: A composite of kidney failure (defined as end-stage kidney disease or a sustained decrease in eGFR to <15 mL/min/1.73 m²), a sustained decrease of at least 40% in the eGFR from baseline, or death from renal causes.
-
Key Secondary Outcome: A composite of death from cardiovascular causes, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure.
Conclusion: The Evolving Landscape of RAAS Inhibition
This compound, with its unique mechanism of directly inhibiting aldosterone synthesis, holds the potential to be a valuable addition to the therapeutic armamentarium for cardiorenal diseases. Early clinical data demonstrating a significant reduction in albuminuria are encouraging and suggest that the preclinical promise may translate to meaningful clinical benefits. However, the true test will be the outcomes of the ongoing large-scale Phase 3 trials, which will determine its place alongside the established MRAs, Finerenone and Eplerenone.
Finerenone has set a new benchmark for cardiorenal protection in patients with CKD and type 2 diabetes, demonstrating a favorable benefit-risk profile. Eplerenone remains a valuable therapeutic option, particularly in post-myocardial infarction heart failure, though its use is often limited by the risk of hyperkalemia.
For researchers and drug development professionals, the journey of this compound from preclinical models to pivotal clinical trials underscores the importance of a targeted and mechanistically distinct approach to drug discovery. The comparative data presented in this guide will aid in the critical evaluation of these therapies and inform future research aimed at optimizing the management of chronic kidney and heart diseases. The ongoing clinical trials for this compound are eagerly awaited and will ultimately define its role in the evolving landscape of RAAS inhibition.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. EPHESUS TRIAL - CardiologyTrials.org [cardiologytrials.org]
- 3. Eplerenone Post-AMI Heart Failure Efficacy and Survival Study - American College of Cardiology [acc.org]
- 4. Finerenone in Reducing Kidney Failure and Disease Progression in Diabetic Kidney Disease - American College of Cardiology [acc.org]
- 5. 2minutemedicine.com [2minutemedicine.com]
Safety Operating Guide
Navigating the Safe Disposal of Vicadrostat: A Guide for Laboratory Professionals
As an investigational aldosterone (B195564) synthase inhibitor, Vicadrostat (also known as BI 690517) is a compound of significant interest in cardiovascular and renal research.[1][2] Proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This document provides essential guidance on the appropriate disposal procedures for this compound, tailored for researchers, scientists, and drug development professionals.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is founded on established best practices for the disposal of investigational drugs and chemicals in a laboratory setting. Adherence to institutional, local, and national regulations is mandatory. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
Key Compound Information
For quick reference, the following table summarizes key identifiers for this compound.
| Identifier | Value |
| Drug Name | This compound |
| Development Code | BI 690517 |
| CAS Number | 1868065-21-7 |
| Chemical Formula | C₁₅H₁₂ClN₃O₃ |
| Mechanism of Action | Aldosterone Synthase (CYP11B2) Inhibitor[2][3] |
Procedural Guidance for this compound Disposal
The following step-by-step procedures are based on general principles for the safe disposal of chemical and pharmaceutical waste in a research environment.
Unused or Expired this compound
Unused or expired this compound should be treated as chemical waste.
-
Do not dispose of solid this compound or its solutions down the drain or in regular trash.
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.
-
Labeling: Clearly label the waste container as "this compound Waste" and include any known hazard information.
-
Collection: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
Contaminated Labware and Personal Protective Equipment (PPE)
Disposable items that have come into contact with this compound, such as gloves, pipette tips, and empty vials, require special handling.
-
Empty Containers: Empty vials that once held this compound should be managed as chemical waste. Rinsing the container may be an option, but the rinsate must be collected and disposed of as hazardous waste.
-
Solid Waste: Contaminated solid waste, including absorbent paper, gloves, and other PPE, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in an appropriate sharps container designated for chemically contaminated sharps.
Spills and Decontamination
In the event of a this compound spill, follow your laboratory's established spill response protocol.
-
Small Spills: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent solution. The cleaning materials and rinsate must also be collected and disposed of as hazardous waste.
-
Large Spills: For significant spills, evacuate the area and contact your institution's EHS department immediately.
Mechanism of Action: Aldosterone Synthesis Inhibition
This compound functions by selectively inhibiting aldosterone synthase (CYP11B2), the key enzyme responsible for the final steps in the biosynthesis of aldosterone.[2][3] Aldosterone is a critical hormone in the Renin-Angiotensin-Aldosterone System (RAAS) that regulates blood pressure and electrolyte balance.[4][5] By blocking aldosterone production, this compound is being investigated for its therapeutic potential in conditions like chronic kidney disease and heart failure.[1][2]
The following diagram illustrates the aldosterone synthesis pathway and the point of intervention for this compound.
Caption: Mechanism of this compound in the Aldosterone Synthesis Pathway.
References
Essential Safety and Handling Guidelines for Vicadrostat
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Vicadrostat (also known as BI 690517), a potent aldosterone (B195564) synthase inhibitor intended for research use. Given that a specific Material Safety Data Sheet (MSDS) is not publicly available, this guidance is based on best practices for handling potent pharmaceutical compounds in a laboratory setting. Researchers must supplement this information with a risk assessment specific to their experimental conditions and consult their institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the primary defense against exposure to potent research compounds like this compound. The following table outlines the recommended PPE for various laboratory procedures involving this compound.
| Operation | Required Personal Protective Equipment |
| Handling of Powder (Weighing, Aliquoting) | - Gloves: Double-gloving with nitrile gloves is recommended. - Eye Protection: Chemical safety goggles. - Respiratory Protection: A properly fitted N95 or higher-rated respirator is essential to prevent inhalation of fine particles. - Lab Coat: A dedicated lab coat, preferably disposable, should be worn. |
| Working with Solutions | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. |
| General Laboratory Use | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses. - Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize the risk of exposure and contamination.
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Disposal Plan
The disposal of investigational drugs such as this compound must comply with institutional, local, and federal regulations. Improper disposal can pose a risk to the environment and public health.
General Disposal Guidelines for Investigational Drugs:
| Waste Type | Disposal Procedure |
| Unused this compound Powder | - Treat as hazardous chemical waste. - Collect in a clearly labeled, sealed container. - Arrange for pickup and disposal by your institution's EHS department. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Dispose of in a designated hazardous waste container. - Do not mix with regular laboratory trash. |
| Aqueous Solutions of this compound | - Consult your institution's EHS guidelines for the disposal of chemical solutions. - Do not pour down the drain unless explicitly permitted. |
| Empty Vials | - Triple-rinse with a suitable solvent. - Dispose of the rinsed vials in accordance with institutional policies for glass or chemical waste. |
Important Considerations:
-
Regulatory Compliance: Always adhere to the guidelines set forth by the Resource Conservation and Recovery Act (RCRA) for hazardous waste disposal.
-
Institutional Policies: Your institution's EHS department is the primary resource for specific disposal protocols.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Type of Exposure | Immediate Action |
| Skin Contact | - Immediately remove contaminated clothing. - Wash the affected area thoroughly with soap and water for at least 15 minutes. - Seek medical attention. |
| Eye Contact | - Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. - Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air. - If breathing is difficult, provide oxygen. - Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting. - If the person is conscious, rinse their mouth with water. - Seek immediate medical attention. |
This guidance is intended to provide a framework for the safe handling of this compound in a research setting. It is not a substitute for a formal risk assessment and the specific protocols provided by your institution. Always prioritize safety and consult with your EHS department for any questions or concerns.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
